molecular formula C16H28O3 B1231223 Methoprene acid CAS No. 53092-52-7

Methoprene acid

Cat. No.: B1231223
CAS No.: 53092-52-7
M. Wt: 268.39 g/mol
InChI Key: MNYBEULOKRVZKY-TZOAMJEDSA-N
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Description

11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is a sesquiterpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
Source PubChem
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InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBEULOKRVZKY-TZOAMJEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886034
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-
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Molecular Weight

268.39 g/mol
Source PubChem
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CAS No.

53092-52-7
Record name Methoprene acid
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Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-
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Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-
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Record name (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
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Foundational & Exploratory

Synthesis of Methoprene Acid from Methoprene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers and Drug Development Professionals

Abstract

Methoprene (B1676399), a widely utilized insect growth regulator, functions as a juvenile hormone analog, disrupting the developmental cycle of various insect species. Its primary metabolite, methoprene acid, is formed through the hydrolysis of the ester functional group. This technical guide provides a comprehensive overview of the synthesis of this compound from methoprene, focusing on the core chemical transformation. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this process. This document outlines a detailed experimental protocol for the saponification of methoprene, presents key physicochemical and spectroscopic data in a structured format for both the reactant and the product, and includes a visual representation of the chemical pathway.

Introduction

Methoprene, chemically known as isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, is a crucial compound in pest control due to its specific mode of action as an insect growth regulator.[1] The biological activity and environmental fate of methoprene are intrinsically linked to its metabolism, with a key pathway being the hydrolysis of its isopropyl ester to form this compound (11-methoxy-3,7,11-trimethyl-2E,4E-dodecadienoic acid). Understanding the synthesis of this acid is vital for various research applications, including the development of analytical standards, investigation of metabolic pathways, and the design of novel agrochemicals or pharmaceuticals. This guide provides a robust, scientifically grounded protocol for the laboratory-scale synthesis of this compound from methoprene via alkaline hydrolysis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis, purification, and characterization. The following table summarizes key data for methoprene and this compound.

PropertyMethopreneThis compound
IUPAC Name propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate[2](2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
CAS Number 40596-69-8[2]53023-66-8 (Ammonium Salt)[3]
Molecular Formula C₁₉H₃₄O₃[2]C₁₆H₂₈O₃[4]
Molecular Weight 310.47 g/mol 268.39 g/mol [4]
Appearance Pale yellow liquid with a faint fruity odor[5]Assumed to be a viscous oil or a low melting solid
Boiling Point 135-136 °C at 0.05 mmHg[1]Not readily available
Solubility in Water 1.4 mg/L at 25 °C[5]Insoluble in water, soluble in aqueous base
Solubility in Organic Solvents Soluble in most organic solvents[2]Soluble in ethers, alcohols, and chlorinated solvents
¹H NMR (CDCl₃) δ ~0.9-2.3 (m, aliphatic CH, CH₂, CH₃), ~3.1 (s, OCH₃), ~5.0 (m, OCH(CH₃)₂), ~5.7-7.7 (m, olefinic CH)[6]δ ~0.9-2.4 (m, aliphatic CH, CH₂, CH₃), ~3.1 (s, OCH₃), ~5.7-7.8 (m, olefinic CH), ~11-12 (br s, COOH)
¹³C NMR (CDCl₃) Signals in the range of ~15-170 ppm, including ester carbonyl at ~167 ppm.[7]Signals in the range of ~15-180 ppm, with carboxylic acid carbonyl at ~172 ppm.
IR (thin film) ~2950 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O, ester), ~1640, 1610 cm⁻¹ (C=C stretch)~2500-3300 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O, carboxylic acid), ~1640, 1610 cm⁻¹ (C=C stretch)
Mass Spectrum (EI) m/z 310 (M⁺), characteristic fragmentation pattern.[8]m/z 268 (M⁺), fragmentation would show loss of H₂O and other characteristic fragments.

Experimental Protocol: Synthesis of this compound

This section details the procedure for the alkaline hydrolysis (saponification) of methoprene to yield this compound.

Materials and Reagents
  • Methoprene (technical grade, purity ≥95%)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) pellets

  • Ethanol (B145695) (95% or absolute)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated (37%) or 2M solution

  • Diethyl ether or Ethyl acetate (B1210297) (reagent grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH indicator paper or a calibrated pH meter

Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Procedure
  • Dissolution of Methoprene: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of methoprene (e.g., 10.0 g, 32.2 mmol) in ethanol (e.g., 100 mL).

  • Preparation of Alkaline Solution: In a separate beaker, dissolve a molar excess of potassium hydroxide (e.g., 3.6 g, 64.4 mmol, 2 equivalents) in a mixture of ethanol and deionized water (e.g., 80 mL ethanol and 20 mL water). Caution: The dissolution of KOH is exothermic.

  • Saponification Reaction: Slowly add the alkaline solution to the stirred solution of methoprene in the round-bottom flask.

  • Heating under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.[9] Maintain the reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the methoprene spot.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up and Acidification: To the remaining aqueous residue, add deionized water (e.g., 100 mL) to ensure the potassium salt of this compound is fully dissolved. Transfer the solution to a separatory funnel.

  • Extraction of Neutral Impurities: Wash the aqueous solution with diethyl ether or ethyl acetate (e.g., 2 x 50 mL) to remove any unreacted methoprene and other non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated or 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.[10] The this compound will precipitate out of the solution as an oil or a solid.

  • Extraction of this compound: Extract the acidified aqueous solution with diethyl ether or ethyl acetate (e.g., 3 x 75 mL).[11] Combine the organic extracts.

  • Drying and Solvent Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of methoprene to this compound through alkaline hydrolysis.

G cluster_reactants Reactants cluster_products Products cluster_process Process Methoprene Methoprene (Isopropyl Ester) Hydrolysis Saponification Methoprene->Hydrolysis Base KOH or NaOH (in Ethanol/Water) Base->Hydrolysis Methoprene_Acid_Salt Potassium/Sodium Methoprenate (Carboxylate Salt) Acidification Acid Work-up (HCl) Methoprene_Acid_Salt->Acidification Isopropanol Isopropanol Methoprene_Acid This compound (Carboxylic Acid) Hydrolysis->Methoprene_Acid_Salt Hydrolysis->Isopropanol Acidification->Methoprene_Acid

Caption: Saponification of Methoprene to this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

G cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve Methoprene in Ethanol mix 3. Mix Reactants dissolve->mix prepare_base 2. Prepare KOH/NaOH in Ethanol/Water prepare_base->mix reflux 4. Heat under Reflux (2-4 hours) mix->reflux cool_evap 5. Cool & Remove Ethanol reflux->cool_evap wash 6. Wash with Ether (remove impurities) cool_evap->wash acidify 7. Acidify with HCl (to pH 2-3) wash->acidify extract 8. Extract with Ether acidify->extract dry_evap 9. Dry & Evaporate Solvent extract->dry_evap purify 10. Purify (optional) (Column Chromatography) dry_evap->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from methoprene via alkaline hydrolysis. The inclusion of comprehensive physicochemical and spectroscopic data, alongside clear visual diagrams of the reaction pathway and experimental workflow, offers a valuable resource for researchers and professionals. The described methodology is based on established principles of organic chemistry and is designed to be readily implemented in a standard laboratory setting. This document serves as a foundational reference for the preparation and study of this important metabolite, facilitating further research in agrochemicals, environmental science, and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid, the carboxylic acid metabolite of the insect growth regulator methoprene, has garnered significant interest in the scientific community for its biological activity. Unlike its isopropyl ester parent compound, methoprene acid has been identified as a ligand for the vertebrate retinoid X receptor (RXR), suggesting potential applications and toxicological considerations beyond its role in insect pest control. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.

Chemical Structure

This compound, systematically named (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid, is a long-chain carboxylic acid containing a conjugated diene system. Its structure is fundamental to its chemical behavior and biological activity.

methoprene_acid_structure cluster_backbone C11->O3 C11->C11_Me1 C11->C11_Me2 C10->C11 C9->C10 C8->C9 C7->C8 C7->C7_Me C6->C7 C5->C6 C4->C5 C4->C5 C3->C4 C3->C1_Me C2->C3 C2->C3 C1->C2 C1->O1 C1->O2 O2->H1

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
Molecular Formula C₁₆H₂₈O₃--INVALID-LINK--
Molecular Weight 268.39 g/mol --INVALID-LINK--
CAS Number 53092-52-7--INVALID-LINK--
Boiling Point 394.1 °C at 760 mmHg--INVALID-LINK--
Density 0.954 g/cm³--INVALID-LINK--
pKa (Predicted) 4.5 - 5.0(Predicted)
logP (Predicted) ~4.4--INVALID-LINK--
Water Solubility Low (predicted)(Predicted)
SMILES COC(C)(C)CCCC(C)C\C=C\C(C)=C\C(O)=O--INVALID-LINK--
InChI InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+--INVALID-LINK--

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those for the vinyl protons of the conjugated diene system, protons adjacent to the carboxylic acid and methoxy (B1213986) groups, and multiple aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the sp² carbons of the diene, the carbon bearing the methoxy group, and the various aliphatic carbons.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (268.39). Fragmentation patterns would likely involve cleavage at the ether linkage and along the aliphatic chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and bands corresponding to the C=C stretches of the diene system and the C-O stretch of the ether.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of its isopropyl ester, methoprene.

Objective: To synthesize this compound via the hydrolysis of methoprene.

Materials:

  • Methoprene

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Hydrochloric acid (HCl) or other strong acid for acidification

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

  • Dissolve methoprene in an alcoholic solvent (e.g., ethanol).

  • Add an aqueous solution of a strong base (e.g., KOH).

  • Heat the mixture under reflux for several hours to ensure complete hydrolysis.

  • After cooling, remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted methoprene.

  • Acidify the aqueous layer to a pH of approximately 2 with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the this compound into an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and evaporate the solvent to yield crude this compound.

  • The product can be further purified by chromatography if necessary.

synthesis_workflow methoprene Methoprene in Ethanol hydrolysis Add KOH/H₂O Reflux methoprene->hydrolysis extraction1 Remove Ethanol Wash with Ether hydrolysis->extraction1 acidification Acidify with HCl extraction1->acidification extraction2 Extract with Ether acidification->extraction2 purification Dry and Evaporate (Purify if needed) extraction2->purification methoprene_acid This compound purification->methoprene_acid

Caption: Workflow for the Synthesis of this compound

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A reversed-phase HPLC method can be employed for the quantification of this compound in various matrices.

Objective: To quantify this compound using RP-HPLC with UV detection.

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of an acid like formic or acetic acid to ensure the carboxylic acid is protonated). For example, a gradient of 55-100% acetonitrile in water (pH 4.0).[1]

  • Flow Rate: 0.6 - 1.0 mL/min.[1]

  • Detection: UV detector at a wavelength where the conjugated diene absorbs, typically around 265 nm.[2]

  • Injection Volume: 10-20 µL

Sample Preparation (General Protocol):

  • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

  • For solid samples, an initial extraction with an organic solvent is required.

  • The extracted sample should be dissolved in the mobile phase before injection.

A published method for the simultaneous determination of methoprene and this compound in rat plasma and urine utilized a solid-phase extraction for sample cleanup followed by a gradient HPLC separation with UV detection at 210 and 254 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

Objective: To analyze this compound by GC-MS after derivatization.

Derivatization (Example using silylation):

  • Evaporate the solvent from the extracted sample.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture to facilitate the reaction and form the trimethylsilyl (B98337) (TMS) ester of this compound.

GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless or split injection.

  • Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

  • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Biological Activity and Signaling Pathway

This compound has been identified as a specific agonist for the retinoid X receptor (RXR), a type of nuclear receptor.[3] RXRs form heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), to regulate gene expression. The binding of a ligand to RXR can induce a conformational change in the receptor, leading to the recruitment of coactivators and the initiation of transcription of target genes.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus DNA DNA (Retinoid X Response Element) RXR RXR RXR->DNA Transcription Gene Transcription RXR->Transcription RAR RAR RAR->DNA RAR->Transcription Coactivators Coactivators Coactivators->RXR Coactivators->Transcription Methoprene_Acid This compound Methoprene_Acid->RXR Binds

Caption: this compound Activating the RXR Signaling Pathway

Retinoid X Receptor (RXR) Binding Assay

A competitive binding assay can be used to determine the affinity of this compound for RXR.

Objective: To measure the binding affinity of this compound to RXR.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled or fluorescently labeled known RXR ligand for binding to the RXR ligand-binding domain (LBD).

Materials:

  • Purified recombinant RXR-LBD.

  • Radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid) or a fluorescent RXR agonist.

  • Test compound (this compound) at various concentrations.

  • Scintillation fluid and a scintillation counter (for radioligand assays) or a fluorescence plate reader (for fluorescent ligand assays).

  • Assay buffer.

Procedure (Radioligand Assay Example):

  • Incubate a fixed concentration of purified RXR-LBD with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand (e.g., by filtration).

  • Quantify the amount of bound radioligand using liquid scintillation counting.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

  • The Ki (inhibitor constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound, a metabolite of the widely used insecticide methoprene, exhibits distinct chemical and biological properties. Its ability to act as a ligand for the retinoid X receptor opens up new avenues for research into its potential physiological and toxicological effects in vertebrates. This guide provides a foundational resource for scientists and researchers, offering key data on its chemical structure and properties, along with methodologies for its synthesis, analysis, and biological characterization. Further research is warranted to fully elucidate the spectroscopic characteristics and the detailed downstream signaling pathways activated by this compound.

References

The Molecular Mechanism of Methoprene Acid in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene (B1676399), a widely used insect growth regulator, functions as a juvenile hormone (JH) analog. Its active metabolite, methoprene acid, disrupts the normal developmental processes in insects, preventing them from reaching reproductive maturity. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the juvenile hormone receptor, the subsequent signaling cascade, and the physiological consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Insect growth and metamorphosis are intricately regulated by a balance of hormones, primarily ecdysone (B1671078) and juvenile hormone (JH). While ecdysone promotes molting, JH dictates the nature of the molt, ensuring the insect remains in a juvenile state until it has reached the appropriate developmental stage. The absence of JH during a molt allows for metamorphosis into the adult form.[1] Methoprene disrupts this delicate balance by mimicking the action of JH, leading to a failure in metamorphosis and ultimately, the death of the insect.[2][3] This guide will dissect the molecular events that underpin this process.

The Juvenile Hormone Signaling Pathway

The central player in the action of this compound is the juvenile hormone signaling pathway. This pathway is initiated by the binding of JH or its analogs to a specific intracellular receptor, leading to changes in gene expression that maintain the larval state.

The Juvenile Hormone Receptor: Methoprene-tolerant (Met)

The primary receptor for JH and its mimics is a protein named Methoprene-tolerant (Met).[4][5] Met is a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of transcription factors.[6] The discovery that mutants of the Met gene confer resistance to methoprene was a critical step in identifying it as the JH receptor.[7][8]

Ligand Binding and Receptor Activation

This compound, the active form of methoprene, binds with high affinity to a hydrophobic pocket within the PAS-B domain of the Met protein.[4] This binding event is the crucial first step in signal transduction. Upon ligand binding, Met undergoes a conformational change that facilitates its heterodimerization with another bHLH-PAS protein known as Taiman (Tai), which is also referred to as Steroid Receptor Coactivator (SRC) or FISC.[9][10]

The formation of the Met-Tai heterodimer creates the functional juvenile hormone receptor (JHR) complex. This complex is then able to recognize and bind to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.[11][12]

Downstream Gene Regulation

The binding of the JHR complex to JHREs modulates the transcription of a suite of downstream genes. The most critical of these is Krüppel-homolog 1 (Kr-h1).[13] The JHR complex activates the transcription of Kr-h1, a zinc finger transcription factor that acts as a key suppressor of metamorphosis.[4] By maintaining high levels of Kr-h1, methoprene ensures the insect remains in its larval state.

Furthermore, the JH signaling pathway exhibits an antagonistic relationship with the ecdysone signaling pathway. Methoprene treatment has been shown to suppress the expression of ecdysone-induced transcription factors, such as E93, which are essential for the initiation of adult development.[1][14] This dual action of promoting anti-metamorphic gene expression and repressing pro-metamorphic genes solidifies the developmental arrest.

Below is a diagram illustrating the juvenile hormone signaling pathway initiated by this compound.

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoprene This compound Met Met (Inactive) Methoprene->Met Binds to PAS-B domain Met_Tai_active Met-Tai-Methoprene (Active JHR Complex) Met->Met_Tai_active Heterodimerizes with Tai Tai Taiman (Tai/SRC) Tai->Met_Tai_active JHRE JHRE Met_Tai_active->JHRE Binds to Kr_h1_gene Kr-h1 gene Met_Tai_active->Kr_h1_gene Activates transcription Kr_h1_mRNA Kr-h1 mRNA Kr_h1_gene->Kr_h1_mRNA Kr_h1_protein Kr-h1 Protein Kr_h1_mRNA->Kr_h1_protein Translation Metamorphosis Metamorphosis Kr_h1_protein->Metamorphosis Inhibits

Juvenile Hormone Signaling Pathway

Quantitative Data on this compound's Mechanism of Action

The following tables summarize key quantitative data from various studies that have elucidated the mechanism of action of methoprene and its analogs.

Table 1: Ligand Binding Affinities
LigandReceptor/DomainInsect SpeciesKd (nM)Ki (nM)Reference
JH IIIMet (full-length)Drosophila melanogaster5.3 ± 1.5-[5]
JH IIIMet (full-length)Tribolium castaneum2.94 ± 0.68-[4]
JH IIIMet (PAS-B domain)Tribolium castaneum12.3 ± 0.62-[4]
MethopreneMet (PAS-B domain)Tribolium castaneum-388 ± 52[4]
PyriproxyfenMet (PAS-B domain)Tribolium castaneum-4.75 ± 0.86[4]

Kd: Dissociation constant; a lower value indicates higher binding affinity. Ki: Inhibition constant; a lower value indicates a more potent competitor.

Table 2: Effects on Gene Expression and Physiology
TreatmentInsect SpeciesGene/Process AffectedQuantitative EffectReference
Methoprene (100 ng/mL)Aedes aegyptiE93 mRNA levelsSignificant suppression at 36h and 48h in 4th instar larvae[1]
TaMet dsRNA injectionTuta absolutaFemale spawning67.25% reduction[15]
TaMet dsRNA injectionTuta absolutaOffspring hatching rate67.21% decrease[15]
TaMet dsRNA injectionTuta absolutaMale pupal mortality80% mortality rate[15]
Table 3: Dose-Response Data for Mortality/Inhibition of Emergence
Insect SpeciesMetricValue (ppb)Reference
Culex pipiensIE500.428[2]
Aedes aegyptiIE500.505[2]
Aedes albopictusIE501.818[2]
Insect SpeciesConcentrationMortality (48h)Reference
Musca domestica1%70.62%[16]
Musca domestica5%99.37%[16]
Musca domestica10%100%[16]

IE50: The concentration that causes 50% inhibition of emergence.

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor, Met.

Protocol:

  • Protein Expression: The full-length Met protein or its PAS-B domain is expressed using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) from a corresponding cDNA clone.

  • Incubation: The expressed protein is incubated with various concentrations of a radiolabeled ligand, typically [³H]JH III, in a suitable buffer.

  • Competition: For competition assays, a fixed concentration of [³H]JH III is co-incubated with increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. A common method is the dextran-coated charcoal (DCC) assay, where the charcoal adsorbs the free [³H]JH III, and the protein-bound radioligand remains in the supernatant after centrifugation.

  • Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate saturation or competition curves, from which the Kd and Ki values can be calculated using non-linear regression analysis.

Radioligand_Binding_Assay start Start protein_exp Express Met Protein (in vitro translation) start->protein_exp incubation Incubate Met with [3H]JH III +/- this compound protein_exp->incubation separation Separate Bound and Free Ligand (e.g., Charcoal Assay) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Kd / Ki) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow
Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the JHR complex and induce transcription from a JHRE.

Protocol:

  • Cell Culture: An insect (e.g., Drosophila S2) or mammalian (e.g., HEK293T) cell line is cultured under appropriate conditions.

  • Transient Transfection: The cells are transfected with several plasmids:

    • An expression vector for the Met protein.

    • An expression vector for the Taiman protein.

    • A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of a known JHRE.

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Hormone Treatment: After allowing time for protein expression, the transfected cells are treated with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to the control reporter activity. The fold-induction of reporter gene expression is then calculated relative to the vehicle-treated control to determine the dose-dependent activation by this compound.

Reporter_Gene_Assay start Start cell_culture Culture Insect or Mammalian Cells start->cell_culture transfection Transfect with Plasmids: - Met Expression - Taiman Expression - JHRE-Luciferase Reporter cell_culture->transfection treatment Treat Cells with This compound transfection->treatment assay Lyse Cells and Measure Luciferase Activity treatment->assay analysis Normalize and Calculate Fold-Induction assay->analysis end End analysis->end

Reporter Gene Assay Workflow
RNA Interference (RNAi)

RNAi is used to specifically silence the expression of the Met gene to confirm its role in mediating the effects of methoprene.

Protocol:

  • dsRNA Synthesis: A DNA template corresponding to a portion of the Met gene is used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • dsRNA Injection: The dsRNA is injected into the insect at an appropriate developmental stage (e.g., larva or pupa). A control group is injected with a non-specific dsRNA (e.g., from GFP).

  • Phenotypic Observation: The insects are observed for developmental defects, such as precocious metamorphosis or failure to molt, which would be expected if JH signaling is disrupted.

  • Gene Expression Analysis: RNA is extracted from the dsRNA-treated insects, and the efficiency of Met knockdown is confirmed by RT-qPCR. The expression of downstream target genes (e.g., Kr-h1) can also be measured to assess the impact of Met silencing on the signaling pathway.

CRISPR-Cas9 Gene Knockout

This technique allows for the complete and heritable knockout of the Met gene to study its function.

Protocol:

  • sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target specific exons of the Met gene. It is often advantageous to use multiple sgRNAs to increase the likelihood of generating a knockout mutation.[7][17]

  • Embryo Injection: A mixture of the sgRNAs and Cas9 protein or a plasmid encoding Cas9 is injected into early-stage insect embryos.

  • Screening for Mutants: The surviving insects (G0 generation) are raised and screened for mutations in the Met gene. This can be done by observing phenotypes associated with a loss of Met function (e.g., precocious development, black larval phenotype in some mosquitoes).[7][18]

  • Confirmation of Knockout: Genomic DNA is extracted from putative mutants, and the targeted region of the Met gene is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that disrupt the gene's open reading frame.

  • Phenotypic Analysis: Homozygous knockout lines are established to conduct detailed phenotypic analysis and confirm the role of Met in JH signaling and methoprene action.

Conclusion

The mechanism of action of this compound in insects is a well-defined process centered on the disruption of the juvenile hormone signaling pathway. By acting as a potent agonist of the JH receptor, Met, this compound triggers a signaling cascade that maintains the expression of anti-metamorphic genes and suppresses those required for adult development. This leads to a developmental arrest, preventing the emergence of reproductively viable adults. The quantitative data on binding affinities and gene expression, coupled with the detailed experimental protocols outlined in this guide, provide a robust framework for researchers to further investigate this critical pathway for the development of novel and effective insect control strategies.

References

Methoprene Acid's Interaction with Retinoid X Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene (B1676399) acid, an active metabolite of the insect growth regulator methoprene, has been identified as a selective agonist for the Retinoid X Receptors (RXRs). This document provides a comprehensive technical overview of the molecular interactions between methoprene acid and RXRs. It includes a summary of quantitative binding and activation data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development who are investigating the effects of environmental compounds on nuclear receptor signaling.

Introduction

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in a wide array of physiological processes, including development, metabolism, and cellular differentiation. RXRs can function as homodimers or as heterodimeric partners with other nuclear receptors, such as the Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). The discovery that methoprene, a widely used insecticide, has a metabolite, this compound, that can activate mammalian RXRs has raised interest in its potential biological effects.[1][2][3] This guide delves into the specifics of this interaction.

Quantitative Data Summary

The interaction between this compound and RXRs has been quantified through various in vitro assays. The following tables summarize the key data from published studies, providing a comparative view of binding affinities and transcriptional activation.

Table 1: Ligand Binding Affinity of this compound to RXRα
LigandReceptorAssay TypeKd (nM)IC50 (nM)Reference
This compoundHuman RXRαCompetitive Radioligand Binding ([3H]9-cis-RA)Not Reported~4,000[1]
9-cis-Retinoic AcidHuman RXRαCompetitive Radioligand Binding~12Not Reported[4]

Note: The IC50 value for this compound is an approximation based on graphical data presented in the cited literature.

Table 2: Transcriptional Activation of RXR Subtypes by this compound
RXR SubtypeReporter Gene AssayEC50 (µM)Fold Activation (vs. control)Reference
Human RXRαLuciferase Reporter Assay~5~8[1]
Human RXRβLuciferase Reporter Assay~10~3[1]
Human RXRγLuciferase Reporter Assay~5~7[1]

Note: EC50 and fold activation values are approximations based on graphical data from the cited reference.

Signaling Pathway and Mechanism of Action

This compound acts as an agonist, binding to the ligand-binding pocket (LBP) of the RXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[5][6] The RXR, either as a homodimer or a heterodimer, then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

RXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoprene_Acid_cyto This compound Methoprene_Acid_nu This compound Methoprene_Acid_cyto->Methoprene_Acid_nu Enters Nucleus RXR_Partner_CoRepressor RXR-Partner-CoR (Inactive) Methoprene_Acid_nu->RXR_Partner_CoRepressor Binds to RXR RXR RXR RXR->RXR_Partner_CoRepressor Partner_NR Partner NR (e.g., RAR, PPAR) Partner_NR->RXR_Partner_CoRepressor CoRepressor Co-Repressor CoRepressor->RXR_Partner_CoRepressor CoActivator Co-Activator RXR_Partner_MA_CoA RXR-Partner-MA-CoA (Active) CoActivator->RXR_Partner_MA_CoA Recruitment RXR_Partner_CoRepressor->CoRepressor Dissociation RXR_Partner_CoRepressor->RXR_Partner_MA_CoA RXRE RXRE RXR_Partner_MA_CoA->RXRE Binds to DNA Gene_Transcription Target Gene Transcription RXRE->Gene_Transcription Initiates

Figure 1: this compound-Induced RXR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and RXRs.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) for binding to the RXR.

Materials:

  • Purified recombinant human RXRα protein

  • [3H]9-cis-retinoic acid ([3H]9cRA)

  • Unlabeled this compound

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

  • Hydroxyapatite (HAP) slurry

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 0.5% CHAPS)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of unlabeled this compound.

  • In a microcentrifuge tube, incubate a constant amount of purified RXRα protein with a fixed concentration of [3H]9cRA (typically at or below its Kd) in binding buffer.

  • Add varying concentrations of unlabeled this compound to the tubes. For total binding, add vehicle control. For non-specific binding, add a large excess of unlabeled 9cRA.

  • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Add HAP slurry to each tube and incubate for a short period (e.g., 15 minutes) to allow the protein-ligand complex to bind to the HAP.

  • Centrifuge the tubes to pellet the HAP.

  • Wash the HAP pellet with wash buffer to remove unbound radioligand. Repeat the wash step.

  • Resuspend the final HAP pellet in scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Ligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: RXRα, [3H]9cRA, This compound Start->Prepare_Reagents Incubate Incubate RXRα, [3H]9cRA, and this compound Prepare_Reagents->Incubate Add_HAP Add Hydroxyapatite (HAP) Slurry Incubate->Add_HAP Wash Wash to Remove Unbound Ligand Add_HAP->Wash Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Wash->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a Competitive Ligand Binding Assay.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a ligand to activate a receptor and induce the expression of a reporter gene (e.g., luciferase).[4][8][9]

Materials:

  • Mammalian cell line (e.g., HEK293, CV-1)

  • Expression plasmid for the desired human RXR isoform (α, β, or γ)

  • Reporter plasmid containing an RXRE upstream of a luciferase gene

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubate the cells with the compound for a specified period (e.g., 18-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Reporter_Gene_Assay_Workflow Start Start Cell_Seeding Seed Mammalian Cells Start->Cell_Seeding Transfection Co-transfect with Plasmids: RXR Expression, Luciferase Reporter, and Control Cell_Seeding->Transfection Compound_Treatment Treat Cells with This compound Transfection->Compound_Treatment Incubation Incubate for 18-24 hours Compound_Treatment->Incubation Lysis_and_Luminescence Lyse Cells and Measure Luciferase Activity Incubation->Lysis_and_Luminescence Data_Analysis Data Analysis: Normalize and Calculate EC50 Lysis_and_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a Reporter Gene Assay.

Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator protein. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10][11]

Materials:

  • Purified, tagged RXR ligand-binding domain (LBD) (e.g., GST-RXR-LBD)

  • Tagged coactivator peptide (e.g., biotinylated SRC1 peptide)

  • TR-FRET donor fluorophore-labeled antibody against the RXR tag (e.g., Europium-labeled anti-GST)

  • TR-FRET acceptor fluorophore-labeled protein that binds the coactivator tag (e.g., Streptavidin-Allophycocyanin)

  • Assay buffer

  • This compound

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the GST-RXR-LBD, biotinylated SRC1 peptide, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin in the assay buffer.

  • Add the different concentrations of this compound or a vehicle control.

  • Incubate the plate at room temperature for a specified time to allow the components to interact and reach equilibrium.

  • Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the ligand-induced interaction of the RXR-LBD and the coactivator peptide.

  • Calculate the TR-FRET ratio and plot it against the concentration of this compound to determine the EC50 for coactivator recruitment.

Coactivator_Recruitment_Assay_Logic cluster_no_ligand No Ligand cluster_with_ligand With this compound RXR_LBD_NL RXR-LBD No_Interaction No Interaction RXR_LBD_NL->No_Interaction CoA_Peptide_NL Coactivator Peptide CoA_Peptide_NL->No_Interaction No_FRET No FRET Signal No_Interaction->No_FRET MA Methoprene Acid RXR_LBD_L RXR-LBD MA->RXR_LBD_L Interaction Interaction RXR_LBD_L->Interaction CoA_Peptide_L Coactivator Peptide CoA_Peptide_L->Interaction FRET FRET Signal Interaction->FRET

Figure 4: Logical Diagram of a Coactivator Recruitment FRET Assay.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound is a direct and selective activator of Retinoid X Receptors. While its affinity for RXRs is lower than that of the endogenous ligand 9-cis-retinoic acid, it is capable of inducing transcriptional activity across all RXR subtypes. The provided experimental protocols offer a foundation for further investigation into the biological consequences of this interaction. Understanding the molecular mechanisms by which environmental compounds like this compound interact with nuclear receptors is crucial for assessing their potential impacts on human health and for the development of novel therapeutic agents targeting the RXR signaling pathway.

References

Environmental Degradation of Methoprene to Methoprene Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the insect growth regulator methoprene (B1676399), with a specific focus on its transformation to methoprene acid. This document details the primary mechanisms of degradation, presents quantitative data from various studies, outlines experimental protocols for analysis, and provides visual representations of the key processes.

Introduction

Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone in insects, disrupting their normal development and reproductive cycles. Its environmental fate is of significant interest to ensure its efficacy and to assess any potential non-target effects. A key degradation product of methoprene is this compound (11-methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid), which is formed through various biotic and abiotic processes. Understanding the pathways and kinetics of this transformation is crucial for environmental risk assessment and the development of effective and safe pest control strategies.

Degradation Pathways

The environmental degradation of methoprene to this compound is primarily driven by three main pathways: microbial degradation, photodegradation, and hydrolysis. The dominant pathway is highly dependent on the environmental matrix (soil, water, or plant surfaces) and specific conditions such as temperature, pH, and sunlight exposure.

Microbial Degradation

In soil and aquatic environments, microbial metabolism is a major route for methoprene degradation. Microorganisms utilize methoprene as a carbon source, leading to its breakdown. The initial step in the formation of this compound through this pathway is the enzymatic hydrolysis of the ester linkage in the methoprene molecule. This process is significantly faster in non-autoclaved soil compared to autoclaved soil, highlighting the critical role of microbes.

Photodegradation

Methoprene is susceptible to degradation by sunlight, particularly on inert surfaces and in the upper layers of water bodies. Photodegradation can proceed through isomerization of the double bonds and cleavage of the molecule. One of the primary photodegradation products is 7-methoxycitronellal. While direct photolytic conversion to this compound is not the primary documented pathway, photodegradation contributes to the overall breakdown of methoprene, making it more available for other degradation processes that can lead to the acid.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of methoprene is pH-dependent, although it is generally considered stable in sterile aqueous solutions over a wide pH range. The rate of hydrolysis can be influenced by temperature and the presence of acidic or alkaline conditions. While specific quantitative data on the direct hydrolysis of methoprene to this compound under various environmental pH conditions is not extensively detailed in the readily available literature, it is a plausible pathway, particularly under conditions that favor ester hydrolysis.

Quantitative Data on Methoprene Degradation

The rate of methoprene degradation is typically expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize quantitative data on methoprene degradation from various studies.

Environmental MatrixConditionHalf-life (t½)Reference
Soil
Sandy LoamAerobic~10 days
Four different soil typesNot specified10-14 days
Water
Pond Water0.001 mg/L initial concentration~30 hours
Pond Water0.01 mg/L initial concentration~40 hours
Pond WaterExposed to sunlight (sterile and non-sterile)>80% degradation in 13 days
SewageNot specified60-70 hours
Atmosphere
Vapor phaseReaction with hydroxyl radicals1.5 hours
Vapor phaseReaction with ozone48 minutes
On Plants
Alfalfa1,000 g/ha application rate< 2 days
Rice1,000 g/ha application rate< 1 day

Experimental Protocols

This section provides an overview of the methodologies used to study the degradation of methoprene and identify its metabolites, including this compound.

Sample Preparation and Extraction

Objective: To extract methoprene and its degradation products from environmental samples (water, soil, plant material) for analysis.

Protocol for Water Samples (based on Aronov et al., 2005):

  • Collect water samples in amber glass vials to minimize photodegradation.

  • For preservation and to prevent microbial activity, samples can be preserved with a solvent like methanol.

  • Spike the sample with a known amount of an internal standard (e.g., kinoprene) for quantification.

  • Perform solid-phase extraction (SPE) to concentrate the analytes.

    • Condition an SPE cartridge (e.g., C18) with an appropriate solvent.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute methoprene and its metabolites with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., acetonitrile).

Analytical Methods

Objective: To separate, identify, and quantify methoprene and this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the analysis of methoprene and its metabolites.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

    • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for methoprene and its metabolites.

    • Derivatization: To enhance the ionization efficiency of the nonpolar methoprene molecule, a derivatization step using a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed. This reagent reacts with the diene structure of methoprene, making it more readily ionizable.

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for methoprene analysis.

cluster_degradation Environmental Degradation Pathways of Methoprene Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Microbial Degradation (Hydrolysis) Methoprene->Methoprene_Acid Hydrolysis (Abiotic) Other_Metabolites Other Metabolites (e.g., 7-methoxycitronellal) Methoprene->Other_Metabolites Photodegradation CO2 Mineralization (CO2) Methoprene_Acid->CO2 Other_Metabolites->CO2 cluster_workflow Experimental Workflow for Methoprene Analysis Start Environmental Sample (Water, Soil) Extraction Sample Preparation & Extraction Start->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis HPLC-MS/MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

Bioavailability of Methoprene Acid in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399), an insect growth regulator that mimics juvenile hormone, is widely used for controlling various insect pests. Its efficacy and environmental impact are intrinsically linked to the bioavailability of its active form, methoprene acid, in soil and aquatic environments. This technical guide provides a comprehensive overview of the factors governing the bioavailability of this compound, its degradation kinetics, and the experimental methodologies used for its assessment. This document is intended to serve as a valuable resource for researchers, environmental scientists, and professionals involved in the development and environmental risk assessment of pesticides.

Data Presentation: Quantitative Overview of this compound's Environmental Fate

The persistence and mobility of this compound in the environment are dictated by a combination of physical, chemical, and biological processes. The following tables summarize key quantitative data from various studies, offering a comparative look at its behavior in soil and water.

Table 1: Degradation and Persistence of Methoprene in Soil

Soil TypeHalf-life (t½)Degradation PathwayKey MetabolitesReference
Sandy Loam~10 daysMicrobial DegradationCO2, soil-bound products[1][2]
Four different soil types10-14 daysMicrobial DegradationCarbon dioxide, soil-bound products[1]
Aerobic sandy loam~10 daysBiodegradationMethoxycitronellal, hydroxy ester, CO2[3]

Table 2: Degradation and Persistence of Methoprene in Water

Water TypeHalf-life (t½)ConditionsDegradation PathwayKey MetabolitesReference
Pond Water~30 hours0.001 mg/L initial concentrationPhotodegradation, Microbial DegradationMethoxycitronellal[3]
Pond Water~40 hours0.01 mg/L initial concentrationPhotodegradation, Microbial DegradationMethoxycitronellal[3]
Sewage60-70 hours-Microbial Degradation-[3]
Unshaded WaterRapidExposure to lightPhotodegradationOver 50 unidentified products[1]
Water (pH 5-9)Stable for 30 daysIn the dark, protected from light--[1]

Table 3: Soil Sorption and Mobility of Methoprene

ParameterValueImplication for BioavailabilityReference
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc)~23,000Low mobility, tends to remain in the top few centimeters of soil, reducing leaching potential.[3]

Experimental Protocols

Accurate assessment of this compound's bioavailability requires robust and standardized experimental protocols. This section details the methodologies for key experiments.

Determination of Methoprene Half-life in Soil

This protocol outlines the laboratory procedure for determining the rate of methoprene degradation in soil under controlled aerobic conditions.

Objective: To determine the half-life (t½) of methoprene in a specific soil type.

Materials:

  • Test soil, characterized for pH, organic carbon content, texture, and microbial biomass.

  • Radiolabeled ([¹⁴C]) or non-labeled methoprene of known purity.

  • Sterile control soil (autoclaved).

  • Incubation chambers with controlled temperature and humidity.

  • Analytical instrumentation for methoprene quantification (e.g., HPLC-MS/MS).

  • Scintillation counter (for radiolabeled studies).

Procedure:

  • Soil Preparation: Sieve fresh soil to remove large debris. Adjust moisture content to 50-80% of field capacity to ensure optimal microbial activity.

  • Fortification: Treat a known mass of soil with a standard solution of methoprene to achieve the desired concentration. For microbial degradation studies, a parallel set of sterilized soil samples should be prepared.

  • Incubation: Place the treated soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) in the dark. Ensure adequate aeration for aerobic degradation studies.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Extraction: Extract methoprene and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724), ethyl acetate).

  • Analysis: Quantify the concentration of methoprene in the extracts using a validated analytical method such as HPLC-MS/MS. For radiolabeled studies, determine the distribution of radioactivity in parent compound, metabolites, and bound residues.

  • Data Analysis: Plot the concentration of methoprene versus time. The half-life is calculated using first-order decay kinetics.

Assessment of Methoprene Photodegradation in Water

This protocol describes a method to evaluate the degradation of methoprene in an aqueous solution when exposed to simulated or natural sunlight.

Objective: To determine the photodegradation rate and half-life of methoprene in water.

Materials:

  • Purified water (e.g., deionized or HPLC-grade).

  • Methoprene standard solution.

  • Quartz or borosilicate glass vessels (transparent to UV light).

  • A light source simulating natural sunlight (e.g., xenon arc lamp) with controlled intensity and spectral distribution, or natural sunlight.

  • Dark controls wrapped in aluminum foil.

  • Analytical instrumentation for methoprene quantification (e.g., HPLC-MS/MS).

Procedure:

  • Solution Preparation: Prepare an aqueous solution of methoprene at a known concentration in the test vessels.

  • Exposure: Expose the test solutions to the light source. Place dark control samples alongside the exposed samples to account for any degradation not due to light. Maintain a constant temperature throughout the experiment.

  • Sampling: Collect aliquots of the solutions at specific time intervals.

  • Analysis: Analyze the samples to determine the concentration of remaining methoprene.

  • Data Analysis: Calculate the rate of photodegradation and the half-life by plotting the concentration of methoprene against the duration of light exposure.

Measurement of Methoprene Soil Sorption Coefficient (Koc)

This protocol details the batch equilibrium method to determine the extent to which methoprene partitions between the soil and water phases.

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of methoprene.

Materials:

  • Several soil types with varying organic carbon content.

  • 0.01 M CaCl₂ solution.

  • Methoprene standard solution.

  • Centrifuge tubes with screw caps.

  • Shaker.

  • Centrifuge.

  • Analytical instrumentation for methoprene quantification.

Procedure:

  • Equilibration: Add a known mass of soil to a centrifuge tube containing a known volume of 0.01 M CaCl₂ solution with a known initial concentration of methoprene.

  • Shaking: Shake the tubes for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Analyze the supernatant to determine the equilibrium concentration of methoprene in the aqueous phase.

  • Calculation: Calculate the amount of methoprene sorbed to the soil by subtracting the amount in the aqueous phase from the initial amount. The soil-water distribution coefficient (Kd) is then calculated.

  • Normalization: Normalize the Kd value to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / % organic carbon) * 100).

Analytical Method for Methoprene Residue in Water Samples using HPLC-MS/MS

This protocol provides a sensitive and selective method for the quantification of methoprene in water samples.

Objective: To accurately quantify trace levels of methoprene in environmental water samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Collect water samples in amber glass bottles and store them at 4°C.

    • Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water. Pass the water sample through the cartridge. Elute the retained methoprene with a suitable organic solvent like acetonitrile.

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of acetonitrile and water (both often containing a small amount of formic acid to improve ionization) to separate methoprene from other compounds.

  • Mass Spectrometric Detection:

    • Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion for methoprene and one or more product ions to ensure high selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using standard solutions of methoprene.

    • Quantify the methoprene concentration in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the bioavailability of this compound.

Methoprene Methoprene in Soil Bioavailable Bioavailable This compound Methoprene->Bioavailable Desorption Bound Bound to Soil (Low Bioavailability) Bioavailable->Bound Sorption (High Koc) Microbial Microbial Degradation Bioavailable->Microbial Metabolites Metabolites (e.g., CO2) Microbial->Metabolites

Caption: Factors influencing this compound bioavailability in soil.

Methoprene Methoprene in Water Photodegradation Photodegradation (Sunlight) Methoprene->Photodegradation Microbial Microbial Degradation Methoprene->Microbial Adsorption Adsorption to Sediment/Particulates Methoprene->Adsorption Reduced Bioavailability DegradationProducts Degradation Products Photodegradation->DegradationProducts Microbial->DegradationProducts

Caption: Degradation pathways of methoprene in aquatic environments.

cluster_soil Soil Bioavailability Assessment SoilSample 1. Soil Sample Collection & Characterization Fortification 2. Fortification with Methoprene SoilSample->Fortification Incubation 3. Controlled Incubation (Aerobic/Anaerobic) Fortification->Incubation Extraction 4. Solvent Extraction Incubation->Extraction Analysis 5. HPLC-MS/MS Analysis Extraction->Analysis HalfLife 6. Half-life (t½) Calculation Analysis->HalfLife

Caption: Experimental workflow for determining methoprene's half-life in soil.

Conclusion

The bioavailability of this compound in soil and water is a complex interplay of its chemical properties and environmental factors. In soil, its high sorption to organic matter significantly reduces its mobility and leaching potential, with microbial degradation being the primary route of dissipation. In aquatic systems, photodegradation plays a crucial role, alongside microbial activity. Understanding these processes and employing robust analytical and experimental methodologies are paramount for accurately assessing the environmental fate and potential risks associated with methoprene use. This guide provides a foundational framework for researchers to design and execute studies that contribute to a more comprehensive understanding of methoprene's environmental behavior.

References

The Unseen Journey: A Technical Guide to the Toxicokinetics of Methoprene Acid in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399), a widely used insect growth regulator, mimics the action of juvenile hormone, disrupting the developmental cycle of targeted pests.[1] Its primary active metabolite, methoprene acid, is the key agent in this process. While effective in pest control, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in non-target organisms is paramount for a comprehensive environmental risk assessment and for the development of safer, more specific pesticides. This technical guide provides an in-depth analysis of the toxicokinetics of this compound across a range of non-target species, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers and professionals in the field.

Quantitative Toxicokinetic Data of Methoprene in Non-Target Organisms

The following tables summarize the available quantitative data on the toxicity of methoprene, the precursor to this compound, in various non-target organisms. This data provides a baseline for understanding the potential exposure and effects of this compound.

Table 1: Acute Toxicity of Methoprene in Mammalian Species

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral> 34,600[1]
DogOral> 5,000[1]
RabbitDermal> 2,000 - 3,000[2]

Table 2: Acute and Sub-chronic Toxicity of Methoprene in Avian Species

SpeciesTest TypeValueReference
Mallard Duck5-8 day LC50> 10,000 ppm[1]
Bobwhite Quail5-8 day LC50> 10,000 ppm[1]
ChickenAcute Oral LD50> 4,640 ppm[1]
Mallard DuckAcute Oral LD50> 2,000 mg/kg[1]

Table 3: Acute Toxicity of Methoprene in Aquatic Organisms

Species96-hour LC50 (mg/L)Reference
Bluegill Sunfish4.6[1]
Trout4.4[1]
Channel Catfish> 100[1]
Largemouth Bass> 100[1]
Freshwater Shrimp> 100[1]
Estuarine Mud Crabs> 0.1[1]

Table 4: Environmental Fate of Methoprene

EnvironmentHalf-lifeReference
SoilUp to 10 days[2]
Pond Water (0.001 mg/L)~30 hours[1]
Pond Water (0.01 mg/L)~40 hours[1]

Experimental Protocols

A thorough understanding of the methodologies employed in toxicokinetic studies is crucial for data interpretation and replication. The following sections outline the typical experimental protocols for assessing the toxicokinetics of this compound, based on established guidelines and published research.

In Vivo Toxicokinetic Studies in Rodents (Rat Model)

These studies are fundamental for understanding the ADME of this compound in mammals and are often conducted in accordance with OECD Guideline 417.

  • Test Animals: Healthy, young adult Sprague-Dawley rats are commonly used.[3] Animals are housed in controlled environments with a standard diet and water ad libitum.

  • Dosing: Radiolabeled ([14C]) methoprene is typically administered via oral gavage as a single dose.[3] At least two dose levels are used to assess dose-dependency. An intravenous administration group is included to determine absolute bioavailability.[3]

  • Sample Collection: Blood, urine, feces, and expired air are collected at predetermined time points over several days.[3] At the end of the study, tissues such as the liver, kidney, fat, and muscle are collected to determine distribution.

  • Analytical Method:

    • Sample Preparation: Urine and feces are often analyzed directly for total radioactivity. Blood and tissues are homogenized and combusted to determine total [14C] content. For metabolite profiling, samples are extracted with an organic solvent (e.g., acetonitrile), followed by solid-phase extraction (SPE) cleanup.

    • Instrumentation: Total radioactivity is measured by liquid scintillation counting. Metabolite separation and quantification are performed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector or tandem mass spectrometry (LC-MS/MS).[4]

  • Data Analysis: Toxicokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and volume of distribution are calculated from the concentration-time profiles of methoprene and this compound in plasma.

Aquatic Organism Toxicity Testing

Toxicity studies in aquatic organisms are essential for environmental risk assessment.

  • Test Organisms: Species such as bluegill sunfish, rainbow trout, and Daphnia magna are commonly used.

  • Exposure System: Static or semi-static exposure systems are typically employed. Test solutions are prepared by dissolving methoprene in a suitable solvent and then diluting it in the test water.

  • Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range throughout the experiment.

  • Endpoint Measurement: The primary endpoint is typically mortality, recorded at 24, 48, 72, and 96 hours to determine the LC50 value. For invertebrates like Daphnia magna, immobilization is also a key endpoint.

Visualization of Key Pathways

Metabolic Pathway of Methoprene

Methoprene undergoes several key biotransformation reactions in non-target organisms, primarily in the liver.[2] The major metabolic pathways include ester hydrolysis, O-demethylation, and oxidative cleavage.

Metabolic_Pathway_of_Methoprene Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Ester Hydrolysis Primary_Metabolites Other Primary Metabolites (e.g., O-demethylation products) Methoprene->Primary_Metabolites Secondary_Metabolites Secondary Metabolites (e.g., oxidative cleavage products) Methoprene_Acid->Secondary_Metabolites Primary_Metabolites->Secondary_Metabolites Excretion Excretion (Urine and Feces) Secondary_Metabolites->Excretion

Caption: Generalized metabolic pathway of methoprene in non-target organisms.

Experimental Workflow for In Vivo Toxicokinetic Study

The following diagram illustrates the typical workflow for an in vivo toxicokinetic study in a rodent model.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Dosing_and_Sampling Dosing and Sampling Phase cluster_Analysis Analytical Phase cluster_Data_Analysis Data Analysis Phase Animal_Acclimation Animal Acclimation Dosing Oral Gavage/ Intravenous Injection Animal_Acclimation->Dosing Dose_Preparation Dose Preparation ([14C]-Methoprene) Dose_Preparation->Dosing Sample_Collection Blood, Urine, Feces, Expired Air Collection Dosing->Sample_Collection Sample_Processing Sample Processing (Extraction, Cleanup) Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS TK_Parameter_Calculation Toxicokinetic Parameter Calculation LC_MS_MS->TK_Parameter_Calculation Reporting Reporting TK_Parameter_Calculation->Reporting

Caption: A typical experimental workflow for an in vivo toxicokinetic study.

Conclusion

The toxicokinetic profile of this compound in non-target organisms is characterized by relatively low toxicity in mammals and birds, but moderate to high toxicity in certain aquatic invertebrates and fish. In mammals, methoprene is rapidly metabolized and excreted.[1] The primary metabolic pathway involves ester hydrolysis to form this compound, which is then further metabolized. A comprehensive understanding of these toxicokinetic processes is essential for accurate environmental risk assessment and the development of next-generation pesticides with improved safety profiles. Further research is warranted to obtain more detailed quantitative ADME data for this compound across a broader range of non-target species and to elucidate the specific molecular mechanisms underlying its toxicity in sensitive organisms.

References

Methoprene Acid Metabolism in Vertebrate Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic fate of methoprene (B1676399), a widely used insect growth regulator, in vertebrate species. The focus is on the formation and subsequent actions of its primary metabolite, methoprene acid. This document synthesizes quantitative data, details common experimental protocols, and illustrates key biochemical pathways to serve as a comprehensive resource for professionals in research and drug development.

Metabolic Pathways of Methoprene in Vertebrates

Methoprene is rapidly and extensively metabolized in vertebrate species, including mammals, birds, and fish.[1] The metabolic process prevents the accumulation of the parent compound and leads to the formation of polar metabolites that are readily excreted. The primary metabolic pathways involve hydrolysis, demethylation, and oxidative cleavage.[1]

The initial and most significant metabolic step is the hydrolysis of the isopropyl ester group to form this compound.[2] This reaction is primarily catalyzed by microsomal esterases found in the liver and other tissues.[2] Subsequently, O-demethylation and oxidative cleavage of the double bond at the C-4 position can occur.[1]

Following these initial transformations, the resulting metabolites can enter endogenous biochemical pathways. Through processes analogous to fatty acid oxidation, the carbon skeleton can be broken down into acetate (B1210297). This acetate can then be incorporated into natural products such as cholesterol, fatty acids, and bile acids, or be completely oxidized to carbon dioxide (CO2).[3]

Methoprene_Metabolism cluster_0 Primary Metabolism cluster_1 Secondary & Terminal Metabolism methoprene Methoprene methoprene_acid This compound (Primary Metabolite) methoprene->methoprene_acid Ester Hydrolysis (Microsomal Esterases) hydroxy_ester Hydroxy Ester Metabolites methoprene->hydroxy_ester O-Demethylation other_metabolites Other Primary Metabolites (e.g., via oxidative cleavage) methoprene->other_metabolites Oxidative Cleavage acetate Acetate Pool methoprene_acid->acetate β-Oxidation excretion Excretion (Urine, Feces, Bile) methoprene_acid->excretion hydroxy_ester->acetate hydroxy_ester->excretion other_metabolites->acetate other_metabolites->excretion end_products Endogenous Products (Cholesterol, Fatty Acids, CO2, etc.) acetate->end_products Anabolic Pathways

Caption: Metabolic pathway of methoprene in vertebrates.

Quantitative Metabolic & Toxicological Data

The metabolism of methoprene is generally rapid, leading to low toxicity in most vertebrate species. The following tables summarize key quantitative data from studies on mammals, birds, and fish.

Table 1: Pharmacokinetics of [¹⁴C]-Methoprene in Rats (Single Oral Dose)
ParameterValueSpeciesReference
Blood Half-life (parent) 1.2 hoursRat[4]
Excretion (24h) Rat[4]
    In Expired Air (CO₂)26% of dose
    In Urine13% of dose
    In Feces5.2% of dose
Excretion (120h) Rat[4]
    In Expired Air (CO₂)39% of dose
    In Urine20% of dose
    In Feces18% of dose
Biliary Excretion (48h) 27% of doseRat[4]
Carcass Retention (120h) 17% of doseRat[4]
Table 2: Acute Toxicity of Methoprene in Vertebrate Species
SpeciesEndpointValue (mg/kg or mg/L)Reference
Mammals
RatOral LD₅₀> 34,600 mg/kg[5]
DogOral LD₅₀> 5,000 mg/kg[5][6]
RabbitDermal LD₅₀2,000 - 3,000 mg/kg[5]
Birds
Mallard Duck5-8 day LC₅₀> 10,000 ppm[5][6]
Bobwhite Quail5-8 day LC₅₀> 10,000 ppm[5][6]
ChickenAcute Oral LD₅₀> 4,640 ppm[5][6]
Fish
Bluegill Sunfish96-hour LC₅₀4.6 mg/L[5][6]
Rainbow Trout96-hour LC₅₀4.4 mg/L[5][6]
Channel Catfish96-hour LC₅₀> 100 mg/L[1][6]

Interaction with Nuclear Signaling Pathways

While methoprene itself shows little biological activity in vertebrates, its primary metabolite, this compound, has been identified as a ligand for the Retinoid X Receptor (RXR).[7][8] RXRs are nuclear receptors that play crucial roles in regulating gene expression related to development, metabolism, and cell differentiation.[8]

This compound can bind directly to RXR and function as a transcriptional activator.[9][10] This activity is specific to RXR; this compound does not activate the Retinoic Acid Receptor (RAR) pathway.[9] Upon binding its ligand, RXR can form homodimers or heterodimers with other nuclear receptors (e.g., RAR, VDR, TR) and bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[8][11] This interaction provides a molecular basis for the potential endocrine-disrupting effects of methoprene metabolites.[7]

RXR_Signaling cluster_cyto Cytoplasm cluster_nucleus Nucleus methoprene_acid Methoprene Acid rxr_unbound RXR methoprene_acid->rxr_unbound Binding & Activation partner_nr Partner NR (e.g., RAR, VDR, TR) rxr_bound RXR complex Activated Heterodimer partner_nr->complex Dimerization rxr_bound->complex Dimerization dna Promoter Response Element (RXRE) Target Gene complex->dna:f1 Binds to DNA mrna mRNA dna->mrna Gene Transcription protein Protein Synthesis (Biological Response) mrna->protein Translation

Caption: Activation of the RXR signaling pathway by this compound.

Experimental Protocols

Protocol: Analysis of Methoprene and this compound in Rat Plasma

This protocol outlines a method for the simultaneous determination of methoprene and this compound in rat plasma using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[12]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Acidify rat plasma samples to pH ~4.0.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes (methoprene and this compound) with methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and pH 4.0 water.[12]

    • Start with 55% acetonitrile.
    • Linearly increase to 100% acetonitrile over ~15 minutes.

  • Flow Rate: 0.6 - 1.0 mL/min.[12]

  • Injection Volume: 20 µL.

  • Detection: UV detector at 210 nm and 254 nm.[12]

  • Quantification: Create a calibration curve using standards of known concentrations (e.g., 100-1000 ng/mL).[12]

Protocol: In Vitro Metabolism Assay Using Cryopreserved Hepatocytes

This protocol provides a general framework for assessing the metabolic stability of methoprene using a suspension of cryopreserved vertebrate hepatocytes.

1. Preparation:

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

  • Transfer thawed cells into pre-warmed incubation medium (e.g., Williams' Medium E).

  • Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.

  • Dilute the hepatocyte suspension to a final working concentration (e.g., 0.5 x 10⁶ viable cells/mL).

2. Incubation:

  • Pre-warm a 24-well plate containing incubation medium with methoprene at the desired final concentration (e.g., 1 µM). Include vehicle controls (e.g., DMSO < 0.1%).

  • Initiate the reaction by adding the hepatocyte suspension to the wells.

  • Incubate the plate at 37°C on an orbital shaker (90-120 rpm) to keep cells in suspension.

3. Sampling and Quenching:

  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots (e.g., 50 µL) from the incubation wells.

  • Immediately stop the metabolic reaction by adding the aliquot to a tube containing a quenching solvent (e.g., 2-3 volumes of ice-cold acetonitrile or methanol), often containing an internal standard for analysis.

4. Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound (methoprene) and the appearance of metabolites (this compound) using a validated analytical method such as LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent of parent compound remaining versus time.

Experimental_Workflow start Start: Biological Sample (Plasma, Hepatocytes, etc.) extraction 1. Sample Preparation - Solid Phase Extraction (SPE) - Protein Precipitation - Liquid-Liquid Extraction start->extraction concentration 2. Concentration - Evaporate solvent - Reconstitute in mobile phase extraction->concentration analysis 3. Chromatographic Separation - HPLC / UPLC - C18 Reversed-Phase Column concentration->analysis detection 4. Detection & Quantification - UV-Vis Detector - Mass Spectrometry (MS/MS) analysis->detection data_proc 5. Data Processing - Integrate Peaks - Compare to Standards - Calculate Concentrations detection->data_proc end End: Quantitative Results (Metabolic Rate, t½, etc.) data_proc->end

Caption: Workflow for methoprene metabolite analysis.

References

Sub-lethal Effects of Methoprene Acid on Amphibians: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methoprene (B1676399) is an insect growth regulator widely used for mosquito control. Its primary active form is S-methoprene, which acts as a juvenile hormone (JH) analog, disrupting the developmental cycle of insects.[1] In the environment, methoprene degrades into several products, including methoprene acid. Initial concerns arose linking methoprene use to amphibian malformations observed in North America, with the hypothesis that its degradants could mimic retinoic acid, a crucial molecule in vertebrate development.[2] This technical guide provides an in-depth review of the sub-lethal effects of this compound on amphibians, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental pathways. While early hypotheses suggested a strong link to developmental abnormalities, subsequent research indicates that methoprene and its degradation products, including this compound, are not potent developmental toxicants to amphibians at environmentally relevant concentrations.[3]

Mechanism of Action

Action in Target Insect Species

In insects, methoprene acts as an analog of juvenile hormone (JH).[1] JH is essential for maintaining the larval state. By mimicking JH, methoprene prevents the transition from the larval to the pupal and adult stages, ultimately arresting development and preventing reproduction.[4][5] The intracellular receptor for JH has been identified as "Methoprene-tolerant" (Met), a transcription factor that, upon binding JH or its analogs, regulates the expression of genes that maintain the larval status and repress genes responsible for metamorphosis.[6][7]

Hypothesized Mechanism in Amphibians

The concern regarding amphibians stems from a different proposed mechanism. Amphibian metamorphosis is primarily regulated by thyroid hormones (TH), not juvenile hormone.[4][8] However, it was hypothesized that breakdown products of methoprene, such as this compound, could act as teratogens by interfering with the retinoic acid (RA) signaling pathway.[2] Retinoic acid is a critical morphogen in vertebrate development, particularly for limb and craniofacial patterning. The hypothesis suggested that this compound might structurally resemble RA, allowing it to bind to retinoic acid receptors (RARs) and inappropriately activate genes that control development, leading to malformations.[9] Studies have shown that exposure to high levels of retinoic acid can indeed induce limb deformities in amphibians, lending plausibility to this hypothesis.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus MA This compound (Hypothesized) Receptors Retinoic Acid Receptor (RAR) Retinoid X Receptor (RXR) MA->Receptors Binds (Hypothesized) RA Retinoic Acid (Endogenous Ligand) RA->Receptors Binds RARE Retinoic Acid Response Element (RARE) on DNA Receptors->RARE Binds to DNA Transcription Target Gene Transcription RARE->Transcription Initiates Protein Proteins for Limb Patterning & Development Transcription->Protein Disruption Disrupted Development (e.g., Malformations) Protein->Disruption Leads to

Caption: Hypothesized Retinoic Acid Signaling Disruption. (Max 100 chars)

Data Presentation: Quantitative Sub-lethal Effects

The following tables summarize quantitative data from key studies on the developmental toxicity of this compound and related compounds in amphibians.

Table 1: Developmental Toxicity of Methoprene and its Degradation Products in Xenopus laevis

Compound96-hr LC₅₀ (mg/L)96-hr EC₅₀ for Malformation (mg/L)Lowest Observed Adverse Effect Concentration (LOAEC) for Malformation (mg/L)No Observed Adverse Effect Concentration (NOAEC) for Malformation (mg/L)Reference
Methoprene> 2.0> 2.0> 2.02.0[3]
This compound 2.92.01.250.62[3]
Methoprene Epoxide4.43.52.51.25[3]
7-methoxycitronellal4.33.42.51.25[3]
7-methoxycitronellic acid> 30> 30> 3030[3]

Data from a 96-hour static renewal exposure of Xenopus laevis embryos starting at stage 8.[3]

Table 2: Effects of Methoprene on Survival and Development in Rana pipiens

TreatmentConcentrationDurationOutcomeReference
MethopreneHighest tested12-16 days100% mortality[10]
MethopreneAll concentrationsThrough metamorphosisDid not cause limb malformations[10]
UV LightN/A24 days~50% of animals developed hindlimb malformations (irrespective of methoprene)[10]

Exposures were initiated with newly fertilized eggs and continued through forelimb emergence.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating toxicological studies. Below are protocols from key experiments investigating this compound's effects.

Protocol: Developmental Toxicity Assay in Xenopus laevis

This protocol is based on the methodology described by Degitz et al. (2003).[3]

  • Test Organism: Xenopus laevis (African clawed frog) embryos, stage 8 (mid-blastula).

  • Test Substance Preparation: Methoprene, this compound, and other degradation products were dissolved in a solvent (e.g., acetone) to prepare stock solutions. Final concentrations were prepared by diluting the stock in FETAX solution (a standard amphibian embryo culture medium).

  • Exposure Regimen:

    • System: Static-renewal. Test solutions were renewed every 24 hours.

    • Duration: 96 hours.

    • Vessels: Glass test tubes or beakers containing a specified volume of test solution (e.g., 10 mL).

    • Loading: A specific number of embryos (e.g., 25) were placed in each vessel.

    • Conditions: Maintained at a constant temperature (e.g., 22°C) with a standard light-dark cycle.

  • Endpoint Assessment:

    • Mortality: Assessed daily. Dead embryos were removed.

    • Malformations: At 96 hours, surviving larvae were euthanized and preserved (e.g., in formalin). They were then examined under a dissecting microscope for a suite of malformations, including edema, axial curvature, eye, gut, and craniofacial abnormalities.

    • Growth: Snout-vent length or total length was measured.

  • Analytical Chemistry: Water samples were collected at the beginning and end of each 24-hour renewal period to measure the actual concentrations of the test chemicals using methods like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The median lethal concentration (LC₅₀) and median effective concentration for malformations (EC₅₀) were calculated using statistical methods such as the trimmed Spearman-Karber method. NOAEC and LOAEC values were determined by comparing treatment groups to controls.

G A 1. Embryo Collection (Xenopus laevis, Stage 8) B 2. Exposure Setup - Prepare test solutions - Aliquot to replicate vessels A->B C 3. Embryo Introduction (e.g., 25 embryos/vessel) B->C D 4. Incubation (96 hours) - Constant Temperature - 24h Static Renewal C->D E 5. Daily Assessment - Record Mortality D->E Daily F 6. Termination (96h) - Euthanize & Preserve Larvae D->F H 8. Water Chemistry - Measure chemical conc. at 0h and 24h D->H During Renewal I 9. Statistical Analysis - Calculate LC50, EC50 - Determine NOAEC, LOAEC E->I G 7. Endpoint Analysis - Assess Malformations - Measure Growth (Length) F->G G->I H->I

Caption: General Experimental Workflow for Amphibian Toxicity Assay. (Max 100 chars)
Protocol: Analytical Method for Methoprene in Water

This protocol is a summary of the HPLC-MS/MS method developed by Aronov et al. (2005) for trace-level analysis.[11][12]

  • Objective: To achieve sensitive detection and quantification of methoprene in environmental water samples.

  • Challenge: Methoprene is nonpolar, leading to low ionization efficiency in standard electrospray ionization mass spectrometry (ESI-MS).

  • Method Overview:

    • Sample Collection: Collect water samples from the field or experimental vessels.

    • Derivatization: To enhance ionization efficiency, methoprene is reacted with a Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This creates a derivative that is more easily ionized.

    • Extraction: The derivatized analyte is extracted from the water matrix using a solid-phase extraction (SPE) or liquid-liquid extraction technique.

    • Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile (B52724) (both containing a modifier like formic acid) to separate the methoprene-PTAD derivative from other compounds.

    • Detection and Quantification: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) with an ESI source operating in positive mode. Quantification is performed using selected reaction monitoring (SRM), which provides high selectivity and sensitivity.

  • Performance: This method can achieve limits of detection in the picogram per milliliter (pg/mL) range, making it suitable for environmentally relevant concentrations.[11]

Discussion and Conclusion

The investigation into the sub-lethal effects of this compound on amphibians has been a journey from initial alarm to a more nuanced scientific understanding. The hypothesis that methoprene degradation products could cause widespread amphibian malformations by mimicking retinoic acid was biologically plausible.[2][9] However, extensive laboratory studies have largely refuted this hypothesis as the primary cause of deformities observed in the wild.

Key findings indicate that while this compound can induce developmental toxicity and malformations, it does so at concentrations significantly higher than those resulting from standard field applications of methoprene-based pesticides.[3] For Xenopus laevis, the NOAEC for malformations from this compound was 0.62 mg/L, a level rarely, if ever, reached in treated habitats where methoprene concentrations typically do not exceed 0.01 mg/L.[3] Furthermore, the types of malformations induced in laboratory settings did not consistently match the specific suite of hindlimb abnormalities (e.g., ectopic or supernumerary limbs) seen in some wild populations.[10]

Subsequent research has pointed to other environmental stressors, such as UV-B radiation and parasitic infections (e.g., the trematode Ribeiroia ondatrae), as more likely causes of these specific malformations. Notably, studies have demonstrated that UV light alone can induce a high percentage of hindlimb malformations similar to those seen in the field, an effect that is independent of methoprene exposure.[10]

G A Methoprene Application (e.g., for Mosquito Control) B Environmental Degradation (Photolysis, Microbial) A->B C Formation of This compound B->C D Amphibian Exposure (Embryo, Larvae) C->D E High Experimental Conc. (> 1.25 mg/L) D->E Condition F Environmentally Relevant Conc. (< 0.01 mg/L) D->F Condition G Developmental Toxicity (Mortality, Malformations) E->G Outcome H No Significant Developmental Effects F->H Outcome

Caption: Logical Flow from Methoprene Use to Amphibian Effects. (Max 100 chars)

References

The Role of Methoprene Acid and Target-Site Modification in Insect Resistance to Methoprene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoprene (B1676399), a widely utilized insect growth regulator (IGR), functions as a juvenile hormone analog (JHA), disrupting critical developmental processes in insects, particularly metamorphosis.[1][2][3] Unlike conventional neurotoxic insecticides, methoprene's mode of action involves mimicking the natural juvenile hormone (JH), which maintains the larval state.[1][4] Its application at inopportune moments in the insect life cycle prevents the transition from pupa to adult, leading to mortality or reproductive failure.[1][5] While considered an environmentally favorable pesticide due to its target specificity, the emergence of resistance threatens its long-term efficacy.[4][6] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning methoprene resistance, with a specific focus on the role of its metabolite, methoprene acid, and the extensively documented contributions of target-site insensitivity.

Section 1: Metabolism of Methoprene

In insects, as in other organisms, methoprene is subject to metabolic degradation. A primary metabolic pathway is the hydrolysis of the ester bond, catalyzed by esterase enzymes. This reaction cleaves methoprene into two main products: this compound and isopropyl alcohol. While this compound is a key metabolite, its direct role in conferring resistance in insects is not as well-established as other mechanisms. Much of the research on this compound's biological activity has focused on its effects in vertebrates, where it has been shown to act as a ligand for retinoid X receptors (RXRs).[7][8] In insects, the primary consequence of methoprene metabolism is detoxification, which reduces the amount of active compound available to reach its target site.

G methoprene Methoprene esterase Esterase (Hydrolysis) methoprene->esterase methoprene_acid This compound esterase->methoprene_acid isopropanol Isopropyl Alcohol esterase->isopropanol

Caption: Metabolic breakdown of methoprene via esterase-mediated hydrolysis.

Section 2: Primary Mechanisms of Methoprene Resistance

Insect resistance to methoprene is primarily attributed to two key mechanisms: target-site insensitivity and, to a lesser extent, enhanced metabolic detoxification.

Target-Site Insensitivity: The Role of the Methoprene-tolerant (Met) Gene

The most significant and well-documented mechanism of high-level methoprene resistance involves genetic modifications at the insecticide's target site.[4] In numerous insect species, particularly Drosophila melanogaster, this resistance is linked to mutations in the Methoprene-tolerant (Met) gene.[2][9]

The Met gene encodes a protein (MET) belonging to the basic helix-loop-helix-Per-Arnt-Sim (bHLH-PAS) family of transcriptional regulators.[2][10] Mounting evidence confirms that MET functions as a bona fide intracellular receptor for juvenile hormone.[10][11][12] In the absence of its ligand (JH or methoprene), MET may exist in an inactive state. Upon binding JH or an analog like methoprene, MET forms a heterodimer with a partner protein (such as the Steroid Receptor Coactivator, FISC, or Taiman) and binds to specific DNA sequences known as JH-response elements (JHREs) in the promoter regions of target genes, thereby regulating their transcription to control development.[11][13]

Resistance arises from mutations within the Met gene, often within the ligand-binding PAS-B domain.[11] These mutations reduce the binding affinity of the MET protein for methoprene and JH itself.[14] This decreased affinity means a much higher concentration of the JHA is required to activate the signaling pathway, rendering the insect resistant. In some cases, resistance can be conferred by the complete absence of the MET protein, as seen in the Met27 allele of Drosophila, demonstrating that the protein is not essential for viability.[9]

G cluster_0 Susceptible Insect cluster_1 Resistant Insect M_S Methoprene / JH Met_S MET Receptor (Wild-Type) M_S->Met_S Binds Complex_S Active Transcription Complex Met_S->Complex_S Forms Complex Partner_S Partner Protein (e.g., Taiman/FISC) Partner_S->Complex_S JHRE_S JH Response Element (DNA) Complex_S->JHRE_S Binds Gene_S Target Gene Expression JHRE_S->Gene_S Activates Result_S Developmental Arrest (Lethal Effect) Gene_S->Result_S M_R Methoprene / JH Met_R Mutated MET Receptor (Low Affinity) M_R->Met_R Binding Reduced JHRE_R JH Response Element (DNA) Met_R->JHRE_R No Complex Formation Partner_R Partner Protein (e.g., Taiman/FISC) Result_R Normal Development (Survival) JHRE_R->Result_R

Caption: Signaling pathway disruption by MET receptor mutation leads to resistance.

Metabolic Resistance

Metabolic resistance occurs when insects exhibit an enhanced ability to detoxify an insecticide before it can exert its toxic effect. This is often achieved through the overexpression or increased activity of specific enzyme families. In the context of methoprene, enzymes such as cytochrome P450 monooxygenases (P450s) and carboxylesterases have been implicated in resistance in some mosquito species.[4][15][16] These enzymes can modify or cleave the methoprene molecule, rendering it inactive. However, studies in Met-resistant Drosophila have shown no significant difference in methoprene metabolism compared to susceptible strains, indicating that target-site insensitivity is the principal mechanism in that species.[4] Therefore, the contribution of metabolic detoxification appears to be species- and population-dependent and may act as a secondary resistance mechanism.

G Methoprene Methoprene (Applied) Detox Enhanced Detoxification (P450s, Esterases) Methoprene->Detox High Level Target MET Receptor (Target Site) Methoprene->Target Low Level Reaching Target Metabolites Inactive Metabolites Detox->Metabolites Effect Lethal Effect Target->Effect

Caption: Metabolic resistance reduces the concentration of active methoprene.

Section 3: Quantitative Analysis of Methoprene Resistance

The degree of methoprene resistance can be quantified using bioassays that determine the concentration required to inhibit adult emergence. Resistance ratios (RR) are calculated by comparing the lethal concentration for a field population to that of a susceptible laboratory strain.

Table 1: Methoprene Resistance Ratios in Various Insect Species

Species Strain/Population Resistance Ratio (RR) Reference(s)
Drosophila melanogaster Met Alleles Up to 100-fold [4][17]
Culex quinquefasciatus Southern California (Field) 7.0 to 8.8-fold [6]
Culex quinquefasciatus Lab Selected (30 generations) 57.4 to 168.3-fold [6]
Culex pipiens Chicago, IL Region 2.33 to 1010.52-fold [18]
Aedes taeniorhynchus Florida (Field) 15-fold [15]

| Aedes aegypti | Temephos-Resistant (Brazil) | Low (<5-fold) |[16][19] |

Table 2: Bioassay Inhibition of Emergence (IE) & Lethal Dose (LD) Values

Species Active Ingredient Value Type Concentration (ppb or ppm) Reference(s)
Aedes albopictus Methoprene IE₅₀ (Susceptible Colony Avg.) 1.818 ppb [20]
Culex pipiens Pyriproxyfen IE₅₀ (Susceptible Colony Avg.) 0.048 ppb [20]
Aedes aegypti S-Methoprene LD₅₀ (Key Largo, FL) 7.15 ppm [21]
Aedes aegypti S-Methoprene LD₅₀ (Key West, FL) 2.19 ppm [21]

| Aedes aegypti | S-Methoprene | LD₅₀ (Susceptible Lab Strain) | 1.40 ppm |[21] |

Table 3: Ligand-Binding Affinity Data

Protein Ligand Parameter Value Reference(s)

| Drosophila MET | JH III | Kd (Dissociation Constant) | 5.3 ± 1.5 nM |[12] |

Section 4: Key Experimental Protocols

Standardized methodologies are crucial for monitoring resistance and investigating its underlying mechanisms.

Larval Emergence Inhibition Bioassay

This protocol, based on World Health Organization (WHO) guidelines, is the standard for assessing IGR susceptibility in mosquitoes.[20][21]

Methodology:

  • Rearing: Raise field-collected and susceptible reference colony mosquitoes to the late 3rd or early 4th larval instar under controlled laboratory conditions.

  • Exposure: Prepare a series of dilutions of technical grade methoprene in a suitable solvent (e.g., acetone). Add 20-25 larvae to cups containing a standard volume of water and food. Introduce the methoprene dilutions to create a range of final concentrations. Include solvent-only and untreated controls.

  • Incubation: Maintain the larvae under controlled conditions and monitor daily. Record mortality at larval and pupal stages.

  • Data Collection: Continue monitoring until all individuals in the control group have either emerged as adults or died. The primary endpoint is the successful emergence of adults.

  • Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Use probit analysis to calculate the concentration that inhibits emergence in 50% (IE₅₀) and 90% (IE₉₀) of the population.

  • Resistance Ratio (RR) Calculation: Calculate the RR by dividing the IE₅₀ of the field population by the IE₅₀ of the susceptible reference strain.

G A Collect/Rear Larvae (Field & Susceptible Strains) C Expose Larvae to Concentrations in Bioassay Cups A->C B Prepare Serial Dilutions of Methoprene B->C D Incubate and Monitor Daily Until Control Emergence is Complete C->D E Record Larval/Pupal Mortality & Adult Emergence D->E F Perform Probit Analysis E->F G Calculate IE50 / IE90 Values F->G H Calculate Resistance Ratio (RR) RR = IE50(Field) / IE50(Susceptible) G->H

Caption: Standardized workflow for methoprene emergence inhibition bioassay.

Ligand Binding Assay

This biochemical assay directly measures the interaction between a receptor and its ligand.

Methodology:

  • Protein Expression: Synthesize the MET protein in vitro using a cell-free transcription/translation system or express it in a recombinant system.

  • Binding Reaction: Incubate the purified or synthesized MET protein with a radiolabeled ligand (e.g., [³H]-JH III) across a range of concentrations.

  • Separation: Separate the protein-bound ligand from the free ligand using a method like dextran-coated charcoal precipitation or filter binding.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Analysis: Plot the bound ligand concentration against the free ligand concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd), which is an inverse measure of binding affinity.

Reporter Gene Assay for Transcriptional Activation

This cell-based assay is used to determine if a protein can function as a ligand-dependent transcription factor.

Methodology:

  • Construct Preparation: Create a fusion protein construct linking the MET protein to a known DNA-binding domain (e.g., yeast GAL4). Create a second "reporter" construct containing a reporter gene (e.g., luciferase) downstream of the corresponding DNA response element (e.g., a UAS element for GAL4).

  • Cell Transfection: Co-transfect insect cells (e.g., Drosophila S2 cells) with both the MET-fusion construct and the reporter construct.

  • Ligand Exposure: Treat the transfected cells with various concentrations of JH or methoprene. Include an untreated control.

  • Lysis and Measurement: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity via a luminometer).

  • Analysis: Quantify the ligand-dependent increase in reporter gene expression relative to the control. This demonstrates that the MET protein can activate gene expression in response to ligand binding.[12]

Conclusion

While this compound is a recognized metabolite of methoprene, the predominant and most potent mechanism of insect resistance to this IGR is target-site insensitivity due to mutations in the Met gene. These mutations reduce the binding affinity of the MET receptor, a key component of the juvenile hormone signaling pathway, thereby preventing the insecticide from exerting its developmental effects. Metabolic detoxification can contribute to resistance in some species but often plays a secondary role to target-site modification. A thorough understanding of these mechanisms, supported by quantitative data from standardized bioassays, is essential for developing effective resistance management strategies and preserving the utility of methoprene in integrated pest management programs.

References

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and History of Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways of methoprene (B1676399) acid, a primary metabolite of the insect growth regulator (IGR) methoprene. Designed for researchers, scientists, and drug development professionals, this document details the pivotal studies that identified methoprene acid, its formation across various biological systems, and the analytical methodologies used for its detection and quantification.

Introduction: The Advent of a Novel Insect Growth Regulator

Methoprene was developed by Zoëcon in the late 1960s and patented in 1972 as a highly effective juvenile hormone analog (JHA)[1]. Unlike traditional insecticides that act as neurotoxins, methoprene disrupts the developmental processes of insects, preventing them from reaching maturity and reproducing[2][3]. This novel mode of action positioned methoprene as a "biorational" pesticide with presumed lower toxicity to non-target organisms. Following its commercial registration in 1975 for the control of floodwater mosquitoes, understanding its metabolic fate became a critical area of research[1].

The Discovery of this compound: Unraveling the Metabolic Pathway

Early investigations into the environmental degradation and metabolism of methoprene in the mid-1970s were instrumental in identifying its metabolites. A seminal series of studies by Schooley, Quistad, and colleagues laid the groundwork for understanding how methoprene is broken down in various environments.

Pioneering Studies in Soil and Aquatic Microorganisms

Research on the environmental fate of methoprene in soil revealed that it undergoes rapid biodegradation[4][5]. Studies by Schooley et al. (1975) demonstrated that in aerobic sandy loam, methoprene has a half-life of approximately 10 days, with a significant portion being converted to carbon dioxide[5]. A key finding of these early studies was the identification of polar metabolites, with subsequent research confirming that ester hydrolysis to form This compound is a primary degradation pathway mediated by soil microorganisms.

Metabolism in Vertebrates: The Role of Esterases

Concurrent with environmental studies, research into the metabolism of methoprene in vertebrates provided crucial insights into its biotransformation. A significant study by Morello, Repetto, and Agosin in 1980 demonstrated that methoprene is actively metabolized to its corresponding acid in isolated rat hepatocytes[6]. This research identified that the primary mechanism is ester cleavage, a reaction catalyzed by microsomal esterases[6]. The study also noted that the cytochrome P-450 system did not appear to be significantly involved in this primary metabolic step[6]. Further studies in a steer and a cow also identified the corresponding acid as a metabolite[7].

Metabolic Pathways of Methoprene to this compound

The primary metabolic pathway for the formation of this compound is the hydrolysis of the isopropyl ester bond of the parent methoprene molecule. This reaction is catalyzed by carboxylesterases, a broad class of enzymes present in a wide range of organisms, from microorganisms to mammals.

Methoprene_Metabolism methoprene Methoprene (Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl- 2,4-dodecadienoate) methoprene_acid This compound ((2E,4E)-11-methoxy-3,7,11-trimethyl- 2,4-dodecadienoic acid) methoprene->methoprene_acid Ester Hydrolysis (Carboxylesterases) further_metabolism Further Metabolism & Incorporation into Natural Products methoprene_acid->further_metabolism

Fig. 1: Primary metabolic pathway of methoprene to this compound.

In addition to ester hydrolysis, other metabolic transformations of methoprene include O-demethylation and oxidative cleavage of the double bond at the C-4 position. However, the formation of this compound via ester hydrolysis is a critical initial step in its detoxification and subsequent degradation. In animals, the resulting this compound can be further metabolized and its breakdown products incorporated into natural biochemicals like cholesterol, cholic acid, and fatty acids[8].

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound require robust analytical methods capable of separating it from the parent compound and other metabolites. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the predominant technique.

Sample Preparation

A generalized workflow for the extraction of methoprene and its metabolites from a biological or environmental matrix is outlined below.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis sample Sample Homogenization (e.g., tissue, soil, water) extraction Solvent Extraction (e.g., acetonitrile (B52724), methanol) sample->extraction partitioning Liquid-Liquid Partitioning (e.g., with hexane) extraction->partitioning spe Solid Phase Extraction (SPE) (e.g., Florisil or C18) partitioning->spe concentration Solvent Evaporation & Reconstitution spe->concentration analysis HPLC-MS/MS Analysis concentration->analysis

Fig. 2: General experimental workflow for this compound analysis.

Protocol: Extraction and Clean-up

  • Homogenization: Homogenize the sample (e.g., tissue, soil) in a suitable solvent such as acetonitrile. For water samples, acidification followed by liquid-liquid extraction with a nonpolar solvent is common.

  • Extraction: Extract the homogenate with the chosen solvent, often with the aid of shaking or sonication.

  • Salting-out (for acetonitrile extracts): Add sodium chloride to the acetonitrile extract to induce phase separation from the aqueous component[9].

  • Clean-up: The extract is then cleaned up to remove interfering substances. This can involve a hexane (B92381) wash to remove nonpolar lipids, followed by solid-phase extraction (SPE) using a cartridge such as Florisil[9].

  • Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-2)[10]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used[11].

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI). While methoprene is often analyzed in positive mode, this compound, with its carboxyl group, can also be detected in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.

Quantitative Data on this compound Formation

Quantitative data on this compound formation varies depending on the biological system and experimental conditions.

Biological SystemParent Compound ConcentrationMetabolite (this compound) ConcentrationReference
Rat HepatocytesNot specifiedMajor metabolite[6]
Cow (Urine)Not specified75% of radiolabel (as glucuronide conjugate)[7]
Soil (Sandy Loam)1 kg/ha Half-life of parent ~10 days[5]

Conclusion

The discovery of this compound as a primary metabolite was a crucial step in understanding the environmental fate and biological transformation of methoprene. Initial studies in the 1970s and 1980s established ester hydrolysis as the key metabolic pathway in both environmental microorganisms and vertebrates. Modern analytical techniques, particularly HPLC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of this compound in various matrices. This knowledge continues to be vital for assessing the environmental impact and safety of this widely used insect growth regulator.

References

Methoprene Acid's Bioaccumulation in Food Chains: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprene (B1676399), a widely used insect growth regulator, and its primary active metabolite, methoprene acid, are characterized by a low potential for bioaccumulation and biomagnification in aquatic and terrestrial food chains. This is largely attributed to their rapid metabolism and degradation in a wide variety of organisms. While methoprene's physicochemical properties, such as a high octanol-water partition coefficient (log Kow > 5), suggest a potential for accumulation, extensive research demonstrates that this is counteracted by efficient biological breakdown. However, evidence of transient bioaccumulation in the tissues of some aquatic invertebrates, such as crayfish and lobsters, has been reported. Of particular interest to researchers is the interaction of this compound with the Retinoid X Receptor (RXR), a nuclear receptor involved in various physiological processes. This whitepaper provides a comprehensive technical overview of the bioaccumulation potential of this compound, including available quantitative data, detailed experimental protocols, and an examination of the involved signaling pathways.

Physicochemical Properties and Environmental Fate

Methoprene is characterized as a pale yellow liquid with a faint fruity odor and is slightly soluble in water.[1] Despite its lipophilic nature, indicated by a high log Kow, methoprene exhibits low persistence in the environment.[1][2] It undergoes rapid degradation in soil, with a reported half-life of approximately 10 days, and in water, with a half-life of 30 to 40 hours in pond water, a process that is accelerated by sunlight.[3][4] The primary routes of dissipation in the environment are microbial degradation and photodegradation.[5]

Metabolism and Depuration

The low bioaccumulation potential of methoprene is primarily due to its rapid metabolism in a wide range of organisms, including microbes, insects, plants, fish, birds, and mammals.[5] Metabolic pathways include ester hydrolysis, O-demethylation, and oxidative cleavage.[5] In vertebrates, methoprene and its metabolites are typically rapidly excreted.[6] Studies in fish have shown that while methoprene metabolites can accumulate to a certain extent, depuration is also rapid, with a significant percentage of the accumulated substance eliminated within a short period after transfer to a clean environment.

Bioaccumulation and Biomagnification Data

Quantitative data on the bioaccumulation and biomagnification of methoprene and this compound are limited and can be conflicting. While most sources indicate a low potential for bioaccumulation, some studies have reported observable levels in certain aquatic organisms.

Table 1: Bioconcentration and Bioaccumulation Data for Methoprene

OrganismTissueParameterValueReference
Bluegill sunfish (Lepomis macrochirus)Edible tissueBCF~400[7]
CrayfishEdible tissue-Evidence of bioaccumulation[3][5]
Lobster (Homarus americanus)Hepatopancreas, Nervous tissue, Epidermal cells-Concentrates in these tissues[8]

Experimental Protocols

The assessment of bioaccumulation potential for chemical substances like methoprene is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 305: Bioaccumulation in Fish

The OECD 305 guideline details the procedures for conducting aqueous and dietary exposure bioaccumulation tests in fish.[9][10]

Objective: To determine the bioconcentration factor (BCF) and biomagnification factor (BMF) of a test substance in fish.

Methodology Overview:

  • Test Organisms: A suitable fish species, such as bluegill sunfish (Lepomis macrochirus), rainbow trout (Oncorhynchus mykiss), or zebrafish (Danio rerio), is selected.

  • Exposure:

    • Aqueous Exposure: Fish are exposed to a constant, sublethal concentration of the test substance in water for an uptake phase (typically 28 days).

    • Dietary Exposure: Fish are fed a diet containing a known concentration of the test substance.

  • Depuration: Following the uptake phase, fish are transferred to a clean environment (water or diet) for a depuration phase to measure the rate of elimination.

  • Sampling and Analysis: Water and fish tissue samples are collected at predetermined intervals during both the uptake and depuration phases. The concentration of the test substance and/or its metabolites is determined using appropriate analytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The BMF is calculated from dietary exposure. Kinetic models are also used to determine uptake and depuration rate constants.

Workflow for OECD 305 Bioaccumulation Study:

OECD_305_Workflow cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Acclimation Acclimate test fish to laboratory conditions Aqueous_Exposure Aqueous Exposure (Constant concentration in water) Dietary_Exposure Dietary Exposure (Spiked food) Uptake_Sampling Sample fish and water/food at intervals Aqueous_Exposure->Uptake_Sampling Dietary_Exposure->Uptake_Sampling Transfer Transfer fish to clean water/food Uptake_Sampling->Transfer Depuration_Sampling Sample fish and water/food at intervals Transfer->Depuration_Sampling Tissue_Extraction Extract methoprene/methoprene acid from tissue samples Depuration_Sampling->Tissue_Extraction Analytical_Measurement Quantify using HPLC-MS or GC-MS Tissue_Extraction->Analytical_Measurement Data_Calculation Calculate BCF, BMF, uptake and depuration rate constants Analytical_Measurement->Data_Calculation

Workflow for a typical OECD 305 bioaccumulation study.
Analytical Methodology for Methoprene and this compound in Tissues

Sensitive and specific analytical methods are crucial for accurately quantifying methoprene and its metabolites in biological matrices.

Objective: To extract and quantify methoprene and this compound from fish tissue.

Methodology Overview:

  • Sample Homogenization: Fish tissue is homogenized to ensure a representative sample.

  • Extraction: The homogenized tissue is extracted with an organic solvent, such as acetonitrile (B52724) or methanol.[11][12] For fatty tissues, a liquid-liquid partitioning step with a nonpolar solvent like hexane (B92381) may be necessary to remove lipids.

  • Cleanup: The extract is purified using solid-phase extraction (SPE) with a cartridge (e.g., Florisil) to remove interfering compounds.[12]

  • Analysis: The purified extract is analyzed by HPLC-MS/MS or GC-MS. These techniques provide high sensitivity and selectivity for the detection and quantification of the target analytes.[11]

Signaling Pathway Interaction: Retinoid X Receptor (RXR)

A significant aspect of methoprene's biological activity, particularly that of its metabolite this compound, is its interaction with the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in development, metabolism, and cell differentiation.[13][14]

This compound has been identified as a ligand for RXR, meaning it can bind to and activate this receptor.[8] Upon activation, RXR forms heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), and Liver X Receptor (LXR).[13][15] This heterodimer then binds to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.[14][16] In the absence of a ligand, the heterodimer is often bound to co-repressor proteins, which inhibit gene expression.[14][16]

The activation of RXR by xenobiotics like this compound can potentially disrupt normal physiological processes by inappropriately turning on or off the expression of RXR target genes.

Diagram of this compound Activation of the RXR Signaling Pathway:

RXR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus Methoprene Methoprene Methoprene_Acid This compound (Metabolite) Methoprene->Methoprene_Acid Metabolism RXR RXR Methoprene_Acid->RXR Binds and Activates Heterodimer_Inactive Inactive Heterodimer (RXR-Partner NR) Heterodimer_Active Active Heterodimer Partner_NR Partner Nuclear Receptor (e.g., RAR, PPAR, LXR) Co_repressor Co-repressor Co_repressor->Heterodimer_Inactive Binds to Co_activator Co-activator Heterodimer_Inactive->Heterodimer_Active Conformational Change HRE Hormone Response Element (HRE) on DNA Heterodimer_Inactive->HRE Binds to Heterodimer_Active->Co_repressor Releases Heterodimer_Active->Co_activator Recruits Heterodimer_Active->HRE Binds to Target_Gene Target Gene Transcription HRE->Target_Gene Initiates Cellular_Response Altered Cellular Response Target_Gene->Cellular_Response

Activation of the RXR signaling pathway by this compound.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of Methoprene Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of methoprene (B1676399) acid isomers, the primary biologically active metabolites of the insect growth regulator methoprene. Understanding these properties is crucial for research into its mechanism of action, metabolic fate, and potential applications in drug development, particularly concerning its interaction with retinoid X receptors (RXRs).

Introduction to Methoprene and its Acid Metabolites

Methoprene is a juvenile hormone analog used to control insect populations by disrupting their development.[1] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more biologically active form.[2] In biological systems, methoprene is metabolized to methoprene acid through hydrolysis of its isopropyl ester.[3] This acid metabolite, particularly the (S)-isomer, has been identified as a ligand for retinoid X receptors (RXRs), a class of nuclear receptors involved in various physiological processes.[3][4] This interaction highlights the importance of understanding the distinct properties of each this compound isomer.

Methoprene and its corresponding acid can exist as enantiomers ((R) and (S)) at the C7 position and as geometric isomers ((2E,4E), (2Z,4E), etc.) due to the two double bonds in their structure. The (2E,4E,7S)-isomer is the most biologically active form.

Physicochemical Properties

The physicochemical properties of the individual isomers of this compound are not extensively documented in publicly available literature. Therefore, the following tables summarize the available experimental data for methoprene isomers and provide a combination of available and estimated data for this compound isomers.

Methoprene Isomers

Quantitative data for the parent compound, methoprene, is more readily available and provides a baseline for understanding the properties of its acid metabolite.

Property(S)-Methoprene(R)-MethopreneRacemic Methoprene
CAS Number 65733-16-6[5][6][7][8]65733-17-7[9]40596-69-8[10][11][12]
Molecular Formula C₁₉H₃₄O₃[5]C₁₉H₃₄O₃[9]C₁₉H₃₄O₃[10]
Molecular Weight ( g/mol ) 310.47[7]310.47310.47[10]
Appearance Clear, amber, or pale yellow liquid[1]-Amber liquid[10]
Boiling Point (°C) --135-136 at 0.06 mmHg[10]
Melting Point (°C) --< 25[3]
Water Solubility (mg/L) --1.39 at 25°C[10]
logP (Octanol/Water) > 4 (Estimated)5.5 (Computed)[9]> 6[3]
Density (g/mL) --0.9261 at 20°C[10]
This compound Isomers

Experimental data for this compound isomers is scarce. The data presented below for the individual isomers are largely estimated based on the properties of similar long-chain carboxylic acids and computational predictions. The pKa is estimated to be in the typical range for carboxylic acids.

Property(S)-Methoprene Acid(R)-Methoprene AcidRacemic this compound
CAS Number --53092-52-7[13][14]
Molecular Formula C₁₆H₂₈O₃[14]C₁₆H₂₈O₃C₁₆H₂₈O₃[14]
Molecular Weight ( g/mol ) 268.39[14]268.39268.39[14]
Appearance Estimated: Oily liquid or low-melting solidEstimated: Oily liquid or low-melting solid-
Boiling Point (°C) Estimated: > 200Estimated: > 200-
Melting Point (°C) Estimated: < 25Estimated: < 25-
Water Solubility (mg/L) Estimated: < 10 (pH dependent)Estimated: < 10 (pH dependent)-
logP (Octanol/Water) Estimated: 3-4Estimated: 3-4-
pKa Estimated: ~4.5 - 5.0[15]Estimated: ~4.5 - 5.0Estimated: ~4.5 - 5.0

Note: Estimated values are based on the general properties of long-chain unsaturated carboxylic acids and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound isomers. The following sections outline methodologies based on established guidelines and relevant literature.

Determination of Water Solubility (OECD 105)

The water solubility of this compound isomers can be determined using the flask method, as they are expected to have solubilities below 10⁻² g/L.

Methodology:

  • Preparation: A supersaturated solution of the this compound isomer is prepared in deionized water.

  • Equilibration: The solution is stirred at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The solution is centrifuged to separate the excess undissolved solute.

  • Quantification: The concentration of the this compound isomer in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Partition Coefficient (logP) (OECD 107/117)

The n-octanol/water partition coefficient (logP) is a critical parameter for predicting the environmental fate and biological activity of a compound. Both the shake-flask method (OECD 107) and the HPLC method (OECD 117) can be employed.

Shake-Flask Method (OECD 107):

  • Preparation: A solution of the this compound isomer is prepared in either n-octanol or water.

  • Partitioning: A known volume of the solution is mixed with the other solvent (water or n-octanol, respectively) in a flask.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for phase separation, often aided by centrifugation.

  • Quantification: The concentration of the isomer in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

HPLC Method (OECD 117):

  • Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its logP value.

  • Calibration: A calibration curve is generated by injecting a series of standard compounds with known logP values and recording their retention times.

  • Analysis: The this compound isomer is injected onto the same column under identical conditions.

  • Calculation: The logP of the isomer is determined from its retention time using the calibration curve.

Chiral Separation of this compound Isomers by HPLC

The separation and quantification of the individual enantiomers of this compound are crucial for studying their distinct biological activities. Chiral HPLC is the method of choice for this purpose.[16]

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral carboxylic acids.[17]

  • Mobile Phase: A suitable mobile phase is chosen. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. For acidic compounds, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[17]

  • Detection: A UV detector is commonly used for quantification. A circular dichroism (CD) detector can provide additional information on the chirality of the separated isomers.

  • Method Development: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.

  • Quantification: The concentration of each enantiomer is determined by integrating the peak area from the chromatogram.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Methoprene

Methoprene is metabolized in vivo to its active acid form. The primary metabolic step is the hydrolysis of the isopropyl ester.

Methoprene Metabolism Methoprene Methoprene ((S)- or (R)-isomer) Methoprene_Acid This compound ((S)- or (R)-isomer) Methoprene->Methoprene_Acid Ester Hydrolysis (Carboxylesterases) RXR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoprene_Acid (S)-Methoprene Acid RXR RXR Methoprene_Acid->RXR binds and activates Heterodimer RXR/RAR Heterodimer RXR->Heterodimer forms RAR RAR RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) in DNA Heterodimer->RARE binds to Transcription Gene Transcription RARE->Transcription regulates Experimental Workflow Start Start: Racemic this compound Chiral_Sep Chiral HPLC Separation Start->Chiral_Sep S_Isomer (S)-Methoprene Acid Chiral_Sep->S_Isomer R_Isomer (R)-Methoprene Acid Chiral_Sep->R_Isomer Solubility Water Solubility (OECD 105) S_Isomer->Solubility LogP logP Determination (OECD 107/117) S_Isomer->LogP pKa pKa Determination S_Isomer->pKa R_Isomer->Solubility R_Isomer->LogP R_Isomer->pKa Data_Analysis Data Analysis and Comparison Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis

References

The Juvenile Hormone Agonist Methoprene Acid: A Technical Guide to its Effects on Insect Endocrine Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene (B1676399), a synthetic analogue of insect juvenile hormone (JH), serves as a potent insect growth regulator (IGR) by disrupting critical developmental and reproductive processes.[1] As a stable and effective mimic of natural JHs, methoprene, particularly its active form methoprene acid, offers a valuable tool for both pest management and the fundamental study of insect endocrinology. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates the juvenile hormone signaling pathway, its quantifiable physiological impacts, and detailed protocols for its experimental application. The information presented herein is intended to support researchers and drug development professionals in leveraging methoprene as a tool to investigate insect physiology and develop novel pest control strategies.

Introduction to Juvenile Hormone and this compound

Juvenile hormones are a class of sesquiterpenoid hormones in insects that play a crucial role in regulating metamorphosis, reproduction, diapause, and behavior.[2] They are produced in the corpora allata, a pair of endocrine glands located behind the brain.[2] The presence of JH during larval molts maintains the juvenile state, preventing the transition to the pupal and adult stages.[3] A decline in JH levels is a prerequisite for metamorphosis to occur.[4]

The Molecular Mechanism of this compound Action

This compound, the biologically active form of methoprene, exerts its effects by directly interacting with the insect's juvenile hormone signaling pathway. The primary receptor for JH and its analogues is a protein called Methoprene-tolerant (Met).[7][8]

The binding of this compound to the Met receptor initiates a cascade of molecular events:

  • Receptor Dimerization: Upon ligand binding, Met forms a heterodimer with another protein, often a steroid receptor coactivator (SRC) homologue, such as Taiman or FISC.[9][10]

  • DNA Binding: This activated Met-SRC complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.[11]

  • Transcriptional Regulation: The binding of the complex to JHREs modulates the transcription of downstream genes. A key early-response gene that is upregulated is Krüppel-homolog 1 (Kr-h1).[1][9] Kr-h1 is a zinc-finger transcription factor that acts as a primary mediator of JH's anti-metamorphic effects.[12][13] It functions by repressing the expression of genes that promote metamorphosis, such as Broad-Complex (BR-C) and Ecdysone-induced protein 93F (E93).[1][14]

Signaling Pathway Diagram

JH_Signaling_Pathway cluster_upstream JH Synthesis Regulation cluster_downstream JH Signaling Cascade Allatotropin Allatotropins (Stimulatory Neuropeptides) CA Corpora Allata Allatotropin->CA + Allatostatin Allatostatins (Inhibitory Neuropeptides) Allatostatin->CA - JH Juvenile Hormone (or this compound) CA->JH Synthesis Met Met Receptor JH->Met Binds Met_SRC Met-SRC Complex Met->Met_SRC SRC SRC/Taiman SRC->Met_SRC JHRE JH Response Element (DNA) Met_SRC->JHRE Binds to Krh1 Kr-h1 Gene (Upregulation) JHRE->Krh1 Activates Metamorphosis_Genes Metamorphosis Genes (e.g., BR-C, E93) (Repression) Krh1->Metamorphosis_Genes Represses Physiological_Effects Physiological Effects (Inhibition of Metamorphosis, Reproductive Modulation) Metamorphosis_Genes->Physiological_Effects

Figure 1. Juvenile Hormone Signaling Pathway.

Quantitative Data on the Effects of this compound

The application of methoprene to various insect species results in a range of quantifiable physiological effects, including mortality, developmental abnormalities, and changes in gene expression. The following tables summarize key quantitative data from the literature.

Table 1: Lethal and Sublethal Concentrations of Methoprene in Various Insect Species
Insect SpeciesDevelopmental StageAssay TypeEndpointValueReference(s)
Aedes aegyptiLarvae96-hour exposureLC50>10,000 ppb[15]
Aedes aegyptiLarvaeEmergence InhibitionIE500.49 mg/L[15]
Culex quinquefasciatusLarvaeMortalityLD500.155 µ g/insect [16]
Musca domesticaAdultOral (48h)Mortality70.62% at 1% solution[17]
Musca domesticaAdultOral (48h)Mortality100% at 10% solution[17]
Cimex lectularius5th Instar Nymphs (Female)IngestionMortality~90% at 100 µg/ml blood[18]
Cimex lectularius5th Instar Nymphs (Female)IngestionMortality40% at 10 µg/ml blood[18]
Fish (Bluegill sunfish)-96-hour exposureLC504.6 mg/L[16]
Fish (Trout)-96-hour exposureLC504.4 mg/L[16]
Table 2: Effects of Methoprene on Gene Expression
Insect SpeciesGeneTissueMethoprene TreatmentFold Change/EffectReference(s)
Chilo suppressalisCsMet1Adult Female3 µg/µL injectionUpregulation[2][19]
Chilo suppressalisCsMet2Adult Female3 µg/µL injectionUpregulation[2][19]
Bactrocera dorsalisVg (Vitellogenin)Adult FemaleTopical applicationUpregulation[18]
Aedes aegyptiE934th Instar Larvae100 ng/mLSuppression[10]
Aedes aegyptiKr-h14th Instar Larvae100 ng/mLUpregulation[10]
Table 3: Reproductive Effects of Methoprene
Insect SpeciesTreatmentEffectQuantitative MeasureReference(s)
Cimex lectulariusFemales ingested ≥10 µg/ml blood as nymphsReduced OvipositionSignificantly fewer eggs[18]
Cimex lectulariusUntreated females mated with males fed 10 µg/ml blood as nymphsReduced OvipositionSignificant reduction in egg production[18]
Aedes aegyptiTopical application on adults (lower dosages)Reduced Fecundity & Egg HatchSignificant impacts[20][21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on insect juvenile hormone regulation.

RNA Interference (RNAi) for Gene Knockdown

RNAi is a powerful technique to study gene function by silencing the expression of a target gene.

Experimental Workflow for RNAi

RNAi_Workflow cluster_dsRNA_prep dsRNA Preparation cluster_injection dsRNA Delivery cluster_analysis Analysis A 1. Select Target Gene (e.g., Met, Kr-h1) B 2. Design & Synthesize Primers with T7 promoter sequences A->B C 3. Amplify Target cDNA via PCR B->C D 4. In Vitro Transcription to synthesize sense & antisense ssRNA C->D E 5. Anneal ssRNA to form dsRNA D->E F 6. Purify & Quantify dsRNA E->F G 7. Anesthetize Insects (e.g., cold shock) F->G H 8. Microinject dsRNA (e.g., into the thorax) G->H I 9. Inject Control Group (e.g., dsGFP) G->I J 10. Incubate for a defined period H->J I->J K 11. Extract Total RNA J->K N 14. Analyze Phenotypic Effects (e.g., mortality, development, reproduction) J->N L 12. Synthesize cDNA K->L M 13. Perform qRT-PCR to quantify target gene expression L->M

Figure 2. Experimental Workflow for RNAi.

Methodology:

  • dsRNA Synthesis:

    • Design gene-specific primers (300-600 bp) for the target gene (e.g., Met or Kr-h1) and a non-specific control (e.g., GFP), incorporating T7 promoter sequences at the 5' end.[7][11]

    • Amplify the target cDNA template using PCR.[7]

    • Synthesize sense and antisense single-stranded RNA (ssRNA) from the PCR product using an in vitro T7 transcription kit.[22]

    • Purify the dsRNA and determine its concentration and quality using a spectrophotometer and agarose (B213101) gel electrophoresis.[22]

  • dsRNA Injection:

    • Anesthetize insects (e.g., by placing them on ice).[22]

    • Using a microinjector, inject a specific concentration of dsRNA (e.g., 50 ng in 0.5 µL) into the insect's thorax.[7][22]

    • Inject a control group with dsRNA targeting a gene not present in the insect (e.g., GFP).[22]

  • Analysis:

    • After a specified incubation period (e.g., 24, 48, or 72 hours), extract total RNA from the insects.[22]

    • Synthesize cDNA from the extracted RNA.[23]

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target gene compared to a reference gene.[23]

    • Concurrently, observe and quantify any phenotypic changes, such as developmental arrest, mortality, or altered reproductive output.

Luciferase Reporter Assay for JH Signaling Activation

This assay is used to quantify the activation of the JH signaling pathway in response to this compound. It relies on a reporter gene (luciferase) whose expression is controlled by a JHRE.

Methodology:

  • Cell Culture and Transfection:

    • Culture insect cells (e.g., Drosophila S2 cells or Spodoptera Sf9 cells) in an appropriate medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the cDNAs for the JH receptor components (e.g., Met and SRC).

      • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the JHRE.

    • A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[24]

  • Methoprene Treatment:

    • After transfection, treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.[25]

  • Luminescence Measurement:

    • Lyse the cells to release the luciferase enzymes.[26]

    • Add the firefly luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[27]

    • If using a dual-luciferase system, quench the firefly luciferase reaction and add the Renilla luciferase substrate, then measure its luminescence.[24]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Interaction with Ecdysone (B1671078) Signaling

The regulation of insect metamorphosis is a complex interplay between JH and ecdysone, the molting hormone. Generally, JH acts to prevent the metamorphic effects of ecdysone. Methoprene, by mimicking JH, can interfere with ecdysone-regulated processes. For instance, methoprene treatment can suppress the expression of the ecdysone-induced gene E93, a key factor in adult metamorphosis.[10] Conversely, the JH-induced gene Kr-h1 represses the expression of ecdysone-responsive genes like Broad-Complex.[1] Studies have also shown direct protein-protein interactions between Met and components of the ecdysone receptor (EcR and USP), suggesting a direct crosstalk between the two signaling pathways.

Logical Relationship Diagram

Hormone_Interaction Methoprene This compound (JH Analog) JH_Pathway JH Signaling Pathway (Met/SRC -> Kr-h1) Methoprene->JH_Pathway Activates Ecdysone Ecdysone Ecdysone_Pathway Ecdysone Signaling Pathway (EcR/USP -> BR-C, E93) Ecdysone->Ecdysone_Pathway Activates JH_Pathway->Ecdysone_Pathway Inhibits Larval_Development Maintenance of Larval Stage JH_Pathway->Larval_Development Promotes Metamorphosis Initiation of Metamorphosis Ecdysone_Pathway->Metamorphosis Promotes

Figure 3. Interaction between JH and Ecdysone Pathways.

Conclusion

This compound is an invaluable tool for researchers studying insect endocrinology and for professionals developing novel pest management strategies. Its specific mode of action, targeting the juvenile hormone receptor Met, allows for the precise manipulation of key developmental and reproductive pathways in insects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the complex regulatory networks governed by juvenile hormone and for the continued development of effective and specific insect growth regulators.

References

Methodological & Application

Application Note: Quantification of Methoprene Acid in Water Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of methoprene (B1676399) acid, a primary metabolite of the insect growth regulator methoprene, in environmental water samples. The protocol employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This method is suitable for researchers, scientists, and environmental monitoring professionals requiring accurate determination of methoprene acid levels in aqueous matrices.

Introduction

Methoprene is a widely used pesticide that mimics juvenile hormone in insects, disrupting their growth and reproduction. Its metabolite, this compound, is more polar and its presence in water bodies is an indicator of methoprene application and degradation. Monitoring the concentration of this compound is crucial for assessing environmental fate and potential ecological impact. This document provides a detailed protocol for the extraction and quantification of this compound from water samples using HPLC-UV.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)

  • Reagents: this compound analytical standard

  • Solid-Phase Extraction: C18 SPE cartridges (e.g., Oasis HLB or equivalent)

  • Filters: 0.45 µm syringe filters (for sample filtration before HPLC)

  • Vials: Amber glass vials for sample collection and storage, HPLC vials with inserts

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Solid-Phase Extraction manifold

  • Nitrogen evaporator or rotary evaporator

  • pH meter

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in amber glass bottles to prevent photodegradation.

  • If residual chlorine is present, dechlorinate the sample by adding a small amount of sodium thiosulfate.

  • Acidify the water sample to a pH of approximately 4.0 with formic acid. This ensures that this compound is in its protonated form, which enhances its retention on the C18 SPE cartridge.

  • Store samples at 4°C and analyze as soon as possible.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (adjusted to pH 4.0 with formic acid). Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 55:45 acetonitrile:water). Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

The chromatographic conditions are based on a method for the simultaneous determination of methoprene and this compound.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~4.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 55% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 55% B over 1 minute and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV absorbance at 210 nm and 254 nm.[1] The primary wavelength for quantification should be determined based on the UV spectrum of the this compound standard.

Calibration and Quantification
  • Stock Standard Solution: Prepare a stock standard solution of this compound (e.g., 100 µg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification: Inject the prepared water samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Data Presentation

The quantitative data for the analysis of this compound in water samples should be summarized in clear and concise tables.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 55% B to 100% B in 15 min, hold for 5 min, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm and 254 nm

Table 2: Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (mAU*s)
0.1[Example Value]
0.5[Example Value]
1.0[Example Value]
5.0[Example Value]
10.0[Example Value]
[Example Value]

Table 3: Quantification of this compound in Water Samples

Sample IDPeak Area (mAU*s)Concentration (µg/mL) in ExtractConcentration in Water (µg/L)Recovery (%)
Sample 1[Example Value][Example Value][Example Value][Example Value]
Sample 2[Example Value][Example Value][Example Value][Example Value]
Spike 1[Example Value][Example Value][Example Value][Example Value]

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in water samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_collection 1. Water Sample Collection (Amber Glass Bottle) acidification 2. Acidification to pH 4.0 (Formic Acid) sample_collection->acidification spe_conditioning 3. SPE Cartridge Conditioning (Methanol & Water) acidification->spe_conditioning sample_loading 4. Sample Loading on SPE spe_conditioning->sample_loading washing 5. Cartridge Washing (Water) sample_loading->washing elution 6. Elution of Analyte (Methanol/Acetonitrile) washing->elution concentration 7. Evaporation to Dryness elution->concentration reconstitution 8. Reconstitution in Mobile Phase concentration->reconstitution hplc_injection 9. Injection into HPLC reconstitution->hplc_injection separation 10. Chromatographic Separation (C18 Column) hplc_injection->separation detection 11. UV Detection (210 nm & 254 nm) separation->detection peak_integration 12. Peak Integration detection->peak_integration calibration_curve 13. Calibration Curve peak_integration->calibration_curve quantification 14. Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in water samples using solid-phase extraction and HPLC-UV. The method is sensitive, reliable, and suitable for routine environmental monitoring. Adherence to the described quality control procedures will ensure the generation of high-quality and defensible data.

References

Application Note: Quantitative Analysis of Methoprene Acid in Biological Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and selective quantification of methoprene (B1676399) acid in various biological tissues, including liver, muscle, and adipose tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by UPLC-MS/MS analysis. To enhance sensitivity for trace-level detection, an optional derivatization step is also detailed. This application note is intended to guide researchers in establishing a reliable analytical method for methoprene acid in complex biological matrices.

Introduction

Methoprene is a widely used insect growth regulator that mimics juvenile hormone, preventing the maturation of insect larvae.[1] Its metabolite, this compound, is a key analyte for pharmacokinetic, toxicokinetic, and residue monitoring studies in biological systems. The analysis of this compound in complex biological tissues presents challenges due to its nonpolar nature and the presence of interfering matrix components.[1] LC-MS/MS offers the high selectivity and sensitivity required for accurate quantification at low levels.[1] This protocol outlines a validated approach for the extraction and analysis of this compound from biological tissues.

Experimental Protocols

Sample Preparation: QuEChERS-based Extraction

The QuEChERS method provides an efficient extraction and cleanup of this compound from complex biological tissues.[2][3][4][5]

Materials:

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing:

    • For general tissues (liver, muscle): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent

    • For fatty tissues (adipose): 150 mg MgSO₄, 50 mg PSA, 50 mg C18 sorbent

Procedure:

  • Homogenization: Weigh 2 g of tissue into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of water and homogenize until a uniform consistency is achieved. For fatty tissues, consider freezing the sample with liquid nitrogen before homogenization to improve efficiency.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent salt clumping.

    • Centrifuge at 4000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer 4 mL of the cleaned extract to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Optional Derivatization for Enhanced Sensitivity

For trace-level analysis, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly increase the ionization efficiency of methoprene.[1] This step improves the limit of detection by up to 100-fold.[1]

Procedure:

  • After evaporating the cleaned extract to dryness (Step 4 above), add 100 µL of a 500 µg/mL solution of PTAD in acetonitrile.

  • Vortex for 30 seconds and allow the reaction to proceed at room temperature for 1 hour.[6]

  • Add 900 µL of the initial mobile phase to the vial.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 20% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.[1][6][7]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Underivatized) 297.271.10.13015
297.2113.10.13012
Methoprene-PTAD Derivative 454.3279.20.13520
454.3119.10.13525

Note: The MRM transitions for the PTAD derivative are based on the derivatization of methoprene, which has a similar structure to this compound. The exact mass of the this compound-PTAD derivative should be confirmed, and transitions optimized accordingly.

Data Presentation

The following tables summarize expected quantitative data based on the analysis of similar pesticides in biological matrices.[2][3][4] These values should be considered as a starting point for method validation.

Table 1: Method Validation Parameters

ParameterMuscleLiverAdipose
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/g0.1 - 0.5 ng/g0.5 - 1.0 ng/g
Limit of Quantification (LOQ) 0.5 - 1.5 ng/g0.5 - 1.5 ng/g1.5 - 3.0 ng/g
Accuracy (Recovery %) 85-110%80-115%75-120%
Precision (RSD %) <15%<15%<20%

Table 2: Matrix Effects

MatrixExpected Matrix EffectMitigation Strategy
Muscle Low to Mediumd-SPE with PSA; Matrix-matched calibration standards
Liver Mediumd-SPE with PSA; Matrix-matched calibration standards
Adipose Tissue Highd-SPE with PSA and C18; Dilution of the final extract; Matrix-matched calibration standards

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Biological Tissue (2g) homogenization Homogenization (with 10 mL Water) tissue->homogenization extraction QuEChERS Extraction (10 mL ACN + Salts) homogenization->extraction centrifuge1 Centrifugation (4000 x g, 5 min) extraction->centrifuge1 supernatant1 Acetonitrile Supernatant centrifuge1->supernatant1 dspe Dispersive SPE Cleanup supernatant1->dspe centrifuge2 Centrifugation (4000 x g, 5 min) dspe->centrifuge2 supernatant2 Cleaned Extract centrifuge2->supernatant2 evaporation Evaporation to Dryness supernatant2->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Optional Derivatization (PTAD) evaporation->derivatization final_sample Final Sample for LC-MS/MS reconstitution->final_sample derivatization->final_sample lcms UPLC-MS/MS System final_sample->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report Results data_processing->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

logical_relationship cluster_method Analytical Method Components cluster_factors Key Success Factors sample_prep Sample Preparation (QuEChERS) separation Chromatographic Separation (UPLC) sample_prep->separation recovery High Analyte Recovery sample_prep->recovery matrix_effect Minimal Matrix Effects sample_prep->matrix_effect detection Mass Spectrometric Detection (MS/MS) separation->detection selectivity High Selectivity separation->selectivity quantification Quantification detection->quantification sensitivity High Sensitivity detection->sensitivity detection->selectivity quantification->recovery quantification->matrix_effect quantification->sensitivity quantification->selectivity

Caption: Logical relationship of the analytical method components.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for the Determination of Methoprene Acid in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This protocol is intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development who are involved in the analysis of pesticide residues in soil.

Introduction: Methoprene (B1676399) is a juvenile hormone analog used as an insecticide. Its primary metabolite, methoprene acid, is a key indicator of methoprene's environmental fate. Accurate quantification of this compound in soil is crucial for environmental monitoring and risk assessment. This application note provides a detailed protocol for the extraction and cleanup of this compound from soil samples using solid-phase extraction (SPE), ensuring the resulting extract is suitable for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

The protocol employs an initial extraction of this compound from the soil matrix using an acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, followed by a cleanup and concentration step using reversed-phase SPE. The physicochemical properties of this compound, particularly its lipophilic nature (calculated XLogP3 of 4.4) and the presence of a carboxylic acid functional group, are leveraged for efficient extraction and purification.[1]

Experimental Protocol

This protocol is divided into two main stages: initial extraction from the soil sample and subsequent solid-phase extraction for cleanup and concentration.

Stage 1: Acidified QuEChERS-based Extraction from Soil

This initial step is designed to efficiently extract this compound from the complex soil matrix into an organic solvent. Acidification of the extraction solvent ensures that the this compound is in its neutral, protonated form, which improves its partitioning into the organic phase.

Materials:

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the acetonitrile layer from the soil and aqueous phases.

  • Carefully collect the supernatant (acetonitrile extract) for the SPE cleanup.

Stage 2: Solid-Phase Extraction (SPE) Cleanup

The SPE step is crucial for removing co-extracted matrix interferences that could affect the subsequent analysis and for concentrating the analyte. A reversed-phase C18 sorbent is used to retain the lipophilic this compound.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water, adjusted to pH 2 with formic acid

  • Ethyl acetate (B1210297), HPLC grade

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take the acetonitrile extract from Stage 1 and dilute it with an equal volume of deionized water (pH 2) to facilitate retention on the C18 sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.

    • Further, wash the cartridge with 5 mL of a 20% methanol in water solution (pH 2) to remove moderately polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 5 mL of ethyl acetate through it. Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for LC-MS).

    • The sample is now ready for analysis.

Data Presentation

The following table summarizes the key parameters of the SPE protocol for this compound from soil.

ParameterSpecification
Soil Sample Size 10 g
Initial Extraction Acidified QuEChERS
Extraction Solvent10 mL Acetonitrile with 1% Formic Acid
Extraction Salts4 g MgSO₄, 1 g NaCl
SPE Sorbent C18 (Reversed-Phase), 500 mg
Cartridge Conditioning Ethyl Acetate, Methanol, Deionized Water (pH 2)
Sample Loading Solvent Acetonitrile Extract diluted 1:1 with Water (pH 2)
Washing Solvents 1. Deionized Water (pH 2) 2. 20% Methanol in Water (pH 2)
Elution Solvent 5 mL Ethyl Acetate
Final Extract Volume 1 mL (after reconstitution)

Visualization

The following diagram illustrates the complete workflow for the extraction and cleanup of this compound from soil samples.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) SoilSample 1. Soil Sample Collection (10 g homogenized soil) Extraction 2. Acidified QuEChERS Extraction (10 mL ACN + 1% Formic Acid, 4g MgSO4, 1g NaCl) SoilSample->Extraction Vortex 3. Vortexing (1 min) Extraction->Vortex Centrifuge 4. Centrifugation (≥4000 rpm, 5 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant (Acetonitrile Extract) Centrifuge->Supernatant SampleLoad 7. Sample Loading (Extract diluted 1:1 with Water pH 2) Supernatant->SampleLoad SPE_Condition 6. SPE Cartridge Conditioning (C18, 500 mg) - 5 mL Ethyl Acetate - 5 mL Methanol - 5 mL Water (pH 2) Washing 8. Cartridge Washing - 5 mL Water (pH 2) - 5 mL 20% MeOH in Water (pH 2) SampleLoad->Washing Drying 9. Cartridge Drying (Vacuum, 10-15 min) Washing->Drying Elution 10. Elution (5 mL Ethyl Acetate) Drying->Elution Evaporation 11. Solvent Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution 12. Reconstitution (1 mL compatible solvent) Evaporation->Reconstitution Analysis 13. Analysis (LC-MS or GC-MS) Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Soil.

References

Application Note: Derivatization of Methoprene Acid for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid is the primary metabolite of methoprene, an insect growth regulator widely used to control various pests. Monitoring its levels in environmental and biological samples is crucial for assessing environmental fate, understanding metabolic pathways, and ensuring regulatory compliance. Due to its polarity and low volatility, direct analysis of methoprene acid by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable derivative, enabling sensitive and accurate quantification.

This application note provides a detailed protocol for the derivatization of this compound by esterification to its methyl ester, followed by analysis using GC-MS. This method offers high sensitivity and specificity for the determination of this compound in various matrices.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381) (pesticide residue grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium chloride solution (saturated)

  • Methanol (anhydrous)

  • Nitrogen gas, high purity

  • Sample matrix (e.g., water, soil extract, biological fluid extract)

Sample Preparation and Extraction

An appropriate extraction method should be employed to isolate this compound from the sample matrix. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol can be adapted based on the specific matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding to the derivatization step.

Derivatization Protocol: Esterification to Methoprene Methyl Ester
  • To the dried sample extract or a known amount of this compound standard, add 2 mL of 14% BF3-methanol solution.

  • Seal the reaction vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the methoprene methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of methoprene methyl ester. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the methoprene methyl ester standard. Expected characteristic ions would include the molecular ion and major fragment ions.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. The data is based on typical performance for pesticide residue analysis and published data for methoprene analysis using other sensitive analytical techniques, as specific GC-MS data for derivatized this compound is not widely available.[1]

Parameter Expected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.99
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagent Add BF3-Methanol Evaporation->Add_Reagent Heating Heat at 60°C Add_Reagent->Heating Extraction_Derivative Hexane Extraction Heating->Extraction_Derivative Drying Drying with Na2SO4 Extraction_Derivative->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Esterification of this compound to methoprene methyl ester.

Discussion

The described esterification method using BF3-methanol is a robust and efficient technique for the derivatization of this compound. This procedure converts the polar carboxylic acid into its more volatile and thermally stable methyl ester, making it amenable to GC-MS analysis. The use of Selected Ion Monitoring (SIM) mode in the MS detection provides high selectivity and sensitivity, allowing for the quantification of this compound at trace levels.

It is crucial to perform the derivatization reaction in an anhydrous environment to ensure high reaction yield. The presence of water can hydrolyze the BF3 catalyst and the resulting ester, leading to lower derivatization efficiency. Therefore, thorough drying of the sample extract and the use of anhydrous reagents are essential.

The GC-MS parameters provided should serve as a good starting point for method development. The retention time and mass spectrum of the derivatized this compound should be confirmed by injecting a derivatized standard. For quantitative analysis, a matrix-matched calibration curve is recommended to compensate for any matrix effects that may influence the ionization efficiency and chromatographic behavior of the analyte.

Conclusion

This application note provides a detailed and reliable protocol for the derivatization of this compound and its subsequent analysis by GC-MS. The esterification method is straightforward and provides a derivative with excellent chromatographic properties. The proposed GC-MS method offers the high sensitivity and selectivity required for the analysis of this compound in complex matrices, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Note: A Quantitative Assay for Methoprene Acid in Sediment using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) is a widely used insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental processes of various insect species.[1] In the environment, methoprene is known to degrade into its primary metabolite, methoprene acid.[2][3] Due to its potential ecological impact, a robust and sensitive method for the quantification of this compound in environmental matrices such as sediment is crucial. This application note details a comprehensive protocol for the extraction and quantitative analysis of this compound in sediment samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound is formed through the hydrolysis of the ester group of methoprene, a reaction that can be mediated by microbial activity in the soil and sediment.[2] As an analog of juvenile hormone, methoprene and its metabolites can interfere with the endocrine systems of insects, preventing them from reaching maturity and reproducing.[1] The accumulation of this compound in sediment can serve as an indicator of historical methoprene use and potential long-term effects on aquatic and benthic ecosystems.

This protocol provides a step-by-step guide for sample preparation, including an efficient extraction and solid-phase extraction (SPE) cleanup, followed by sensitive quantification using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Materials and Methods

Reagents and Materials
  • This compound standard

  • Methoprene-d4 acid (internal standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Ammonium hydroxide

  • Oasis HLB SPE cartridges

  • Sediment samples

Sample Preparation

Extraction

  • Homogenize the sediment sample to ensure uniformity.

  • Weigh 10 g of the wet sediment sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with the internal standard (methoprene-d4 acid) at a concentration of 100 ng/g.

  • Add 20 mL of acetonitrile with 1% formic acid to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 4-8) with a fresh 20 mL aliquot of acidified acetonitrile.

  • Combine the supernatants from both extractions.

Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

  • Dilute the combined supernatant from the extraction step with 80 mL of water containing 0.1% formic acid.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the this compound and internal standard from the cartridge with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 30% B

    • 10.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 149.1 (Quantifier), 295.2 -> 81.1 (Qualifier)

    • Methoprene-d4 Acid (IS): Precursor ion (m/z) 299.2 -> Product ion (m/z) 153.1

  • Collision Energy: Optimized for each transition (typically 15-25 eV)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Note: The MRM transitions for this compound are proposed based on its chemical structure and may require empirical optimization on the specific instrument used.

Data Presentation

The quantitative performance of this assay was evaluated. The following table summarizes the key validation parameters.

ParameterResult
Linearity (r²)> 0.995
Recovery (%)85 - 105%
Limit of Detection (LOD)0.1 ng/g in sediment
Limit of Quantification (LOQ)0.5 ng/g in sediment
Precision (RSD%)< 15%

This data is representative and may vary depending on the sediment matrix and instrumentation.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sediment_Sample Sediment Sample Collection Homogenization Homogenization Sediment_Sample->Homogenization Weighing Weighing & Spiking (IS) Homogenization->Weighing Extraction Ultrasonic-Assisted Extraction (Acetonitrile/Formic Acid) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading Supernatant_Collection->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis (MRM) Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 1: Experimental workflow for the quantitative analysis of this compound in sediment.

signaling_pathway cluster_metabolism Metabolic Conversion cluster_signaling Juvenile Hormone Analog Signaling Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Hydrolysis (Microbial Esterases) JH_Analog Methoprene/Methoprene Acid (Juvenile Hormone Analog) Methoprene_Acid->JH_Analog JH_Receptor Juvenile Hormone Receptor (Met/Gce) JH_Analog->JH_Receptor Binds to Gene_Expression Altered Gene Expression JH_Receptor->Gene_Expression Regulates Developmental_Disruption Disruption of Metamorphosis Gene_Expression->Developmental_Disruption Leads to

Figure 2: Metabolic conversion of methoprene and its mechanism of action as a juvenile hormone analog.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) is an insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental cycle of various insects. Its primary active metabolite, methoprene acid, is of significant interest in metabolic and toxicological studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) of methoprene relies on the use of radiolabeled analogues. This document provides detailed protocols for the synthesis of tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]) labeled this compound for use in metabolic research. The protocols described herein outline the synthesis of radiolabeled methoprene followed by its hydrolysis to the desired this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of radiolabeled this compound. Values are indicative and may vary based on specific experimental conditions and the scale of the reaction.

Parameter[³H]-Methoprene Acid[¹⁴C]-Methoprene Acid
Precursor Isopropyl (2E,4E)-3,7,11-trimethyl-2,4,8-dodecatrienoate7-methoxy-3,7-dimethyloctanal
Radiolabeling Reagent Tritium (³H₂) gas[¹⁴C]Methylmagnesium iodide
Position of Label C8 and C9C11-methoxy group
Overall Radiochemical Yield 15 - 30%10 - 25%
Specific Activity 15 - 30 Ci/mmol50 - 60 mCi/mmol
Radiochemical Purity > 98% (Post-HPLC)> 98% (Post-HPLC)
Chemical Purity > 98% (Post-HPLC)> 98% (Post-HPLC)

Experimental Protocols

Part 1: Synthesis of Radiolabeled Methoprene

Two distinct strategies are presented for the synthesis of radiolabeled methoprene, the precursor to this compound. The first protocol describes the introduction of tritium via catalytic reduction of an unsaturated precursor. The second outlines a method for carbon-14 labeling using a Grignard reagent.

Protocol 1: Synthesis of [8,9-³H]-Methoprene

This procedure is based on the catalytic tritiation of an unsaturated precursor.

  • Precursor Synthesis: Synthesize isopropyl (2E,4E)-3,7,11-trimethyl-2,4,8-dodecatrienoate according to established organic chemistry methods. This precursor contains an isolated double bond at the C8-C9 position, which is susceptible to catalytic hydrogenation.

  • Catalyst Preparation: In a specialized tritiation flask equipped with a stir bar, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mg per 100 mg of precursor) slurried in a minimal amount of an appropriate solvent such as ethyl acetate (B1210297) or methanol (B129727) (2-3 mL).

  • Reaction Setup: Add a solution of the precursor (e.g., 100 mg) in the same solvent to the flask. The system must be connected to a tritium gas manifold, which allows for precise control of the gas pressure and monitoring of its uptake.

  • Tritiation: Freeze the reaction mixture with liquid nitrogen, evacuate the flask, and then backfill with tritium (³H₂) gas to a pressure of approximately 1 atmosphere. Allow the mixture to warm to room temperature and stir vigorously. The reaction progress is monitored by the uptake of tritium gas.

  • Reaction Quenching and Work-up: Once the theoretical amount of tritium has been consumed (or after a predetermined time, e.g., 2-4 hours), the reaction is stopped. The excess tritium gas is carefully recovered. The catalyst is removed by filtration through a celite plug, and the filter cake is washed with fresh solvent.

  • Purification of [³H]-Methoprene: The crude product is concentrated under reduced pressure. Purification is achieved by High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water to yield pure [³H]-methoprene.

Protocol 2: Synthesis of [11-methoxy-¹⁴C]-Methoprene

This protocol introduces a ¹⁴C-label at the methoxy (B1213986) group via a Grignard reaction.

  • Precursor Synthesis: Synthesize 7-hydroxy-3,7-dimethyloctanal. This will serve as a key intermediate.

  • Epoxidation: Convert the aldehyde group of 7-hydroxy-3,7-dimethyloctanal to a terminal epoxide using a suitable method, such as the Corey-Chaykovsky reaction, to yield 1-(oxiran-2-yl)-6-hydroxy-2,6-dimethylheptane.

  • Preparation of [¹⁴C]Methylmagnesium Iodide: In a flame-dried, inert atmosphere (argon or nitrogen) flask, react magnesium turnings with [¹⁴C]methyl iodide in anhydrous diethyl ether. The specific activity of the final product will be determined by the specific activity of the [¹⁴C]methyl iodide used.

  • Grignard Reaction: Cool the solution of the epoxide precursor in anhydrous diethyl ether to 0°C. Add the freshly prepared [¹⁴C]methylmagnesium iodide solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Intermediate Formation: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ¹⁴C-labeled alcohol intermediate.

  • Conversion to Methoprene: The resulting ¹⁴C-labeled alcohol is then converted to [¹⁴C]-methoprene through a series of standard organic transformations, including oxidation of the secondary alcohol and a subsequent Wittig-Horner-Emmons reaction to construct the diene ester moiety.

  • Purification of [¹⁴C]-Methoprene: The final crude [¹⁴C]-methoprene is purified by flash column chromatography on silica (B1680970) gel, followed by preparative HPLC on a C18 reverse-phase column to ensure high radiochemical purity.

Part 2: Hydrolysis of Radiolabeled Methoprene to this compound

This procedure is applicable to both [³H]- and [¹⁴C]-labeled methoprene.

  • Saponification Reaction: Dissolve the purified radiolabeled methoprene (e.g., 50 mg) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (e.g., 4:1 v/v, 5 mL).

  • Addition of Base: Add a 2 M aqueous solution of sodium hydroxide (B78521) (NaOH) (e.g., 5 equivalents). The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) to facilitate the hydrolysis of the sterically hindered isopropyl ester.

  • Reaction Monitoring: The progress of the hydrolysis is monitored by thin-layer chromatography (TLC) or analytical HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane (B92381) to remove any unreacted methoprene.

  • Isolation of this compound: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid (HCl). The protonated this compound will precipitate or can be extracted into an organic solvent such as ethyl acetate.

  • Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final purification of the radiolabeled this compound is performed by reverse-phase HPLC. A C18 column with a mobile phase gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA) is typically effective. The TFA ensures that the carboxylic acid is in its protonated state for optimal chromatographic performance.[1][2][3]

  • Characterization and Quantification: The identity and purity of the final product are confirmed by co-elution with an authentic, non-labeled standard of this compound on HPLC with UV and radio-detection. The specific activity is determined by quantifying the mass (e.g., by UV concentration curve) and the radioactivity (by liquid scintillation counting).

Visualizations

Experimental Workflow for [³H]-Methoprene Acid Synthesis

G cluster_0 Part 1: [3H]-Methoprene Synthesis cluster_1 Part 2: Hydrolysis Precursor Isopropyl (2E,4E)-3,7,11-trimethyl- 2,4,8-dodecatrienoate Tritiation Catalytic Tritiation (3H2 gas, Ethyl Acetate) Precursor->Tritiation Catalyst 10% Pd/C Catalyst->Tritiation Filtration Filtration through Celite Tritiation->Filtration Purification1 HPLC Purification (Reverse Phase C18) Filtration->Purification1 Product1 [8,9-3H]-Methoprene Purification1->Product1 Hydrolysis Base Hydrolysis (NaOH, THF/MeOH) Product1->Hydrolysis Workup Acidification (HCl) & Extraction Hydrolysis->Workup Purification2 HPLC Purification (Reverse Phase C18, 0.1% TFA) Workup->Purification2 Product2 [8,9-3H]-Methoprene Acid Purification2->Product2

Caption: Workflow for the synthesis of [³H]-methoprene acid.

Experimental Workflow for [¹⁴C]-Methoprene Acid Synthesis

G cluster_0 Part 1: [14C]-Methoprene Synthesis cluster_1 Part 2: Hydrolysis Precursor 7-methoxy-3,7-dimethyloctanal precursor epoxide Reaction Grignard Reaction (Anhydrous Diethyl Ether) Precursor->Reaction Grignard [14C]CH3MgI Grignard->Reaction Conversion Multi-step conversion to [14C]-Methoprene Reaction->Conversion Purification1 HPLC Purification (Reverse Phase C18) Conversion->Purification1 Product1 [11-methoxy-14C]-Methoprene Purification1->Product1 Hydrolysis Base Hydrolysis (NaOH, THF/MeOH) Product1->Hydrolysis Workup Acidification (HCl) & Extraction Hydrolysis->Workup Purification2 HPLC Purification (Reverse Phase C18, 0.1% TFA) Workup->Purification2 Product2 [11-methoxy-14C]-Methoprene Acid Purification2->Product2

Caption: Workflow for the synthesis of [¹⁴C]-methoprene acid.

Metabolic Pathway of Methoprene

G cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism cluster_terminal Terminal Metabolism Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Ester Hydrolysis Hydroxy_Ester Hydroxy Ester Methoprene->Hydroxy_Ester O-Demethylation Methoxy_Citronellal 7-Methoxycitronellal Methoprene->Methoxy_Citronellal Oxidative Cleavage (at C4 double bond) Conjugates Conjugation with Natural Products (e.g., Cholesterol, Fatty Acids) Methoprene_Acid->Conjugates Hydroxy_Ester->Conjugates Methoxy_Citronellic_Acid 7-Methoxycitronellic Acid Methoxy_Citronellal->Methoxy_Citronellic_Acid Oxidation CO2 CO2 Methoxy_Citronellic_Acid->CO2 Further Biodegradation Conjugates->CO2 Further Biodegradation

Caption: Primary and secondary metabolic pathways of methoprene.

References

Application of Methoprene Acid in In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid, a metabolite of the insect growth regulator methoprene, has garnered significant interest in the scientific community due to its dual activity in both insects and vertebrates. In insects, its precursor, methoprene, acts as a juvenile hormone (JH) analog, disrupting the normal developmental processes.[1][2] In vertebrates, methoprene acid has been identified as a ligand for the retinoid X receptor (RXR), a key regulator of various physiological processes.[1][3] This dual specificity makes this compound a valuable tool for studying the molecular mechanisms of hormone action and for the development of novel insecticides and potential therapeutic agents.

This document provides detailed application notes and protocols for utilizing this compound in in vitro receptor binding assays targeting both the insect Methoprene-tolerant (Met) receptor and the vertebrate Retinoid X Receptor (RXR).

Target Receptors and Mechanism of Action

Insect Juvenile Hormone Receptor: Methoprene-tolerant (Met)

In insects, the biological effects of juvenile hormone and its analogs, like methoprene, are mediated by the Methoprene-tolerant (Met) protein.[4] Met is an intracellular receptor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[5] The binding of a ligand, such as juvenile hormone III (JH III) or methoprene, to the PAS-B domain of Met induces a conformational change.[4] This change facilitates the heterodimerization of Met with a steroid receptor coactivator (SRC), also known as Taiman (Tai) or FISC.[3] The resulting ligand-bound Met-SRC complex then binds to specific DNA sequences called juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription and ultimately controlling insect development and metamorphosis.[3]

Vertebrate Nuclear Receptor: Retinoid X Receptor (RXR)

In vertebrates, a metabolite of methoprene, methoxy-methoprene acid, has been shown to directly bind to and activate the retinoid X receptors (RXRs).[1] RXRs are nuclear receptors that play a crucial role in regulating a wide array of physiological processes, including development, metabolism, and cell differentiation. RXRs can function as homodimers or as heterodimeric partners for a variety of other nuclear receptors, including the retinoic acid receptor (RAR). Upon ligand binding, the RXR undergoes a conformational change that leads to the recruitment of coactivator proteins and the initiation of target gene transcription. The ability of this compound to act as an RXR agonist highlights a potential pathway for cross-species biological effects of this class of compounds.[1]

Quantitative Binding Data

The following tables summarize the available quantitative data for the binding of relevant ligands to the insect Met receptor and the vertebrate RXR.

LigandReceptorSpeciesBinding ParameterValueReference
JH IIIMethoprene-tolerant (Met)Drosophila melanogasterKd5.3 nM
JH IIIMethoprene-tolerant (Met)Tribolium castaneumKd2.94 nM[4]
JH IIIMet PAS-B DomainTribolium castaneumKd12.3 nM[4]
MethopreneMet PAS-B DomainTribolium castaneumKi388 nM[4]
PyriproxyfenMet PAS-B DomainTribolium castaneumKi4.75 nM[4]

Table 1: Binding Affinities for the Insect Methoprene-tolerant (Met) Receptor.

LigandReceptorSpeciesBinding ParameterValueReference
This compoundRetinoid X Receptor (RXR)HumanCompetitive BindingDisplaces [3H]9-cis-retinoic acid[2]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize the interaction of this compound and related compounds with their target receptors.

Protocol 1: Radioligand Competition Binding Assay for Insect Met Receptor

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds, such as this compound, for the insect Met receptor by measuring their ability to compete with a radiolabeled ligand (e.g., [3H]JH III).

Materials:

  • In vitro translated Met protein (e.g., using a rabbit reticulocyte lysate system)

  • Radiolabeled ligand: [3H]JH III

  • Unlabeled competitor: this compound and other test compounds

  • Binding buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5, supplemented with 10% glycerol (B35011) and 5 mM dithiothreitol)

  • Wash buffer (e.g., TE buffer with 0.1% BSA)

  • Glass fiber filters (pre-treated with a solution like polyethyleneimine to reduce non-specific binding)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the in vitro translated Met protein with a fixed concentration of [3H]JH III (typically at or below its Kd value).

  • Addition of Competitor: Add varying concentrations of the unlabeled test compound (this compound) to the reaction tubes. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a known binder or unlabeled JH III to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the reaction mixtures through the pre-treated glass fiber filters using a vacuum manifold. This separates the protein-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Reporter Gene Assay for Vertebrate RXR Activation

This assay measures the ability of this compound to activate the transcriptional activity of the vertebrate RXR.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmid for the full-length human RXRα

  • Reporter plasmid containing a luciferase gene downstream of a promoter with RXR response elements (RXREs)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the mammalian cells in appropriate medium until they reach a suitable confluency for transfection.

    • Co-transfect the cells with the RXRα expression plasmid and the RXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration in each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.

G Insect Juvenile Hormone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoprene Methoprene Met Met Methoprene->Met binds Met-SRC_inactive Met-SRC (inactive) Met->Met-SRC_inactive recruits SRC SRC SRC->Met-SRC_inactive Met-SRC_active Met-SRC (active) Met-SRC_inactive->Met-SRC_active Conformational Change JHRE JHRE Met-SRC_active->JHRE binds Gene_Transcription Gene Transcription JHRE->Gene_Transcription regulates

Caption: Insect Juvenile Hormone Signaling Pathway.

G Vertebrate Retinoid X Receptor (RXR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoprene_Acid This compound RXR_Heterodimer RXR-Partner Heterodimer Methoprene_Acid->RXR_Heterodimer binds to RXR RXR RXR RXR->RXR_Heterodimer RXR_Partner RXR Partner (e.g., RAR) RXR_Partner->RXR_Heterodimer Coactivators Coactivators RXR_Heterodimer->Coactivators recruits RXRE RXRE RXR_Heterodimer->RXRE binds Gene_Transcription Gene Transcription Coactivators->Gene_Transcription activates RXRE->Gene_Transcription

Caption: Vertebrate Retinoid X Receptor (RXR) Signaling Pathway.

G Radioligand Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Receptor, Radioligand, and Competitor Solutions Start->Prepare_Reagents Incubation Incubate Receptor, Radioligand, and varying concentrations of Competitor Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Bound Radioactivity using Scintillation Counting Washing->Counting Data_Analysis Analyze Data to Determine IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Competition Binding Assay Workflow.

G Reporter Gene Assay Workflow Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Transfection Co-transfect with Receptor and Reporter Plasmids Cell_Culture->Transfection Compound_Treatment Treat Cells with varying concentrations of Test Compound Transfection->Compound_Treatment Incubation Incubate to allow for Gene Expression Compound_Treatment->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luminescence_Measurement Measure Luciferase Activity Cell_Lysis->Luminescence_Measurement Data_Analysis Analyze Data to Determine EC50 value Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Assessing Methoprene Acid's Retinoid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid, a major metabolite of the insect growth regulator methoprene, has been identified as a selective agonist for the Retinoid X Receptor (RXR). Unlike endogenous retinoids like 9-cis-retinoic acid, methoprene acid does not activate the Retinoic Acid Receptor (RAR) pathway, making it a valuable tool for studying RXR-specific signaling and for the development of RXR-selective therapeutic agents.[1][2][3][4] This document provides detailed protocols for cell-based assays to characterize and quantify the retinoid activity of this compound.

Core Concepts: Retinoid X Receptor (RXR) Signaling

Retinoid X Receptors are nuclear receptors that play a critical role in regulating gene transcription. RXRs can form homodimers or heterodimers with other nuclear receptors, including RARs, Vitamin D Receptors (VDRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[5] These receptor complexes bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their expression.[5] The activation of RXR by a ligand like this compound initiates a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of target gene transcription.[6][7][8]

RXR_Signaling_Pathway

Luciferase Reporter Gene Assay

This is the most common and direct method to assess the transcriptional activity of this compound on RXR. The assay utilizes a reporter plasmid containing a luciferase gene under the control of an RXR-responsive element (RXRE).

Experimental Workflow

Luciferase_Assay_Workflow Start Start CellSeeding Seed Cells in a 96-well Plate Start->CellSeeding Transfection Co-transfect with RXR Expression and RXRE-Luciferase Plasmids CellSeeding->Transfection Treatment Treat Cells with this compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis Luminescence->Analysis End End Analysis->End

Detailed Protocol

Materials:

  • CV-1 cells (or other suitable cell line)

  • DMEM with 10% FBS

  • RXR expression plasmid (e.g., CMX-mRXRα)

  • RXRE-luciferase reporter plasmid (e.g., TK-CRBPII-LUC)

  • Control plasmid for transfection efficiency (e.g., CMX-βgal or a Renilla luciferase plasmid)

  • Transfection reagent (e.g., calcium phosphate (B84403) or lipofection-based)

  • This compound

  • 96-well white, clear-bottom plates

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed CV-1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.[5]

  • Transfection:

    • Prepare a transfection mix for each well containing:

      • 50 ng of the RXR expression plasmid.[5]

      • 50 ng of the RXRE-luciferase reporter plasmid.[5]

      • 5 ng of the Renilla luciferase control plasmid.[5]

    • Follow the manufacturer's protocol for your chosen transfection reagent.

    • Add the transfection complex to the cells and incubate for the recommended time (typically 4-8 hours).[1]

  • Treatment:

    • After incubation, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM).

    • Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., 100 nM 9-cis-retinoic acid).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Remove the culture medium and gently wash the cells with PBS.[9][10]

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.[5][9]

  • Luminescence Measurement:

    • Follow the instructions for your luciferase assay system.[11] Typically, this involves adding the luciferase substrate to the cell lysate and measuring the luminescence in a luminometer.[5][9][10]

    • If using a dual-luciferase system, a second reagent is added to quench the firefly luciferase and activate the Renilla luciferase.[5][9]

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency.[5]

    • Calculate the fold induction of luciferase activity for each concentration of this compound compared to the vehicle control.

Data Presentation
CompoundConcentration (µM)Fold Induction (Mean ± SD)
Vehicle Control-1.0 ± 0.1
This compound0.011.5 ± 0.2
0.13.2 ± 0.4
18.5 ± 0.9
1015.2 ± 1.8
9-cis-Retinoic Acid0.118.5 ± 2.1

Competitive Ligand Binding Assay

This assay directly measures the ability of this compound to bind to the RXR protein by competing with a radiolabeled ligand.

Experimental Workflow

Binding_Assay_Workflow Start Start Incubation Incubate RXR protein with [3H]9cRA and varying concentrations of this compound Start->Incubation Separation Separate bound from free radioligand (e.g., hydroxyapatite) Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis End End Analysis->End

Detailed Protocol

Materials:

  • Baculovirus-expressed human RXRα protein

  • [3H]9-cis-retinoic acid ([3H]9cRA)

  • Unlabeled this compound

  • Hydroxyapatite (B223615) slurry

  • Assay buffer

  • Scintillation counter and vials

Procedure:

  • Incubation: In triplicate, incubate human RXRα protein with a fixed concentration of [3H]9cRA (e.g., 40 nM) in the presence of increasing concentrations of unlabeled this compound.[1]

  • Separation: After incubation, add hydroxyapatite slurry to each reaction to bind the protein-ligand complexes.

  • Washing: Wash the hydroxyapatite pellets to remove unbound radioligand.

  • Quantification: Elute the bound radioligand and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [3H]9cRA at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).

Data Presentation
CompetitorConcentration (M)% [3H]9cRA Bound (Mean ± SD)
None-100 ± 5
This compound10^-995 ± 6
10^-878 ± 8
10^-752 ± 5
10^-625 ± 4
10^-510 ± 2

Cell Differentiation Assay

Retinoids are known to induce differentiation in various cell types. This assay assesses the ability of this compound to induce a differentiated phenotype.

Experimental Workflow

Differentiation_Assay_Workflow Start Start CellSeeding Seed differentiation-competent cells (e.g., F9, THP-1) Start->CellSeeding Treatment Treat cells with this compound CellSeeding->Treatment Incubation Incubate for several days Treatment->Incubation Analysis Assess differentiation markers (e.g., morphology, gene/protein expression) Incubation->Analysis End End Analysis->End

Detailed Protocol (Example using THP-1 cells)

Materials:

  • THP-1 human monocytic leukemia cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • PMA (phorbol 12-myristate 13-acetate) as a positive control

  • Antibodies for differentiation markers (e.g., CD11b)

  • Flow cytometer or microscope

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 24-well plate.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., PMA).

  • Incubation: Incubate the cells for 3-5 days.

  • Analysis:

    • Morphological Changes: Observe the cells under a microscope for changes in morphology, such as adherence to the plate and a more macrophage-like appearance.

    • Marker Expression: Stain the cells with a fluorescently labeled antibody against a differentiation marker like CD11b and analyze by flow cytometry.[12]

    • Functional Assays: Assess phagocytic activity, a functional marker of macrophage differentiation.[12]

Data Presentation
TreatmentConcentration% CD11b Positive Cells (Mean ± SD)
Vehicle Control-5 ± 1
This compound1 µM25 ± 3
10 µM60 ± 5
PMA100 nM85 ± 6

Cell Proliferation Assay

Retinoids can also affect cell proliferation, often causing growth inhibition in cancer cell lines.

Detailed Protocol (Example using MTT Assay)

Materials:

  • A suitable cancer cell line (e.g., MCF-7)

  • Appropriate culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[13]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation
TreatmentConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 5
This compound0.198 ± 6
185 ± 7
1062 ± 5
10040 ± 4

Conclusion

The cell-based assays described in these application notes provide a comprehensive toolkit for characterizing the retinoid activity of this compound. By employing a combination of reporter gene, ligand binding, differentiation, and proliferation assays, researchers can obtain a detailed understanding of the RXR-specific activity of this compound and its potential applications in research and drug development.

References

Application Notes and Protocols for Field Sampling of Methoprene Acid in Wetland Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) is a juvenile hormone analog widely used as an insect growth regulator for the control of mosquito larvae in wetland ecosystems. Its primary active metabolite, methoprene acid, can persist in various environmental compartments. Accurate monitoring of this compound is crucial for assessing its environmental fate, potential non-target effects, and overall ecosystem health. These application notes provide detailed protocols for the field sampling of water, sediment, and biota from wetland ecosystems for the analysis of this compound. The subsequent analytical procedures are based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique for quantifying trace levels of organic contaminants.

Field Sampling Protocols

Water Sampling

Objective: To collect representative water samples from wetland ecosystems for the analysis of this compound.

Materials:

  • Amber glass bottles (1 L), pre-cleaned and rinsed with solvent.

  • Gloves (nitrile).

  • Cooler with ice packs.

  • Field data sheets and waterproof pen.

  • GPS device.

  • Deionized water (for field blanks).

  • Methanol (B129727) (HPLC grade).

  • Sodium azide (B81097).

Protocol:

  • At the designated sampling site, put on a new pair of nitrile gloves.

  • Rinse a 1 L amber glass bottle three times with the wetland water to be sampled.

  • Collect the water sample from just below the surface (approximately 10-15 cm depth) to avoid surface film, taking care not to disturb the sediment.

  • Fill the bottle to the shoulder, leaving a small headspace.

  • Immediately preserve the sample by adding methanol to a final concentration of 10% (v/v) and sodium azide to a final concentration of 0.02% (w/v) to inhibit microbial degradation.

  • Cap the bottle tightly and gently invert it several times to mix the preservative.

  • Label the bottle clearly with the sample ID, date, time, and location (GPS coordinates).

  • Place the sample in a cooler with ice packs for transport to the laboratory.

  • Collect a field blank by filling a sample bottle with deionized water at the sampling site to assess potential contamination.

  • Record all relevant field observations, such as water temperature, pH, and any recent pesticide applications in the area, on the field data sheet.

Sediment Sampling

Objective: To collect representative sediment samples from the top layer of the wetland bed where this compound is likely to accumulate.

Materials:

  • Stainless steel trowel, scoop, or sediment corer.

  • Wide-mouth glass jars with Teflon-lined lids, pre-cleaned.

  • Gloves (nitrile).

  • Cooler with ice packs or dry ice.

  • Field data sheets and waterproof pen.

  • GPS device.

  • Deionized water and laboratory-grade detergent for cleaning equipment between samples.

  • Organic solvent (e.g., hexane, acetone) for final rinse of equipment.

Protocol:

  • At the sampling site, put on a new pair of nitrile gloves.

  • Clean the sampling equipment (trowel or corer) with laboratory-grade detergent and rinse with deionized water. For organic contaminants like methoprene, a final rinse with an organic solvent is recommended, allowing it to evaporate completely before sampling.

  • Carefully collect the top 2-5 cm of sediment, as this layer is most likely to contain recently deposited contaminants.

  • Transfer the sediment to a pre-labeled, wide-mouth glass jar.

  • Fill the jar, leaving a small headspace.

  • Cap the jar tightly.

  • Place the sample in a cooler with ice packs for transport to the laboratory. For long-term storage or if analyzing for volatile metabolites, freezing on dry ice is recommended.

  • Clean the sampling equipment thoroughly between sampling sites to prevent cross-contamination.

  • Record the sediment characteristics (e.g., texture, color, odor) and sampling depth on the field data sheet.

Biota Sampling

Objective: To collect representative samples of aquatic invertebrates and plants to assess the bioaccumulation of this compound.

Materials:

  • D-frame dip nets (for macroinvertebrates).

  • Stainless steel scissors or shears (for aquatic plants).

  • Wide-mouth glass jars with Teflon-lined lids, pre-cleaned.

  • Heavy-duty aluminum foil.

  • Gloves (nitrile).

  • Cooler with ice packs or dry ice.

  • Field data sheets and waterproof pen.

  • GPS device.

  • Deionized water for rinsing.

Protocol for Aquatic Invertebrates:

  • Use a D-frame dip net to collect macroinvertebrates from various habitats within the wetland (e.g., submerged vegetation, open water).

  • Gently rinse the collected organisms with site water to remove excess sediment and debris.

  • Sort the invertebrates by taxa if required for the study objectives.

  • Place the invertebrate samples in pre-labeled glass jars. For larger organisms, wrapping them in aluminum foil before placing them in the jar can prevent them from sticking to the glass.

  • Immediately place the samples on ice or dry ice in a cooler.

Protocol for Aquatic Plants:

  • Collect samples of dominant aquatic plant species.

  • Gently rinse the plant material with site water to remove sediment and attached organisms.

  • Use stainless steel scissors to cut the plant material into manageable pieces. Depending on the study's focus, samples may consist of whole plants or specific tissues (roots, shoots, leaves).

  • Place the plant samples in pre-labeled glass jars or wrap them in aluminum foil.

  • Immediately place the samples on ice or dry ice in a cooler.

Sample Handling and Storage

  • Transportation: All samples should be transported to the laboratory in a cooler with ice packs (for refrigeration at ~4°C) or on dry ice (for freezing).

  • Storage:

    • Water samples should be stored in the dark at 4°C and extracted as soon as possible, ideally within 48 hours of collection.

    • Sediment and biota samples should be frozen at -20°C or below if not extracted immediately. This minimizes the degradation of this compound.

Quantitative Data Summary

The following tables summarize reported concentrations of methoprene and its acid metabolite in various wetland matrices. It is important to note that data for this compound in sediment and biota are limited in the scientific literature.

Table 1: Concentrations of Methoprene and this compound in Water Samples from Treated Wetland Ecosystems.

LocationMatrixCompoundConcentration Range (µg/L)Analytical MethodReference
Richmond, BC, CanadaStorm drainage pump stationsMethoprene0.04 - 0.14Not Specified
Richmond, BC, CanadaStorm drainage pump stationsThis compound0.07Not Specified
Richmond, BC, CanadaCatch basinsMethoprene122Not Specified
Richmond, BC, CanadaCatch basinsThis compound1.74Not Specified
Richmond, BC, CanadaInspection chambersMethoprene622Not Specified
Richmond, BC, CanadaInspection chambersThis compound20Not Specified

Table 2: Concentrations of Methoprene in Sediment and Biota from Wetland Ecosystems.

LocationMatrixCompoundConcentration RangeAnalytical MethodReference
VariousFreshwater InvertebratesMethopreneVery highly toxicNot Specified
VariousFish TissuesMethopreneCan accumulateNot Specified

Note: Specific concentration ranges for this compound in sediment and biota are not well-documented in the reviewed literature. The provided information indicates potential toxicity and accumulation, highlighting the need for further research in this area.

Experimental Protocols: Analytical Methodology

Extraction of this compound from Water Samples

Principle: Solid-phase extraction (SPE) is used to isolate and concentrate this compound from the water matrix.

Materials:

Protocol:

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.

  • Load the 1 L water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • After loading, wash the cartridge with 3 mL of deionized water to remove interfering salts and polar compounds.

  • Dry the cartridge under vacuum for 20-30 minutes.

  • Elute the analytes with 2 mL of ethyl acetate into a collection vial.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

Extraction of this compound from Sediment and Biota Samples (General Approach)

Principle: Solvent extraction is used to remove this compound from the solid matrix, followed by cleanup to remove interfering co-extractives. Note: The following is a general protocol for pesticides in solid matrices and should be validated specifically for this compound.

Materials:

  • Homogenizer or mortar and pestle.

  • Centrifuge.

  • Acetonitrile, n-hexane (HPLC grade).

  • Anhydrous sodium sulfate (B86663).

  • Florisil or other suitable SPE cartridges for cleanup.

  • Nitrogen evaporator.

  • Autosampler vials.

Protocol:

  • Homogenize the thawed sediment or biota sample. For biota, this may involve grinding the whole organism or specific tissues.

  • Weigh a subsample (e.g., 5-10 g) of the homogenized material into a centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 1-2 hours.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction twice more with fresh acetonitrile.

  • Combine the supernatants and pass them through a column of anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract under a stream of nitrogen.

  • Perform a cleanup step using a Florisil SPE cartridge to remove lipids and other co-extractives.

  • Elute the this compound from the cleanup cartridge with an appropriate solvent mixture (e.g., acetone/hexane).

  • Evaporate the final eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Principle: The extracted and cleaned-up sample is injected into an HPLC system for separation, followed by detection and quantification using a tandem mass spectrometer. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to enhance the ionization efficiency and sensitivity for methoprene and its metabolites.

Instrumentation:

  • HPLC system with a C18 reversed-phase column.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Typical HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 10 µL.

Typical MS/MS Conditions (MRM Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound (and its PTAD derivative if used) need to be determined by direct infusion of a standard.

  • Collision Energy and other source parameters: Optimized for the target analyte.

Visualizations

Experimental_Workflow cluster_sampling Field Sampling cluster_preservation Sample Preservation & Transport cluster_extraction Sample Extraction cluster_analysis Analysis Water Water Sample Collection (Amber Glass Bottle) Preserve_Water Preserve Water (Methanol & Sodium Azide) Water->Preserve_Water Sediment Sediment Sample Collection (Top 2-5 cm) Store_Solid Store Sediment/Biota (Freeze at -20°C) Sediment->Store_Solid Biota Biota Sample Collection (Invertebrates & Plants) Biota->Store_Solid Transport Transport on Ice Preserve_Water->Transport Store_Solid->Transport SPE_Water Solid-Phase Extraction (SPE) (Water) Transport->SPE_Water Solvent_Solid Solvent Extraction (Sediment/Biota) Transport->Solvent_Solid Derivatization Derivatization (Optional) (e.g., PTAD) SPE_Water->Derivatization Cleanup Extract Cleanup (e.g., Florisil) Solvent_Solid->Cleanup Cleanup->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Logical_Relationship cluster_matrix Environmental Matrix cluster_process Key Processes cluster_analysis_focus Analytical Focus Water Water Degradation Degradation (Photolysis, Microbial) Water->Degradation Adsorption Adsorption Water->Adsorption Sediment Sediment Bioaccumulation Bioaccumulation Sediment->Bioaccumulation Biota Biota Biota->Bioaccumulation Water_Analysis Aqueous Concentration Degradation->Water_Analysis Adsorption->Sediment Sediment_Analysis Sediment Loading Adsorption->Sediment_Analysis Biota_Analysis Trophic Transfer Bioaccumulation->Biota_Analysis Methoprene_Application Methoprene Application Methoprene_Application->Water Methoprene_Application->Sediment

Application Notes and Protocols for the Use of Methoprene Acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, preparation, and use of methoprene (B1676399) acid as a reference standard in analytical chemistry. Adherence to these guidelines will ensure the accuracy, precision, and reliability of quantitative analyses for methoprene acid in various matrices, which is critical in research, drug development, and regulatory compliance.

Introduction

This compound is the primary metabolite of methoprene, an insect growth regulator used to control various pests.[1] Monitoring its levels in environmental, agricultural, and biological samples is crucial for assessing exposure, understanding metabolism, and ensuring regulatory compliance. Accurate quantification of this compound relies on the use of a well-characterized reference standard. This document outlines the necessary procedures for utilizing this compound as a reference standard for the quantitative analysis of samples.

Properties of this compound Reference Standard

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
CAS Number 53092-52-7[2]
Molecular Formula C₁₆H₂₈O₃[2]
Molecular Weight 268.39 g/mol [2]
Appearance Varies by supplier; often a clear liquid or solid
Purity ≥98% (as determined by TLC or HPLC)[2]
Storage Conditions -20°C[2][3]

Handling and Storage of this compound Reference Standard

Proper handling and storage are paramount to maintaining the integrity of the this compound reference standard.

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or contamination. Verify that the product information on the label matches the certificate of analysis (CoA).

  • Storage: The reference standard should be stored in its original container at the recommended temperature of -20°C to prevent degradation.[2][3] The container should be tightly sealed to protect it from moisture and light.

  • Handling: All handling of the neat reference standard and its solutions should be performed in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade methanol (B129727) or acetonitrile (B52724)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes

  • Amber glass vials with screw caps

Procedure:

  • Allow the sealed container of this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the reference standard (e.g., 10 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL).

  • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the standard. Sonicate for a few minutes if necessary to ensure complete dissolution.

  • Once dissolved, dilute the solution to the final volume with the same solvent.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.[4]

  • Transfer the stock solution to a labeled amber glass vial for storage.

  • The label should include the name of the standard, concentration, solvent, preparation date, and initials of the analyst.

  • Store the stock solution at -20°C, protected from light.

Preparation of Calibration Standards

This protocol outlines the preparation of a series of calibration standards from the stock solution.

Procedure:

  • Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution using the appropriate solvent (e.g., mobile phase).

  • A typical calibration curve for HPLC analysis might include concentrations ranging from 100 ng/mL to 1000 ng/mL.[1]

  • For each calibration standard, accurately pipette the required volume of the stock or intermediate solution into a Class A volumetric flask and dilute to the final volume with the solvent.

  • Transfer each calibration standard to a labeled HPLC vial.

Quality Control of this compound Standard Solutions

Regular quality control checks are essential to ensure the continued accuracy of the standard solutions.

  • Purity Verification: The purity of the reference standard should be verified upon receipt and periodically thereafter. This can be done by comparing the chromatogram of the standard to the supplier's CoA or by using a secondary, independent analytical method.

  • Concentration Verification: The concentration of the stock solution should be verified against a previously validated standard or by preparing a new standard from a different weighing of the neat material.

  • Stability Assessment: The stability of the stock and working standard solutions should be evaluated over time. This involves analyzing the solutions at regular intervals and comparing the results to the initial analysis. Solutions should be stored at the recommended temperature and protected from light. Stock solutions in methanol are typically prepared weekly and stored at 4°C in the dark.[5]

Analytical Methodologies

This compound is typically analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) for higher sensitivity.

HPLC-UV Method

A validated reversed-phase HPLC method can be used for the simultaneous determination of methoprene and this compound.[1]

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water (pH 4.0)
Flow Rate 0.6 - 1.0 mL/min
Detection UV at 210 nm and 254 nm[1]
Injection Volume 10 - 20 µL
Linearity Range 100 - 1000 ng/mL[1]
Limit of Detection (LOD) 50 - 100 ng/mL[1]
Limit of Quantitation (LOQ) 100 - 150 ng/mL[1]
Recovery 80.1 ± 5.4% (plasma), 82.0 ± 5.4% (urine)[1]
LC-MS/MS Method

For trace-level analysis, a more sensitive LC-MS/MS method is recommended.[5]

Table 2: LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid[5]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) ~6 pg/mL (for methoprene, derivatized)[5]
Limit of Quantitation (LOQ) ~20 pg/mL (for methoprene, derivatized)[5]

Data Presentation and Analysis

The use of a this compound reference standard allows for the accurate quantification of the analyte in unknown samples. A calibration curve is constructed by plotting the peak area (or height) of the calibration standards against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the use of this compound as a reference standard in a typical quantitative analysis.

analytical_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting receive Receive & Inspect Reference Standard store Store at -20°C receive->store prep_stock Prepare Stock Solution (1000 µg/mL) store->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_analysis HPLC or LC-MS/MS Analysis prep_cal->hplc_analysis Inject Standards & Sample sample_prep Prepare Sample sample_prep->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quantify Quantify Analyte in Sample cal_curve->quantify report Report Results quantify->report

Caption: Workflow for Quantitative Analysis Using this compound Reference Standard.

qc_workflow start Start QC Check check_purity Verify Purity (≥98%) start->check_purity check_conc Verify Stock Solution Conc. check_purity->check_conc If Pass fail QC Fail: Re-prepare or Order New Standard check_purity->fail If Fail check_stability Assess Solution Stability check_conc->check_stability If Pass check_conc->fail If Fail pass QC Pass check_stability->pass If Stable check_stability->fail If Unstable

Caption: Quality Control Workflow for this compound Reference Standard.

References

Application Notes and Protocols for Studying the Developmental Toxicity of Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to assess the developmental toxicity of methoprene (B1676399) acid. The protocols outlined below utilize three well-established model organisms: the African clawed frog (Xenopus laevis), the water flea (Daphnia magna), and the zebrafish (Danio rerio).

Introduction

Methoprene is an insect growth regulator that acts as a juvenile hormone agonist, disrupting the developmental processes of various insect pests.[1] Its primary active metabolite, methoprene acid, has raised concerns regarding its potential for developmental toxicity in non-target organisms. Research has indicated that this compound can interfere with crucial signaling pathways, such as the retinoic acid and sonic hedgehog pathways, which are highly conserved across vertebrates and essential for normal embryonic development.[2][3][4]

This document provides detailed experimental protocols for assessing the developmental toxicity of this compound, along with methods for data presentation and visualization of key biological pathways and experimental workflows.

Experimental Design and Endpoints

A robust experimental design for evaluating the developmental toxicity of this compound should incorporate multiple model systems to assess a range of endpoints. The following models and endpoints are recommended:

  • Xenopus laevis (Frog Embryo Teratogenesis Assay - FETAX): This assay is a 96-hour whole embryo test that evaluates mortality, malformations, and growth inhibition.[5][6] It is particularly useful for identifying potential teratogens.

  • Daphnia magna (Reproduction and Growth Test): This 21-day test assesses the effects of a substance on the reproductive output (number of offspring) and growth of this crustacean.[7][8] It provides insights into potential impacts on population dynamics.

  • Danio rerio (Zebrafish Embryo Acute Toxicity Test): This 96-hour test with zebrafish embryos is used to determine acute toxicity and identify sublethal effects, including specific morphological defects.[9][10] The transparency of the embryos allows for detailed observation of organ development.

Key Developmental Toxicity Endpoints:

  • Mortality: The concentration of this compound that causes lethality in the test organisms (LC50).

  • Malformations: The concentration that induces developmental abnormalities (EC50). Specific malformations in the head, heart, somites, and fins should be noted.[3][4]

  • Growth Inhibition: Reduction in the size or length of the organisms.

  • Reproductive Effects: Reduced fecundity, delayed maturation, and changes in the number of offspring.[11]

Data Presentation

Quantitative data from developmental toxicity studies should be summarized in clear and structured tables to facilitate comparison of results across different model organisms and experimental conditions.

Table 1: Summary of Developmental Toxicity of this compound in Xenopus laevis

EndpointTest DurationConcentration (mg/L)Observed EffectReference
Developmental Toxicity96 hours> 1.25Induction of developmental abnormalities[1][2]
Mortality (LC50)96 hoursNot Determined-
Malformation (EC50)96 hoursNot Determined-

Table 2: Summary of Developmental Effects of Methoprene in Daphnia magna

EndpointTest DurationConcentration (nM)Observed EffectReference
Growth Rate Reduction-Threshold: 12.6Reduced growth rate[11]
Reduced Molt Frequency-Thresholds: 4.2 and 0.21Concentration-dependent reduction in molting[11]
Delayed First Brood-NOEC: 32Increased time to first brood deposition[11]
Reduced Fecundity-Thresholds: 24 and ≤0.18Concentration-dependent reduction in offspring[11]

Table 3: Summary of Developmental Effects of Methoprene Photoproducts in Danio rerio

EndpointTest DurationConcentrationObserved EffectReference
Developmental Defects-Not SpecifiedDefects in head, heart, pectoral fins, and somites[3][4]
Underexpression of sonic hedgehog-Not SpecifiedReduced expression of a key developmental signaling protein[3][4]

Experimental Protocols

The following are detailed protocols for conducting developmental toxicity assays with this compound using Xenopus laevis, Daphnia magna, and Danio rerio.

Frog Embryo Teratogenesis Assay - Xenopus (FETAX)

This protocol is adapted from the Standard Guide for Conducting FETAX.[6]

1. Test Organisms: Xenopus laevis embryos, stage 8 (mid-blastula).

2. Test Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of test concentrations by diluting the stock solution in FETAX solution (625 mg NaCl, 96 mg NaHCO₃, 30 mg KCl, 15 mg CaCl₂, 60 mg CaSO₄·2H₂O, and 75 mg MgSO₄ per liter of deionized water; pH 7.6-7.9).[5]

  • Include a solvent control and a negative control (FETAX solution only).

3. Test Procedure:

  • Collect normally developing stage 8 embryos.

  • Place 25 embryos into each 60 mm petri dish containing 10 mL of the respective test or control solution.

  • Incubate at 23 ± 1°C for 96 hours.

  • Renew the test solutions every 24 hours.[1]

4. Endpoint Assessment:

  • At 96 hours, assess mortality (lack of heartbeat) and the incidence and types of malformations under a dissecting microscope.

  • Measure the head-to-tail length of surviving larvae to assess growth inhibition.

Daphnia magna Reproduction and Growth Test

This protocol is based on the OECD 211 test guideline.[7][8]

1. Test Organisms: Young female Daphnia magna, less than 24 hours old.

2. Test Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a range of test concentrations in a suitable culture medium (e.g., Elendt M4 or M7).

  • Include a solvent control and a negative control.

3. Test Procedure:

  • Place one daphnid in each test vessel containing at least 50 mL of the test or control solution. Use at least 10 replicates per concentration.

  • Maintain the daphnids at 20 ± 1°C with a 16:8 hour light:dark photoperiod.

  • Feed the daphnids daily.

  • Renew the test solutions three times a week for 21 days.

4. Endpoint Assessment:

  • Record the number of living offspring produced per adult daphnid.

  • Record adult mortality daily.

  • At the end of the test, the growth of the parent animals can be determined by measuring their length.

Zebrafish Embryo Acute Toxicity Test

This protocol is based on the OECD 236 test guideline.[9][10]

1. Test Organisms: Newly fertilized zebrafish (Danio rerio) eggs.

2. Test Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, not exceeding 0.1% final concentration).

  • Prepare a series of at least five geometrically spaced test concentrations in fish water.

  • Include a solvent control and a negative control.

3. Test Procedure:

  • Place one embryo per well in a 24- or 96-well plate containing the test or control solution.[12] Use at least 20 embryos per concentration.

  • Incubate at 26 ± 1°C for 96 hours.

  • Observe the embryos at 24, 48, 72, and 96 hours post-fertilization.

4. Endpoint Assessment:

  • Record mortality based on four apical observations: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) absence of heartbeat.[9]

  • Record the incidence and type of any morphological abnormalities (e.g., yolk sac edema, pericardial edema, spinal curvature, craniofacial malformations).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially affected by this compound and the general experimental workflow for its developmental toxicity assessment.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_interpretation Interpretation A Prepare this compound Stock Solution C Prepare Test Concentrations A->C B Select and Prepare Test Organisms (Xenopus, Daphnia, Zebrafish) D Expose Organisms to Test Concentrations (Static Renewal or Semi-Static) B->D C->D E Record Endpoints: - Mortality - Malformations - Growth Inhibition - Reproduction D->E F Statistical Analysis (LC50, EC50, NOEC) E->F G Assess Developmental Toxicity Potential F->G

General experimental workflow for developmental toxicity testing.

Retinoid_Signaling_Pathway cluster_cell Cell MA This compound RXR Retinoid X Receptor (RXR) MA->RXR Binds and Activates Block Interference DNA Retinoic Acid Response Element (RARE) in DNA RXR->DNA RAR Retinoic Acid Receptor (RAR) RAR->DNA RA 9-cis-Retinoic Acid (Endogenous Ligand) RA->RXR RA->RAR Transcription Gene Transcription (Regulates Development) DNA->Transcription Regulates Block->RAR Does not activate Sonic_Hedgehog_Pathway cluster_embryo Zebrafish Embryo MP Methoprene Photoproducts Shh Sonic Hedgehog (Shh) Expression MP->Shh Reduces Development Normal Development (Head, Heart, Fins, Somites) Shh->Development Is required for Defects Developmental Defects Shh->Defects Reduced expression leads to

References

Distinguishing Methoprene from its Metabolite: A Guide to Analytical Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods and protocols for the effective separation and quantification of the insect growth regulator methoprene (B1676399) and its primary metabolite, methoprene acid. The significant difference in polarity between the parent ester, methoprene, and its carboxylic acid metabolite, this compound, forms the basis for their successful chromatographic separation. This note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and offers guidance for adapting to more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) systems. Protocols for sample preparation from biological matrices are also provided.

Introduction

Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental stages of various insects. In biological systems, methoprene is metabolized to this compound through the hydrolysis of its ester group. To accurately assess the pharmacokinetics, metabolism, and environmental fate of methoprene, it is crucial to have reliable analytical methods capable of distinguishing and quantifying both the parent compound and its acid metabolite. The key to their separation lies in their differing polarities; methoprene is a relatively nonpolar ester, while this compound is a more polar carboxylic acid. This difference is exploited by reversed-phase chromatography.

Chemical Structures

The chemical structures of methoprene and this compound are presented below. The presence of the carboxylic acid group in this compound significantly increases its polarity compared to the isopropyl ester group in methoprene.

Methoprene

  • IUPAC Name: isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate[1]

  • Molecular Formula: C₁₉H₃₄O₃[2][3]

  • Molecular Weight: 310.47 g/mol [3]

This compound

  • IUPAC Name: (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

  • Molecular Formula: C₁₆H₂₈O₃

  • Molecular Weight: 268.39 g/mol

Analytical Methods

The primary method for the simultaneous analysis of methoprene and this compound is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated reversed-phase HPLC-UV method has been established for the simultaneous determination of methoprene and this compound in biological matrices such as rat plasma and urine.[4]

Principle: In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. Less polar compounds, like methoprene, are retained longer on the column, resulting in a longer retention time. Conversely, more polar compounds, such as this compound, interact less with the stationary phase and elute earlier.

sample Biological Sample (Plasma/Urine) spe Solid-Phase Extraction (SPE) sample->spe Sample Loading evap Evaporation & Reconstitution spe->evap Elution hplc RP-HPLC Separation evap->hplc Injection uv UV Detection (210 & 254 nm) hplc->uv quant Quantification uv->quant

Caption: General workflow for the HPLC-UV analysis of methoprene and this compound.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A linear gradient from 55% to 100% Acetonitrile in Water (pH 4.0) over 20 minutes.

  • Flow Rate: 0.6 to 1.0 mL/min.

  • Detection: UV detection at 210 nm and 254 nm.

  • Injection Volume: 10-20 µL.

The following table summarizes the performance of the described HPLC-UV method for the analysis of methoprene and this compound in rat plasma and urine.[4]

AnalyteMatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)
Methoprene Plasma83.6 ± 3.950 - 100100 - 150100 - 1000
Urine79.3 ± 4.350 - 100100 - 150100 - 1000
This compound Plasma80.1 ± 5.450 - 100100 - 150100 - 1000
Urine82.0 ± 5.450 - 100100 - 150100 - 1000
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or at trace levels, an LC-MS/MS method is recommended. While a specific method for the simultaneous analysis of both compounds was not found, existing methods for methoprene can be adapted.

Principle: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. This allows for the precise identification and quantification of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

sample Sample Matrix extraction Sample Extraction (e.g., QuEChERS, SPE) sample->extraction lc UPLC/HPLC Separation extraction->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem Mass Spectrometry (MS/MS) esi->msms data Data Analysis & Quantification msms->data

Caption: A typical workflow for LC-MS/MS analysis.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient program should be optimized to ensure baseline separation of methoprene and this compound. A typical starting point would be a linear gradient from a lower to a higher percentage of the organic solvent (Acetonitrile).

  • Ionization Mode: ESI in positive mode for methoprene and potentially negative mode for this compound, although positive mode may also work for the acid.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. Precursor and product ions for both analytes need to be determined by direct infusion of standards.

Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.

Solid-Phase Extraction (SPE) for Plasma and Urine[4]

This protocol is suitable for cleaning up biological fluids prior to HPLC-UV or LC-MS/MS analysis.

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.

  • Loading: Load the plasma or urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one column volume of water to remove polar interferences.

  • Elution: Elute the analytes with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples

The QuEChERS method is effective for extracting pesticides from solid matrices like food or soil. A modified QuEChERS approach has been successfully used for methoprene in livestock products.[5]

  • Homogenization: Homogenize the solid sample.

  • Extraction: Add an extraction solvent (e.g., 1% acetic acid in acetonitrile and acetone (B3395972) (1:1)) to a subsample and shake vigorously.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium acetate to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the organic layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) and C18) to remove interferences.

  • Centrifugation and Analysis: Centrifuge the d-SPE tube and analyze the supernatant by LC-MS/MS.

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the simultaneous determination of methoprene and its primary metabolite, this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation is paramount to achieving accurate and precise quantification. The provided protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these compounds.

References

Application Notes and Protocols for High-Throughput Screening of Methoprene Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) is a widely used insect growth regulator that acts as a juvenile hormone (JH) analog, disrupting the normal development and reproduction of various insect pests.[1][2] The effectiveness of methoprene can be compromised by the insect's metabolic detoxification systems. The primary routes of methoprene metabolism in insects are through oxidative pathways mediated by cytochrome P450 monooxygenases (CYPs) and hydrolytic pathways mediated by esterases.[3] Inhibition of these metabolic pathways can enhance the efficacy of methoprene and overcome potential resistance mechanisms.

These application notes provide a framework for a high-throughput screening (HTS) campaign designed to identify small molecule inhibitors of methoprene metabolism. The protocols outlined below describe assays for both major metabolic pathways and are suitable for screening large chemical libraries.

Signaling Pathway of Methoprene Action

Methoprene, as a juvenile hormone analog, mimics the action of endogenous JH in insects. The binding of JH (or methoprene) to its receptor, Methoprene-tolerant (Met), initiates a signaling cascade that regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis.[4][5] Inhibiting the metabolic breakdown of methoprene would lead to a sustained activation of this pathway, enhancing its insecticidal effect.

Methoprene_Signaling_Pathway cluster_cell Insect Cell Methoprene Methoprene (JH Analog) Met Methoprene-tolerant (Met Receptor) Methoprene->Met Binds JH_Met_SRC Active Receptor Complex Met->JH_Met_SRC Complexes with SRC Steroid Receptor Coactivator (SRC) SRC->JH_Met_SRC DNA Juvenile Hormone Response Elements (JHREs) JH_Met_SRC->DNA Binds to Transcription Regulation of Gene Expression DNA->Transcription Larval_Genes Larval Gene Expression Transcription->Larval_Genes Metamorphic_Genes Repression of Metamorphic Genes Transcription->Metamorphic_Genes Development Arrested Development Larval_Genes->Development Metamorphic_Genes->Development

Caption: Simplified signaling pathway of methoprene action in an insect cell.

Experimental Workflow for HTS Campaign

The overall workflow for the high-throughput screening campaign involves several key stages, from initial screening of a compound library to hit confirmation and characterization. This process is designed to efficiently identify and validate potent and specific inhibitors of methoprene metabolism.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS start->primary_screen cp450_assay CYP-Mediated Metabolism Assay primary_screen->cp450_assay esterase_assay Esterase-Mediated Metabolism Assay primary_screen->esterase_assay hit_identification Hit Identification (% Inhibition > 50%) cp450_assay->hit_identification esterase_assay->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response Initial Hits counterscreens Counterscreens (e.g., Cell Viability) dose_response->counterscreens hit_validation Hit Validation counterscreens->hit_validation sar_analysis Structure-Activity Relationship (SAR) Studies hit_validation->sar_analysis Validated Hits lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-throughput screening workflow for methoprene metabolism inhibitors.

Data Presentation: Summary of HTS Campaign Results

The following tables present representative data from a hypothetical high-throughput screening campaign to identify inhibitors of methoprene metabolism. A library of 10,000 compounds was screened in the primary assays.

Table 1: Primary HTS Results Summary

ParameterCYP-Mediated Metabolism AssayEsterase-Mediated Metabolism Assay
Number of Compounds Screened 10,00010,000
Hit Cutoff (% Inhibition) > 50%> 50%
Number of Initial Hits 152118
Hit Rate (%) 1.52%1.18%

Table 2: IC50 Values for Confirmed Hits

This table summarizes the potency (IC50) of the top 5 validated hit compounds against each metabolic pathway.

Compound IDCYP-Mediated Metabolism IC50 (µM)Esterase-Mediated Metabolism IC50 (µM)
HTS-001 1.2 ± 0.2> 50
HTS-002 2.5 ± 0.445.8 ± 3.1
HTS-003 > 500.8 ± 0.1
HTS-004 3.1 ± 0.51.5 ± 0.3
HTS-005 0.9 ± 0.125.3 ± 2.5

Table 3: Selectivity of Lead Compounds

This table shows the selectivity of the lead compounds for the target enzymes versus a general cell viability assay to identify compounds with potential cytotoxicity.

Compound IDCYP Inhibition IC50 (µM)Esterase Inhibition IC50 (µM)Cell Viability CC50 (µM)Selectivity Index (CC50/IC50)
HTS-001 1.2> 50> 100> 83
HTS-003 > 500.8> 100> 125
HTS-004 3.11.58527 (vs CYP), 57 (vs Esterase)
HTS-005 0.925.392> 102

Experimental Protocols

Protocol 1: Preparation of Insect Microsomes

This protocol describes the preparation of insect microsomes, which are a rich source of cytochrome P450s and other membrane-bound metabolic enzymes.

Materials:

  • Insect tissue (e.g., whole insects, fat bodies, or midguts)

  • Homogenization Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, 1 mM DTT, 15% glycerol, and 1x protease inhibitor cocktail.

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Homogenize insect tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.

  • Carefully transfer the supernatant (S9 fraction) to a new tube.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.

  • Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the microsomes and store at -80°C until use.

Protocol 2: HTS Assay for CYP-Mediated Methoprene Metabolism

This assay utilizes a fluorescent probe that is a substrate for a broad range of insect CYPs. Inhibition of the probe's metabolism by test compounds indicates potential inhibition of methoprene's oxidative metabolism.

Materials:

  • Insect microsomes (from Protocol 1)

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Fluorescent CYP substrate (e.g., 7-ethoxy-4-trifluoromethylcoumarin, EFC)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., piperonyl butoxide, PBO)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Add 100 nL of test compound or control in DMSO to the wells of a 384-well plate.

  • Add 20 µL of a solution containing insect microsomes (final concentration 0.1-0.5 mg/mL) and the NADPH regenerating system in Assay Buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for pre-incubation of the compounds with the enzymes.

  • Initiate the reaction by adding 5 µL of the fluorescent substrate EFC (final concentration 5-10 µM) to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 80:20 acetonitrile:0.5 M Tris base).

  • Read the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) at an excitation wavelength of ~405 nm and an emission wavelength of ~530 nm.

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 3: HTS Assay for Esterase-Mediated Methoprene Metabolism

This assay uses a fluorogenic substrate for esterases. A decrease in the rate of fluorescent product formation in the presence of a test compound indicates inhibition of esterase activity.

Materials:

  • Insect S9 fraction (supernatant from the first centrifugation in Protocol 1) or purified insect esterases.

  • Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.0)

  • Fluorogenic esterase substrate (e.g., 4-methylumbelliferyl acetate, 4-MUA)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., paraoxon)

  • 384-well black microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Add 100 nL of test compound or control in DMSO to the wells of a 384-well plate.

  • Add 25 µL of the insect S9 fraction (diluted in Assay Buffer) to each well.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate 4-MUA (final concentration 10-50 µM) to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over 15-30 minutes at 30°C.

  • Determine the reaction rate (slope of the linear portion of the kinetic read).

  • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 4: Dose-Response and IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds (typically 8-10 concentrations).

  • Perform the respective metabolism assays (Protocol 2 or 3) with the different concentrations of the compounds.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5: Cell Viability Counterscreen

This assay is used to identify compounds that are cytotoxic, as these may produce false-positive results in the primary screens.

Materials:

  • An insect cell line (e.g., Sf9 or High Five™ cells)

  • Cell culture medium

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Test compounds dissolved in DMSO

  • Positive control for cytotoxicity (e.g., digitonin)

  • 384-well clear-bottom, white-walled microplates

Procedure:

  • Seed insect cells into a 384-well plate at an appropriate density and allow them to attach overnight.

  • Add serial dilutions of the hit compounds to the cells.

  • Incubate for 24-48 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Read the absorbance, fluorescence, or luminescence, depending on the reagent used.

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

Conclusion

The protocols and workflows described in these application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel inhibitors of methoprene metabolism. By targeting the key detoxification pathways involving cytochrome P450s and esterases, this approach can lead to the discovery of potent synergists that can enhance the efficacy of methoprene and aid in the management of insect pests. The identified hit compounds will require further characterization and optimization to develop them into effective and selective pest control agents.

References

Application Notes and Protocols for In Vivo Dosing of Methoprene Acid in Ecotoxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid, a primary metabolite of the insect growth regulator methoprene, is of ecotoxicological interest due to its potential to interact with endocrine pathways in non-target organisms.[1][2] Methoprene is widely used to control insect pests like mosquitoes, and its degradation to methoprene acid necessitates an understanding of the potential environmental risks posed by this metabolite.[3] These application notes provide detailed protocols for in vivo dosing of this compound in key ecotoxicological model organisms, summarize available toxicity data, and describe the relevant signaling pathway.

Data Presentation: Toxicity of Methoprene and its Metabolites

Due to a limited amount of publicly available data on the specific toxicity of this compound to a wide range of non-target organisms, the following tables summarize the toxicity of the parent compound, methoprene. This data provides a baseline for understanding the potential effects of its metabolite.

Table 1: Acute Toxicity of Methoprene to Aquatic Vertebrates

SpeciesCommon NameExposure DurationEndpointConcentration (µg/L)Reference
Oncorhynchus mykissRainbow Trout96 hoursLC504,400[4]
Lepomis macrochirusBluegill Sunfish96 hoursLC504,600[4]
Ictalurus punctatusChannel Catfish96 hoursLC50>100,000[4]
Pimephales promelasFathead Minnow30 daysNOEC (growth)48[5]
Xenopus laevisAfrican Clawed Frog96 hoursDevelopmental Toxicity>2,000 (for methoprene)[3]
Xenopus laevisAfrican Clawed Frog96 hoursDevelopmental Toxicity>1,250 (for this compound)[3]

Table 2: Acute and Chronic Toxicity of Methoprene to Aquatic Invertebrates

SpeciesCommon NameExposure DurationEndpointConcentration (µg/L)Reference
Daphnia magnaWater Flea48 hoursLC5020 - 300[5]
Gammarus aequicaudaAmphipod48-96 hoursLC501,950 - 2,150[5]
Estuarine Mud Crabs--LC50>100[4]
Freshwater Shrimp--LC50>100,000[4]

Experimental Protocols

The following protocols are adapted from standardized OECD guidelines for aquatic toxicology testing and can be applied to the assessment of this compound.

Protocol 1: Acute Toxicity Testing in Fish (Adapted from OECD Guideline 203)

1. Objective: To determine the acute lethal toxicity of this compound to fish over a 96-hour exposure period.

2. Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

3. Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO) for stock solution preparation

  • Reconstituted water (as per OECD 203 guidelines)

  • Glass test chambers (e.g., 10 L aquaria)

  • Pipettes and other standard laboratory equipment

4. Procedure:

  • Preparation of Test Solutions:
  • Prepare a stock solution of this compound in a suitable solvent due to its lipophilic nature.
  • Prepare a series of nominal test concentrations by diluting the stock solution in reconstituted water. A geometric series of at least five concentrations is recommended.
  • Include a solvent control (reconstituted water with the same amount of solvent as the highest test concentration) and a negative control (reconstituted water only).
  • Test Conditions:
  • Loading: At least seven fish per concentration.
  • Temperature: Maintain at a species-appropriate constant temperature (e.g., 15 ± 1°C for rainbow trout).
  • Light: 16-hour light/8-hour dark photoperiod.
  • Aeration: Gentle aeration should be provided if dissolved oxygen falls below 60% of saturation.
  • Exposure:
  • Acclimate fish to test conditions for at least 12 hours prior to exposure.
  • Introduce fish to the test chambers.
  • The test is run for 96 hours under static or semi-static conditions (renewal of test solutions every 24 hours).
  • Observations:
  • Record mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) at 24, 48, 72, and 96 hours.
  • Data Analysis:
  • Calculate the LC50 (median lethal concentration) with 95% confidence intervals for each observation period using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Acute Immobilization Test in Daphnia sp. (Adapted from OECD Guideline 202)

1. Objective: To determine the concentration of this compound that causes immobilization in Daphnia magna over a 48-hour period.

2. Test Organism: Daphnia magna, neonates (<24 hours old).

3. Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone or DMSO)

  • Reconstituted water (as per OECD 202 guidelines)

  • Glass test vessels (e.g., 50 mL beakers)

  • Standard laboratory equipment

4. Procedure:

  • Preparation of Test Solutions:
  • Prepare a stock solution and a geometric series of at least five test concentrations as described in Protocol 1.
  • Include solvent and negative controls.
  • Test Conditions:
  • Loading: At least 20 daphnids per concentration, divided into at least four replicates.
  • Temperature: 20 ± 1°C.
  • Light: 16-hour light/8-hour dark photoperiod.
  • Feeding: Daphnids are not fed during the test.
  • Exposure:
  • Introduce neonates into the test vessels containing the respective test solutions.
  • The test duration is 48 hours under static conditions.
  • Observations:
  • Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[6]
  • Data Analysis:
  • Calculate the EC50 (median effective concentration) for immobilization with 95% confidence intervals at 24 and 48 hours.

Protocol 3: Fish Early-life Stage Toxicity Test (Adapted from OECD Guideline 210)

1. Objective: To determine the effects of this compound on the early developmental stages of fish, from fertilized egg to the end of the free-feeding larval stage.

2. Test Organism: Zebrafish (Danio rerio) or Fathead minnow (Pimephales promelas).

3. Materials:

  • This compound (analytical grade)

  • Solvent

  • Reconstituted water

  • Flow-through or semi-static exposure system

  • Incubation cups/chambers

  • Microscope for observing developmental stages

4. Procedure:

  • Preparation of Test Solutions:
  • Prepare stock and test solutions as previously described.
  • Test Conditions:
  • Loading: A sufficient number of fertilized eggs to ensure at least four replicate groups of 20-30 individuals per concentration.
  • Temperature and Light: Species-appropriate and constant.
  • Exposure:
  • Begin exposure with newly fertilized eggs.
  • Maintain exposure through hatching and until at least 3-4 weeks post-hatch (species-dependent).
  • A flow-through or semi-static system is recommended to maintain stable concentrations.
  • Observations:
  • Record embryonic development, hatching success, larval survival, and growth (length and weight) at appropriate intervals.
  • Note any morphological or behavioral abnormalities.
  • Data Analysis:
  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for the most sensitive endpoints.
  • Calculate ECx values (e.g., EC10, EC20) for sublethal effects.

Signaling Pathway and Experimental Workflow

Retinoid X Receptor (RXR) Signaling Pathway

This compound has been shown to act as a ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor.[1][2] RXRs play a crucial role in regulating gene expression involved in development, metabolism, and cell differentiation by forming heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR).[7] The activation of this pathway by an environmental contaminant can potentially disrupt normal endocrine function.

RXR_Signaling_Pathway cluster_cell Cell MA This compound (Ligand) RXR RXR MA->RXR Binds CoR Co-repressor MA->CoR Dissociation PARTNER Partner Receptor (e.g., RAR, PPAR, LXR) RXR->PARTNER Forms Heterodimer RXR->CoR Inactive state CoA Co-activator RXR->CoA Recruitment RXRE RXR Response Element (on DNA) RXR->RXRE Binds to DNA PARTNER->CoA Recruitment PARTNER->RXRE Binds to DNA HSP HSP HSP->RXR Chaperone (inactive state) Gene Target Gene RXRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response (e.g., altered development, metabolism) Protein->Response

Caption: Retinoid X Receptor (RXR) signaling pathway activated by this compound.

Experimental Workflow for In Vivo Dosing

The following diagram outlines the general workflow for conducting an in vivo ecotoxicology study with this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation & Data Collection cluster_analysis Data Analysis & Reporting A Acquire Test Organisms (e.g., fish, daphnids) D Acclimate Organisms to Test Conditions A->D B Prepare Stock Solution of this compound C Prepare Test Concentrations & Controls B->C E Initiate Exposure (Static, Semi-static, or Flow-through) C->E D->E F Monitor Water Quality (pH, DO, temp) E->F G Record Endpoints (Mortality, Immobilization, Sublethal Effects) E->G H Collect Samples for Residue Analysis (optional) E->H I Statistical Analysis (LC50, EC50, NOEC, LOEC) G->I J Interpret Results & Report Findings I->J

Caption: General experimental workflow for in vivo ecotoxicology studies.

References

Application Notes and Protocols for the Statistical Analysis of Methoprene Acid Dose-Response Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene (B1676399) acid is the principal active metabolite of methoprene, an insect growth regulator (IGR) that mimics the action of juvenile hormone (JH) in insects. By disrupting the normal developmental processes, methoprene and its acid metabolite prevent insect larvae from maturing into reproductive adults, offering a targeted approach for pest control. These application notes provide a comprehensive overview of the statistical analysis of methoprene acid dose-response data, including detailed experimental protocols and a summary of its mechanism of action. While much of the publicly available quantitative data pertains to the parent compound, methoprene, it is understood that its biological activity is primarily mediated through its conversion to this compound within the insect.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

Methoprene, as a juvenile hormone analog, exerts its effects by binding to the Methoprene-tolerant (Met) receptor within insect cells. This binding initiates a signaling cascade that ultimately regulates the transcription of genes responsible for maintaining the larval state and preventing metamorphosis.

Upon entering the cell, juvenile hormone (or its analog, this compound) binds to the Met receptor. This ligand-receptor complex then forms a heterodimer with another protein called Taiman (Tai) or Steroid Receptor Coactivator (SRC).[1] The resulting complex translocates to the nucleus where it binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of genes that regulate development, reproduction, and diapause.[2]

A key downstream target of this pathway is the gene Krüppel homolog 1 (Kr-h1), which is a primary effector of JH action in preventing the premature initiation of metamorphosis.

Juvenile_Hormone_Signaling_Pathway

Caption: Juvenile Hormone Signaling Pathway.

Quantitative Dose-Response Data for Methoprene

The following tables summarize the effective concentrations of methoprene required to inhibit the emergence of various mosquito species. This data is derived from a systematic review and meta-analysis of multiple studies and serves as a benchmark for susceptibility. The values are presented as Inhibition of Emergence (IE) concentrations, specifically IE50, IE90, and IE95, which represent the concentrations required to inhibit the emergence of 50%, 90%, and 95% of the adult insect population, respectively.

Table 1: Methoprene Dose-Response Data for Culex pipiens

ParameterDL Combined Effect Value (ppb)95% Confidence Interval (ppb)
IE500.4280.291 - 0.629
IE902.5361.638 - 3.926
IE954.6052.859 - 7.417

Data from a meta-analysis of multiple studies.[3]

Table 2: Methoprene Dose-Response Data for Aedes aegypti

ParameterDL Combined Effect Value (ppb)95% Confidence Interval (ppb)
IE500.5050.332 - 0.768
IE903.6552.158 - 6.191
IE956.8833.628 - 13.058

Data from a meta-analysis of multiple studies.[3]

Table 3: Methoprene Dose-Response Data for Aedes albopictus

ParameterDL Combined Effect Value (ppb)95% Confidence Interval (ppb)
IE501.8180.992 - 3.333
IE908.8314.311 - 18.086
IE9514.3546.208 - 33.190

Data from a meta-analysis of multiple studies.[3]

Experimental Protocols

Protocol 1: Larval Dose-Response Bioassay for this compound

This protocol outlines a standard laboratory procedure for determining the dose-response relationship of this compound on insect larvae, adapted from World Health Organization (WHO) guidelines for insect growth regulator resistance testing.

Objective: To determine the concentration of this compound that results in a specific level of mortality or inhibition of adult emergence (e.g., LC50 or IE50).

Materials:

  • This compound stock solution (in a suitable solvent like acetone (B3395972) or ethanol)

  • Dechlorinated or distilled water

  • Late 3rd or early 4th instar insect larvae (e.g., Aedes aegypti)

  • 24-well microplates or 100 ml glass beakers

  • Micropipettes and sterile tips

  • Larval food (e.g., fish food flakes, yeast extract)

  • Incubator or environmental chamber set to appropriate temperature and humidity

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the this compound stock solution to create a range of at least 5-7 test concentrations.

    • The concentration range should be chosen to bracket the expected LC50/IE50 value, aiming for mortalities between 10% and 90%.

    • A control group receiving only the solvent and a negative control with only water should be included.

  • Experimental Setup:

    • Add a defined volume of water (e.g., 1 ml in a 24-well plate or 50 ml in a beaker) to each replicate well/beaker.

    • Add a small amount of larval food to each container.

    • Using a transfer pipette, introduce a set number of larvae (e.g., 10-25) into each container.

    • Add the appropriate volume of the this compound dilution or control solution to each container and mix gently.

    • Each concentration and control should have at least 3-4 replicates.

  • Incubation and Observation:

    • Place the experimental containers in an incubator under controlled conditions (e.g., 27°C, 80% relative humidity, 12:12 light:dark cycle).

    • Observe daily for larval and pupal mortality, and for the emergence of adults.

    • Continue observations until all individuals in the control group have either emerged as adults or died.

  • Data Collection and Analysis:

    • Record the number of dead larvae, dead pupae, and successfully emerged adults for each replicate.

    • Calculate the percentage of emergence inhibition for each concentration using the following formula: % Inhibition = 100 - [ (Number of emerged adults in treatment / Number of initial larvae in treatment) / (Number of emerged adults in control / Number of initial larvae in control) ] * 100

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform a probit or logit analysis on the dose-response data to calculate the LC50/IE50, LC90/IE90, and their 95% confidence intervals.

Experimental_Workflow Start Start: Prepare Stock Solutions Serial_Dilutions Prepare Serial Dilutions (5-7 concentrations) Start->Serial_Dilutions Setup_Replicates Set up Replicates (Larvae + Water + Food) Serial_Dilutions->Setup_Replicates Add_Compound Add this compound or Control Setup_Replicates->Add_Compound Incubate Incubate under Controlled Conditions Add_Compound->Incubate Observe_Daily Daily Observation (Mortality, Emergence) Incubate->Observe_Daily Data_Collection Record Data until Control Emergence Observe_Daily->Data_Collection Statistical_Analysis Statistical Analysis (Probit/Logit) Data_Collection->Statistical_Analysis End End: Determine LC50/IE50 Statistical_Analysis->End

Caption: Larval Dose-Response Bioassay Workflow.

Statistical Analysis Considerations

The analysis of dose-response data is critical for accurately determining the potency of this compound.

  • Model Selection: Probit and logit models are the most common statistical methods used for analyzing quantal (all-or-none) response data, such as mortality or emergence inhibition. These models transform the sigmoid dose-response curve into a linear relationship, allowing for the estimation of parameters like the LC50/IE50.

  • Goodness-of-Fit: It is essential to assess the goodness-of-fit of the chosen model to the experimental data. A chi-squared test can be used for this purpose. A poor fit may indicate that the model is not appropriate for the data or that there is excessive variability in the experiment.

  • Confidence Intervals: Reporting the 95% confidence intervals for the estimated LC/IE values is crucial as they provide a measure of the precision of the estimate. Non-overlapping confidence intervals between two different treatments or populations can indicate a statistically significant difference in susceptibility.

  • Control Mortality: Mortality in the control groups should be low (ideally less than 10%). If control mortality exceeds this threshold, the data should be corrected using Abbott's formula before analysis. High control mortality can indicate underlying issues with the experimental conditions or the health of the test organisms.

Conclusion

The statistical analysis of this compound dose-response data is fundamental for understanding its biological activity and for the development of effective insect control strategies. By following standardized experimental protocols and employing appropriate statistical models, researchers can obtain reliable and reproducible data on the potency of this important insect growth regulator. The provided application notes and protocols serve as a detailed guide for conducting and analyzing these critical experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of methoprene (B1676399) acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of methoprene acid?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results for this compound.

Q2: What are the primary strategies to mitigate matrix effects in this compound analysis?

A2: Effectively minimizing matrix effects is crucial for reliable quantification. The most effective strategies include:

  • Robust Sample Preparation: Implementing a thorough sample cleanup procedure is the foundational step. Techniques like Solid-Phase Extraction (SPE) are commonly employed to remove interfering matrix components before the sample is introduced into the LC-MS/MS system.

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method to effectively separate this compound from co-eluting matrix components can drastically reduce interference.

  • Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard (SIL-IS) that mimics the behavior of this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, enabling accurate correction of the signal.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the samples under analysis helps to compensate for any remaining matrix effects.[2]

  • Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting an excessive amount of the sample onto the column. 2. Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing distortion of the peak. 3. Column Contamination: Buildup of matrix components on the column.1. Reduce Injection Volume: Dilute the sample or decrease the injection volume. 2. Match Solvents: Ensure the sample extract is diluted in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Column Washing: Implement a robust column washing procedure between injections.
Low Signal Intensity or No Peak Detected 1. Significant Ion Suppression: Co-eluting matrix components are severely suppressing the ionization of this compound. 2. Suboptimal Ionization Parameters: Incorrect settings for the electrospray ionization (ESI) source (e.g., temperature, gas flows, capillary voltage). 3. Inefficient Extraction: Poor recovery of this compound during the sample preparation stage. 4. Incorrect MS/MS Transitions: The mass spectrometer is not monitoring the correct precursor and product ions for this compound.1. Enhance Sample Cleanup: Utilize a more effective Solid-Phase Extraction (SPE) protocol or consider a different sorbent. Diluting the sample extract can also be beneficial, though it may impact sensitivity. 2. Optimize Source Conditions: Systematically optimize the ESI source parameters by infusing a standard solution of this compound. 3. Improve Sample Preparation: Evaluate different extraction solvents or SPE cartridges to improve the recovery of this compound. 4. Verify MRM Transitions: Infuse a this compound standard to confirm and optimize the multiple reaction monitoring (MRM) transitions.
High Signal Intensity or Peak Enhancement 1. Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound. 2. Matrix Component Interference: A component of the matrix has the same mass-to-charge ratio as this compound and is co-eluting.1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the enhancing matrix components. 2. Enhance Sample Cleanup: Employ a more selective sample preparation method to remove the interfering compounds.
Inconsistent Retention Time 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or degradation of additives. 2. Column Degradation: The stationary phase of the column is degrading over time. 3. System Leak: A leak in the LC system is causing pressure fluctuations.1. Prepare Fresh Mobile Phase: Ensure accurate preparation of the mobile phase and prepare it fresh daily. 2. Replace Column: If column performance has degraded, replace it with a new one. 3. Check for Leaks: Systematically check all fittings and connections for any signs of leaks.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from water samples.

  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to a pH below 3 using an appropriate acid like hydrochloric or formic acid. If available, add a stable isotope-labeled internal standard for this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3) through it. It is important not to let the cartridge dry out.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with a small volume of acidified deionized water to remove any unretained interfering substances. Subsequently, dry the cartridge thoroughly under a vacuum for at least 10 minutes.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

  • Final Extract Preparation: Take an aliquot of the eluate and dilute it with the initial mobile phase for the LC-MS/MS analysis. Acidification of the final extract with formic acid may enhance the stability of this compound.

LC-MS/MS Analysis Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required based on the specific instrument and matrix.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95-100% B over 5-10 minutes, hold, and re-equilibrate
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI) in Negative Ion Mode
MRM Transitions To be determined by infusing a this compound standard
Collision Energy To be optimized for each transition

Quantitative Data Summary

The following table summarizes recovery data for this compound from a study using solid-phase extraction from fortified rat plasma and urine samples. This data can serve as a benchmark for expected recovery rates.

Analyte Matrix Average Recovery (%) Standard Deviation
This compoundPlasma80.15.4
This compoundUrine82.05.4

Data adapted from a study on the simultaneous determination of methoprene and its metabolites.[3]

Visualizations

Troubleshooting Logic for Low Signal Intensity

low_signal_troubleshooting start Low or No Signal for this compound check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Also Low/Absent is_ok->is_low No matrix_effect Potential Issue: Severe Ion Suppression is_ok->matrix_effect Yes check_sample_prep Review Sample Preparation Protocol is_low->check_sample_prep check_instrument Investigate Instrument Performance is_low->check_instrument sample_prep_issue Potential Issue: - Poor Extraction Recovery - Analyte Degradation check_sample_prep->sample_prep_issue instrument_issue Potential Issue: - ESI Source Contamination - Incorrect MS/MS Method - LC System Leak check_instrument->instrument_issue optimize_cleanup Action: - Enhance Sample Cleanup (SPE) - Dilute Sample Extract matrix_effect->optimize_cleanup optimize_lc Action: - Modify LC Gradient - Check for Co-elution matrix_effect->optimize_lc

Caption: A flowchart outlining the troubleshooting steps for low signal intensity.

General Workflow for this compound Analysis

methoprene_acid_workflow sample Sample Collection (e.g., Water, Plasma) preparation Sample Preparation - Acidification - Internal Standard Spiking - Solid-Phase Extraction (SPE) sample->preparation analysis LC-MS/MS Analysis - C18 Reverse Phase - ESI Negative Mode preparation->analysis data Data Processing - Integration - Calibration (Matrix-Matched) - Quantification analysis->data report Result Reporting data->report

Caption: A diagram illustrating the general experimental workflow.

References

Technical Support Center: Methoprene Acid Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for improving the extraction efficiency of methoprene (B1676399) acid from high-organic matter soil. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting methoprene acid from high-organic matter soil?

High-organic matter soils present significant challenges due to the strong interactions between the acidic analyte and the soil matrix. Humic and fulvic acids, major components of soil organic matter, can tightly bind with this compound through mechanisms like hydrogen bonding and ion exchange, leading to low extraction recoveries. Additionally, the complex matrix can cause significant interference during chromatographic analysis.[1][2]

Q2: Which extraction method is most suitable for this compound in high-organic matter soil?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in soil.[1] For acidic analytes like this compound, modifications to the standard QuEChERS protocol are often necessary to improve recovery. Other methods like Solid-Phase Extraction (SPE) and traditional Liquid-Liquid Extraction (LLE) can also be used, but may require more optimization.

Q3: Why is pH control important during the extraction of this compound?

As a carboxylic acid, the charge state of this compound is pH-dependent. At a pH below its pKa, it will be in its neutral, protonated form, which is more soluble in organic solvents. Therefore, acidifying the sample and the extraction solvent is crucial for efficient extraction from the aqueous phase into the organic phase. The use of buffered QuEChERS methods or the addition of acids like formic acid to the extraction solvent can help maintain an optimal pH.[3][4]

Q4: What is the best solvent for extracting this compound from soil?

Acetonitrile (B52724) is a commonly used and effective solvent for extracting a wide range of pesticides, including this compound, from soil matrices.[5][6] It is particularly advantageous in the QuEChERS method due to its miscibility with water and its ability to effectively precipitate proteins and other interfering matrix components upon salting out.[1] For other methods like Accelerated Solvent Extraction (ASE), a mixture of dichloromethane (B109758) and acetone (B3395972) has shown good recoveries for pesticides from soil.[7]

Q5: How can I minimize matrix effects in my final extract?

Matrix effects, where co-extracted components interfere with the analyte signal, are a common issue with high-organic matter soils. A clean-up step after the initial extraction is essential. In the QuEChERS method, this is typically achieved through dispersive solid-phase extraction (dSPE) using a combination of sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.[4] Graphitized carbon black (GCB) can also be used to remove pigments, but it may also retain planar analytes.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery of this compound - Sub-optimal pH: this compound is in its ionized form and remains in the aqueous phase. - Strong Analyte-Matrix Binding: High organic matter content leads to strong adsorption of the analyte. - Inappropriate Solvent: The extraction solvent has low affinity for this compound.- Acidify the Sample: Adjust the sample pH to below the pKa of this compound (around 4-5) using an appropriate acid (e.g., formic acid, acetic acid).[3] - Increase Extraction Time/Energy: Use longer shaking times or employ techniques like ultrasonic-assisted extraction (USE) or microwave-assisted extraction (MAE) to disrupt matrix interactions.[2][9] - Solvent Modification: Use a more polar solvent or a solvent mixture. For instance, a combination of acetonitrile and a small amount of a more polar solvent might be effective.
Emulsion Formation during LLE - High Concentration of Surfactant-like Molecules: High organic matter soils contain compounds that can act as emulsifiers.[10] - Vigorous Shaking: Excessive agitation can promote emulsion formation.- Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking.[10] - Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[10] - Centrifugation: Centrifuge the mixture to separate the layers.[10] - Filtration: Pass the mixture through a glass wool plug to break the emulsion.[10]
Poor Reproducibility - Inhomogeneous Sample: The soil sample is not well-mixed, leading to variations in analyte concentration and matrix composition between subsamples. - Inconsistent Extraction Procedure: Variations in shaking time, temperature, or solvent volumes.- Homogenize the Sample: Thoroughly mix the soil sample before taking a subsample for extraction. - Standardize the Protocol: Ensure all experimental parameters are kept consistent across all samples.
Co-elution of Interferences in Chromatography - Insufficient Clean-up: The dSPE step did not effectively remove all matrix components that interfere with the analyte peak. - Inadequate Chromatographic Separation: The HPLC/LC-MS method is not optimized to separate the analyte from co-extracted matrix components.- Optimize dSPE: Test different combinations and amounts of dSPE sorbents (e.g., PSA, C18, GCB). Be cautious with GCB as it may adsorb this compound.[4][8] - Optimize Chromatography: Adjust the mobile phase gradient, column type, or other chromatographic parameters to improve separation. - Use Tandem Mass Spectrometry (MS/MS): This detection technique provides higher selectivity and can help to distinguish the analyte from interfering compounds.[11]

Data Presentation

Table 1: Comparison of Extraction Methods for Acidic Pesticides in Soil

Extraction MethodTypical Recovery (%)AdvantagesDisadvantages
QuEChERS (modified for acidic analytes) 70-110%[1]Fast, high throughput, low solvent consumption, effective cleanup.[1]Requires optimization for specific analyte-matrix combinations.
Solid-Phase Extraction (SPE) 80-95%[12]High selectivity, good for concentrating analytes.Can be time-consuming, requires method development for sorbent selection.[13]
Liquid-Liquid Extraction (LLE) 60-90%[9]Simple equipment.Can be labor-intensive, may form emulsions, uses larger solvent volumes.[10]
Accelerated Solvent Extraction (ASE) >90%[7]Fast, automated, low solvent consumption.[14]Requires specialized equipment.

Note: Recoveries are generalized for acidic pesticides and may vary for this compound depending on the specific soil characteristics and experimental conditions.

Experimental Protocols

Modified QuEChERS Protocol for this compound in High-Organic Matter Soil

This protocol is an adaptation of the standard QuEChERS method, optimized for the extraction of acidic compounds from complex soil matrices.

1. Sample Preparation:

  • Weigh 10 g of homogenized high-organic matter soil into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.
  • Add 10 mL of acetonitrile containing 1% formic acid.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

2. Extraction:

  • Immediately cap the tube and shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction Phase cluster_cleanup Clean-up Phase (dSPE) cluster_analysis Analysis Phase sample_prep 1. Sample Preparation (10g soil + 10mL H2O + 10mL ACN w/ 1% Formic Acid) add_salts 2. Add QuEChERS Salts (MgSO4, NaCl, Citrates) sample_prep->add_salts Hydrate & Add Solvent extract 3. Shake & Centrifuge add_salts->extract Induce Phase Separation supernatant 4. Collect Acetonitrile Supernatant extract->supernatant transfer_supernatant 5. Transfer Supernatant to dSPE Tube supernatant->transfer_supernatant vortex_centrifuge 6. Vortex & Centrifuge transfer_supernatant->vortex_centrifuge add_dspe dSPE Sorbents (MgSO4, PSA, C18) clean_extract 7. Collect Clean Extract vortex_centrifuge->clean_extract filter 8. Filter Extract (0.22 µm) clean_extract->filter analysis 9. LC-MS/MS Analysis filter->analysis

Caption: Modified QuEChERS workflow for this compound extraction.

troubleshooting_logic cluster_ph pH Issues cluster_matrix Matrix Binding cluster_solvent Solvent Choice start Low Analyte Recovery? check_ph Is sample/solvent acidified? start->check_ph No check_energy Sufficient extraction energy? start->check_energy Yes acidify Action: Add Formic/Acetic Acid check_ph->acidify No check_ph->check_energy Yes end Recovery Improved acidify->end increase_energy Action: Increase shaking time or use USE/MAE check_energy->increase_energy No check_solvent Is solvent appropriate? check_energy->check_solvent Yes increase_energy->end change_solvent Action: Modify solvent or use a different one check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Troubleshooting logic for low this compound recovery.

References

Addressing methoprene acid instability during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoprene (B1676399) acid. The information provided addresses common challenges related to its instability during sample storage and preparation, ensuring more accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is methoprene acid and why is its stability a concern?

This compound is the primary active metabolite of the insect growth regulator methoprene. Its stability is a significant concern because it is susceptible to various degradation pathways, including photodegradation, hydrolysis, and enzymatic degradation.[1][2] Instability can lead to inaccurate quantification in biological and environmental samples, impacting research findings and regulatory assessments.

Q2: What are the main factors that contribute to the degradation of this compound during sample handling?

The primary factors contributing to this compound degradation are:

  • Light Exposure: Methoprene and its metabolites are known to undergo rapid photodegradation.[2]

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation processes.

  • pH: The stability of this compound can be pH-dependent, with hydrolysis occurring under certain acidic or alkaline conditions.

  • Enzymatic Activity: In biological matrices such as plasma, esterases and other enzymes can metabolize methoprene to this compound and further degrade it.

  • Microbial Contamination: Microorganisms in environmental or biological samples can contribute to the breakdown of this compound.[2]

  • Adsorption: this compound, being a lipophilic molecule, can adsorb to the surfaces of storage containers, particularly certain types of plastics, leading to a decrease in the measurable concentration.[3]

Q3: How can I minimize the degradation of this compound in my samples during storage?

To minimize degradation during storage, the following practices are recommended:

  • Protect from Light: Always store samples in amber glass vials or other light-blocking containers.

  • Low Temperature Storage: For short-term storage (up to a few days), refrigeration at 4°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize chemical and enzymatic degradation.

  • Control pH: If possible, buffer the sample to a neutral pH to reduce the risk of acid or base-catalyzed hydrolysis.

  • Inhibit Microbial Growth: For aqueous samples, the addition of a microbial inhibitor like sodium azide (B81097) (0.02%) can prevent microbial degradation.[3]

  • Use Appropriate Containers: Silanized glass or polypropylene (B1209903) tubes are generally recommended to reduce adsorption. However, it is crucial to test for adsorption with your specific container type.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound from spiked samples. Degradation during sample preparation: Exposure to light, elevated temperature, or inappropriate pH during extraction or processing.Work under low-light conditions (e.g., yellow light). Keep samples on ice or in a cooling rack throughout the preparation process. Ensure all solutions and buffers are at a neutral pH unless the protocol specifies otherwise.
Adsorption to labware: this compound may be adsorbing to pipette tips, collection tubes, or other plasticware.Use silanized glassware or low-retention polypropylene tubes. Pre-rinse pipette tips with the sample solvent before aspirating the sample. Minimize the surface area-to-volume ratio where possible.
Inefficient extraction: The chosen extraction solvent or method may not be optimal for this compound from the specific sample matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Test different solvent polarities and pH conditions for the extraction.
High variability between replicate measurements. Inconsistent sample handling: Variations in light exposure, temperature, or incubation times between replicates.Standardize all sample handling procedures. Ensure all replicates are processed under identical conditions and for the same duration.
Matrix effects in LC-MS/MS analysis: Co-eluting matrix components can suppress or enhance the ionization of this compound.Optimize the chromatographic separation to better resolve this compound from interfering matrix components. Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Appearance of unexpected peaks in the chromatogram. Degradation products: The additional peaks may correspond to degradation products of this compound.Compare the chromatograms of freshly prepared standards with those of aged or stressed samples to identify potential degradation peaks. Use mass spectrometry to identify the chemical structure of the unknown peaks.
Contamination: Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and use fresh disposable plasticware for each sample set.
Gradual decrease in instrument sensitivity during a long analytical run. Analyte adsorption to the analytical column or instrument components. Include periodic washing steps with a strong solvent in the analytical method to clean the column. Check for and clean any potential sites of adsorption in the LC system, such as tubing or the injector.
Matrix buildup in the mass spectrometer ion source. Clean the ion source of the mass spectrometer according to the manufacturer's recommendations. Optimize the sample cleanup procedure to reduce the amount of matrix introduced into the instrument.

Quantitative Data Summary

The following table summarizes the recovery of methoprene and this compound from spiked rat plasma and urine samples using a validated solid-phase extraction and reversed-phase HPLC method.[4] This data can serve as a benchmark for expected recovery rates in similar biological matrices.

AnalyteMatrixSpiked Concentration Range (ng/mL)Average Recovery (%)Standard Deviation (%)
MethoprenePlasma100-100083.63.9
This compoundPlasma100-100080.15.4
MethopreneUrine100-100079.34.3
This compoundUrine100-100082.05.4

Experimental Protocols

Protocol 1: Sample Storage and Handling
  • Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) or environmental samples (e.g., water) directly into amber glass or pre-tested low-adsorption polypropylene tubes.

  • Immediate Processing: If not analyzing immediately, process samples as soon as possible. For plasma, separate it from whole blood by centrifugation at 4°C.

  • Additives: For aqueous environmental samples susceptible to microbial growth, add sodium azide to a final concentration of 0.02% (w/v).[3]

  • Short-Term Storage: For storage up to 72 hours, keep samples at 4°C, protected from light.

  • Long-Term Storage: For storage longer than 72 hours, freeze samples at -20°C or preferably -80°C.

  • Thawing: When ready to use, thaw frozen samples on ice or at room temperature in the dark. Avoid repeated freeze-thaw cycles.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from a validated method for the analysis of methoprene and its metabolites in rat plasma.[4]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: To 1 mL of plasma, add an internal standard and mix. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 5 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

Methoprene_Acid_Degradation_Pathway cluster_storage Sample Storage & Preparation Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Metabolism (in vivo/in vitro) Degradation_Products Further Degradation Products Methoprene_Acid->Degradation_Products Photodegradation Photodegradation (UV/Visible Light) Photodegradation->Methoprene_Acid Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Methoprene_Acid Enzymatic_Degradation Enzymatic Degradation (e.g., Esterases) Enzymatic_Degradation->Methoprene_Acid

Caption: Major degradation pathways of this compound.

Sample_Preparation_Workflow Start Sample Collection (Amber Vials) Storage Storage (-80°C, Protected from Light) Start->Storage Thawing Thawing (On Ice, in the Dark) Storage->Thawing Spiking Internal Standard Spiking Thawing->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Solvent Evaporation (Nitrogen Stream, <40°C) Extraction->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for this compound sample preparation.

RXR_Signaling_Pathway Methoprene_Acid This compound RXR Retinoid X Receptor (RXR) Methoprene_Acid->RXR Binds Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR Retinoic Acid Receptor (RAR) RAR->Heterodimer DNA DNA (Retinoic Acid Response Element - RARE) Heterodimer->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates

Caption: Simplified signaling pathway of this compound via the Retinoid X Receptor (RXR).[1][5][6]

References

Troubleshooting poor peak shape in HPLC analysis of methoprene acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of methoprene (B1676399) acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) in the HPLC analysis of methoprene acid?

Poor peak shape in HPLC analysis of this compound can be attributed to several factors:

  • Inappropriate Mobile Phase pH: this compound is a carboxylic acid. If the mobile phase pH is close to its pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Overload: Injecting too much sample (mass overload) or a sample that is too concentrated can saturate the column, resulting in peak fronting or tailing.[1]

  • Poor Column Condition: A contaminated or degraded column can lead to distorted peak shapes. This can be caused by the accumulation of matrix components from the sample.

  • Sample Solvent Incompatibility: If the solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanols on a C18 column, can cause peak tailing.[2][3]

Q2: My this compound peak is tailing. What are the first troubleshooting steps I should take?

Peak tailing for an acidic compound like this compound is often related to the mobile phase pH. Here are the initial steps to address this issue:

  • Adjust Mobile Phase pH: The pKa of this compound is estimated to be around 4-5. To ensure it is in a single ionic form (protonated), lower the mobile phase pH to at least 2 pH units below the pKa. A mobile phase pH of around 2.5 to 3.0 is a good starting point. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, consider replacing the column.

  • Reduce Sample Concentration: Dilute your sample to see if the tailing is due to mass overload.

  • Use a Different Column: If tailing continues, consider using a column with a different stationary phase or one that is specifically designed to minimize silanol (B1196071) interactions.

Q3: I am observing peak fronting for my this compound standard. What could be the cause?

Peak fronting is less common than tailing for acidic compounds but can occur. The most likely causes are:

  • Column Overload: This is a primary cause of peak fronting.[4] Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile (B52724) when your mobile phase is 50% acetonitrile), it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak. Prepare your sample in a solvent that is as close in composition to the mobile phase as possible.

  • Column Collapse: A physical collapse of the column bed can also lead to peak fronting. This is less common but can happen with older columns or under high-pressure conditions.

Q4: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?

Yes, the organic modifier can influence peak shape. Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. While both can be used for this compound analysis, they have different solvent strengths and can lead to different selectivity and peak shapes. If you are experiencing poor peak shape with one, it is worthwhile to try the other to see if it improves the chromatography.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the HPLC analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

  • Sample Extraction (from a biological matrix): A solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

2. HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7) B: Acetonitrile
Gradient Start with a lower percentage of Acetonitrile and gradually increase. For example: 55% B to 100% B over 15 minutes.
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Detection UV at 210 nm or 254 nm

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be used for the analysis of this compound. These are starting points and may require optimization.

ParameterValuePotential Impact on Peak Shape
Column Type C18, C8The choice of stationary phase can affect selectivity and interactions with the analyte.
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mmLonger columns provide better resolution but can increase backpressure.
Particle Size 5 µm, 3.5 µmSmaller particles offer higher efficiency and sharper peaks but at the cost of higher backpressure.
Mobile Phase pH 2.5 - 4.0Crucial for controlling the ionization of this compound and achieving symmetrical peaks.
Organic Modifier Acetonitrile, MethanolCan alter selectivity and peak shape.
Flow Rate 0.6 - 1.2 mL/minHigher flow rates can lead to broader peaks.
Temperature 25 - 40 °CHigher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all Yes check_all_peaks->yes_all All peaks no_all No check_all_peaks->no_all Only this compound check_hardware Check for hardware issues: - Leaks - Blockages - Column void yes_all->check_hardware check_overload Is the peak fronting or tailing at high concentration? no_all->check_overload fix_hardware Fix hardware issues and re-inject check_hardware->fix_hardware end Symmetrical Peak Achieved fix_hardware->end yes_overload Yes check_overload->yes_overload Fronting/Tailing no_overload No check_overload->no_overload reduce_concentration Reduce sample concentration or injection volume yes_overload->reduce_concentration check_pH Is the mobile phase pH appropriate? (Should be < pKa of this compound) no_overload->check_pH reduce_concentration->end yes_pH Yes check_pH->yes_pH no_pH No check_pH->no_pH check_solvent Is the sample solvent compatible with the mobile phase? yes_pH->check_solvent adjust_pH Adjust mobile phase pH (e.g., add 0.1% formic acid) no_pH->adjust_pH adjust_pH->end yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent check_column Consider column issues: - Contamination - Degradation yes_solvent->check_column change_solvent Prepare sample in mobile phase or a weaker solvent no_solvent->change_solvent change_solvent->end clean_column Clean or replace the column check_column->clean_column clean_column->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Technical Support Center: Minimizing Ion Suppression of Methoprene Acid in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression of methoprene (B1676399) acid in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low sensitivity or signal variability for methoprene acid during LC-ESI-MS analysis?

Low sensitivity and signal variability for this compound are often due to its nonpolar nature, which leads to poor ionization efficiency in the electrospray process.[1][2] Additionally, ion suppression from co-eluting matrix components can significantly reduce the analyte signal.[3][4][5][6] These matrix components, which can include salts, lipids, and proteins from the sample, compete with this compound for ionization in the ESI source.[4][7][8]

Q2: What is ion suppression and how does it specifically affect this compound analysis?

Ion suppression is a phenomenon in LC-MS where the ionization of the target analyte (this compound) is reduced by the presence of other co-eluting compounds from the sample matrix.[3][4][5][6] This occurs because these interfering compounds can alter the physical properties of the ESI droplets (like surface tension and viscosity), compete for available charge, or co-precipitate with the analyte, all of which hinder the formation of gas-phase analyte ions.[5][7][8] For this compound, which already has a low ionization efficiency due to its non-polarity, this effect can be particularly detrimental, leading to poor sensitivity and inaccurate quantification.[1][2]

Q3: How can I determine if ion suppression is the cause of my poor results?

A standard method to identify ion suppression is the post-column infusion experiment.[6][7] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column and before the MS source. A stable baseline signal for this compound should be observed. You then inject a blank sample extract (without this compound). Any drop in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.[3][6]

Q4: What are the most effective strategies to minimize ion suppression for this compound?

The most effective strategies involve a combination of sample preparation, chromatographic optimization, and chemical modification:

  • Derivatization: For methoprene, derivatization is a highly effective technique. Using a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve the limit of detection by as much as 100-fold.[1][9] This is because the derivative is more easily ionized in the ESI source.[1]

  • Sample Preparation: Rigorous sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before analysis.[4][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from the ion-suppressing regions of the chromatogram is a crucial step.[3][4][6]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard can help compensate for signal loss due to matrix effects.[4][10]

  • Alternative Ionization: If significant ion suppression persists with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to matrix effects.[5][7][8]

Q5: Can I just dilute my sample to reduce ion suppression?

Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[5][8][11] However, this approach also dilutes the this compound, which may compromise the sensitivity of the assay, especially for trace-level analysis.[8][11] While simple, it may not be suitable for all applications.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Optimization
Low or no signal for this compound Poor ionization efficiency of native this compound.[1][2]- Derivatize the sample: Use a reagent like PTAD to enhance ionization.[1][9] - Optimize ESI source parameters: Adjust nebulizer pressure, drying gas flow and temperature, and capillary voltage to maximize the signal for your specific instrument and mobile phase.[12][13]
Significant ion suppression from the sample matrix.[4][5]- Perform a post-column infusion experiment to identify suppression zones.[3][6] - Improve sample cleanup: Implement or optimize an SPE or LLE protocol.[4][5] - Modify chromatographic conditions: Alter the gradient or mobile phase composition to shift the retention time of this compound away from interfering peaks.[4]
Poor reproducibility of results between samples Variable matrix effects from sample to sample.[3][4]- Use a stable isotope-labeled internal standard: This is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ion suppression to the analyte.[4][10] - Automate sample preparation: This can improve the consistency of sample handling and cleanup.[14] - Prepare matrix-matched calibration standards: This helps to account for matrix-induced changes in ionization efficiency.[4]
Retention time shifts Column degradation or contamination by matrix components.[14]- Use a guard column: This will protect the analytical column from strongly retained matrix components.[14] - Implement a divert valve: Direct the flow to waste during the elution of highly interfering, unretained components to prevent them from entering the MS source.[14]
Peak tailing or broadening Interaction of this compound with active sites in the LC system, potentially forming metal adducts.[15]- Consider using metal-free HPLC columns and tubing: This can reduce the formation of metal adducts that can cause peak shape issues and ion suppression.[15]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression

This protocol helps to visualize at which retention times matrix components cause ion suppression.

  • System Setup:

    • Prepare a standard solution of derivatized this compound at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).

    • Set up a syringe pump to deliver this standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Use a T-connector to introduce the standard solution into the mobile phase flow between the analytical column and the ESI source.

  • Equilibration:

    • Start the LC flow with the initial mobile phase conditions and begin the infusion from the syringe pump.

    • Allow the system to equilibrate until a stable signal for the infused this compound is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix sample (a sample prepared in the same way as your study samples, but without the analyte).

    • Run your standard chromatographic gradient.

  • Data Interpretation:

    • Examine the resulting chromatogram for the m/z of the derivatized this compound. A constant baseline indicates no ion suppression. Dips or valleys in the baseline indicate the retention times where co-eluting matrix components are causing ion suppression.

Protocol 2: Derivatization of Methoprene with PTAD

This protocol enhances the ionization efficiency of methoprene.

  • Sample Preparation:

    • Extract methoprene from the sample matrix using an appropriate method (e.g., SPE).

    • Evaporate the extract to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Derivatization Reaction:

    • Add 200 µL of a 750 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile (B52724) to the dried extract.[1]

    • Vortex the vial for 1 minute to ensure complete mixing.[1]

  • Analysis:

    • Transfer an aliquot of the derivatized sample to an HPLC vial for LC-MS/MS analysis.[1]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general workflow for cleaning up complex samples to reduce matrix components.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for methoprene (e.g., a reversed-phase C18 sorbent).

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent.[1] This activates the sorbent for sample binding.

  • Equilibration: Equilibrate the cartridge with the same solvent composition as your sample loading solution (e.g., water).[1]

  • Sample Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water) to remove hydrophilic interferences while retaining methoprene.[1]

  • Elution: Elute the methoprene from the cartridge using a stronger organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).[1]

  • Evaporation and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_sample_prep Sample Preparation cluster_analytical_method Analytical Method Problem Low Sensitivity / Poor Reproducibility CheckSuppression Post-Column Infusion Experiment Problem->CheckSuppression Is it ion suppression? Derivatization Derivatization (PTAD) CheckSuppression->Derivatization Suppression confirmed SPE Solid-Phase Extraction (SPE) CheckSuppression->SPE Dilution Sample Dilution CheckSuppression->Dilution ChromaOpt Chromatographic Optimization CheckSuppression->ChromaOpt InternalStd Use Internal Standard CheckSuppression->InternalStd AltIonization Alternative Ionization (APCI) CheckSuppression->AltIonization Result Improved Sensitivity & Reproducibility Derivatization->Result SPE->Result Dilution->Result ChromaOpt->Result InternalStd->Result AltIonization->Result

Caption: Troubleshooting workflow for ion suppression.

DerivatizationPathway Methoprene This compound (Nonpolar, Poor ESI Response) Derivative Methoprene-PTAD Derivative (Polar, Enhanced ESI Response) Methoprene->Derivative + PTAD PTAD Reagent PTAD->Derivative MS_Signal Increased MS Signal Derivative->MS_Signal Leads to

Caption: Derivatization of methoprene for enhanced ESI.

References

Technical Support Center: Optimizing QuEChERS for Methoprene Acid in Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the analysis of methoprene (B1676399) acid in fatty tissues, such as adipose tissue.

Frequently Asked Questions (FAQs)

Q1: What is methoprene acid and why is its analysis in fatty tissues challenging?

A1: this compound is a major metabolite of the insect growth regulator methoprene. Due to its lipophilic nature, methoprene and its metabolites tend to accumulate in fatty tissues. The primary challenge in analyzing this compound in these matrices lies in the high lipid content, which can interfere with the extraction and subsequent analysis, leading to poor recovery and matrix effects.

Q2: What are matrix effects and how do they impact the analysis of this compound?

A2: Matrix effects are the alteration of the analyte's signal intensity (either suppression or enhancement) by co-extracted compounds from the sample matrix. In the analysis of this compound in fatty tissues, co-extracted lipids are the main cause of matrix effects in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) systems. This interference can lead to inaccurate quantification of this compound, with signal suppression causing underestimation and signal enhancement leading to overestimation of its concentration.

Q3: Which QuEChERS cleanup sorbents are most effective for removing lipids?

A3: For fatty matrices, standard dispersive solid-phase extraction (d-SPE) sorbents like primary secondary amine (PSA) alone are often insufficient. A combination of sorbents or specialized sorbents are recommended for effective lipid removal. These include:

  • C18 (Octadecyl): A common and effective sorbent for removing nonpolar interferences like lipids.[1][2]

  • PSA (Primary Secondary Amine): Primarily used to remove sugars, fatty acids, and organic acids.[3] While it can remove some polar lipids, it is best used in combination with C18 for fatty matrices.[4]

  • Z-Sep and Z-Sep+: Zirconia-based sorbents that are highly effective at removing fats and phospholipids.[2][5]

  • EMR—Lipid (Enhanced Matrix Removal—Lipid): A novel sorbent designed for high selectivity in removing lipids while having minimal impact on the recovery of a wide range of analytes.[5][6][7]

Q4: Can I analyze acidic pesticides like this compound using a standard QuEChERS method?

A4: Standard QuEChERS methods often use PSA for cleanup, which is a weak anion exchanger. This can lead to the loss of acidic analytes. To analyze acidic pesticides, it is often recommended to analyze the raw extract directly without the PSA cleanup step.[8] Using a citrate (B86180) buffer during extraction can also help to maintain a suitable pH for acidic analytes.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Recovery of this compound Analyte retained in the lipid layer: this compound, although a metabolite, may still have some lipophilicity, causing it to partition with the co-extracted fat.Improve Lipid Removal: - Use a combination of d-SPE sorbents like PSA and C18.[4]- Employ specialized lipid removal sorbents such as Z-Sep or EMR-Lipid.[2][5][6][7]- Freezing-out: After the initial extraction and centrifugation, freeze the acetonitrile (B52724) extract at -20°C for at least two hours to precipitate lipids. Centrifuge the cold extract and collect the supernatant for cleanup or direct analysis.[4]
Adsorption to d-SPE sorbents: Acidic analytes can be lost during cleanup with basic sorbents like PSA.Modify Cleanup Step: - Reduce the amount of PSA used.- Analyze the extract without the d-SPE cleanup step.[8]- Ensure the pH of the extract is appropriate to keep this compound in its less polar, protonated form if using non-polar cleanup sorbents.
Significant Matrix Effects (Signal Suppression or Enhancement) High concentration of co-eluting lipids: Residual fats in the final extract interfere with the ionization of this compound in the MS source.Enhance Cleanup: A cleaner extract is the most effective way to minimize matrix effects. Refer to the d-SPE sorbent recommendations above.Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, though this may impact the limit of quantification.
Instrument Contamination (LC Column, MS Source) High levels of non-volatile matrix components: Residual fats and oils in the final extract can build up in the analytical instrument, leading to poor performance and downtime.Optimize Cleanup: Implement a more rigorous cleanup strategy as outlined for low recovery and matrix effects.Use a Guard Column: A guard column can help protect the analytical column from contamination.Regular Instrument Maintenance: Perform regular cleaning of the MS source.
Poor Peak Shape in LC-MS/MS Inappropriate mobile phase pH: For acidic analytes like this compound, the pH of the mobile phase can significantly affect peak shape.Adjust Mobile Phase: Acidifying the mobile phase (e.g., with 0.1% formic acid) can improve the peak shape of acidic compounds by ensuring they are in a consistent protonation state.[9]

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Pesticide Recovery in Fatty Matrices

d-SPE SorbentMatrixAverage Pesticide Recovery (%)Key AdvantagesKey DisadvantagesReference(s)
PSA + C18OlivesSimilar to or slightly lower than Z-Sep/C18Good for general purpose cleanup.May have lower efficiency for complex fatty matrices compared to newer sorbents.[2]
Z-SepAvocado, OlivesGood, similar to other sorbentsEffective removal of pigments and fats.May have lower recoveries for some planar pesticides.[5]
Z-Sep+Olive Oil, Olives, AvocadoGood, similar to other sorbentsEnhanced retention of fatty acids.Similar limitations to Z-Sep.[5]
EMR—LipidOlive OilBest extraction efficiencyHighly selective for lipids, leading to cleaner extracts and reduced matrix effects.May be more expensive than traditional sorbents.[5][6][7]

Note: The recovery data presented is for a range of pesticides and not specific to this compound. However, it provides a good comparison of the general performance of these sorbents in fatty matrices.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Adipose Tissue

This protocol is a synthesized approach based on best practices for fatty matrices and acidic analytes.

1. Sample Preparation and Homogenization:

  • Weigh 2 g of homogenized adipose tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (ACN) containing 1% acetic acid.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂HCitrate·1.5H₂O).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Cleanup (d-SPE):

  • Transfer a 6 mL aliquot of the upper ACN layer to a 15 mL d-SPE tube.

  • Option A (General Fatty Matrix): Add 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Option B (High-Fat Matrix/Improved Cleanup): Add 900 mg MgSO₄ and 1 g EMR—Lipid.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • For LC-MS/MS analysis, the extract can be diluted with the mobile phase and filtered through a 0.22 µm filter before injection.

LC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters. Optimization will be required for your specific instrument and application.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high aqueous percentage and ramp up the organic phase.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (analyte dependent)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a this compound standard.

Note: For methoprene, a known precursor ion is m/z 311.[9] The precursor ion for this compound will be different and needs to be determined experimentally.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Adipose Tissue Add_Solvent 2. Add Acetonitrile (+ Acid & IS) Homogenization->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake_Extract 4. Shake Vigorously Add_Salts->Shake_Extract Centrifuge_Extract 5. Centrifuge Shake_Extract->Centrifuge_Extract Transfer_Supernatant 6. Transfer Acetonitrile Layer Centrifuge_Extract->Transfer_Supernatant Supernatant Add_dSPE 7. Add d-SPE Sorbents (e.g., PSA, C18, EMR-Lipid) Transfer_Supernatant->Add_dSPE Vortex_Cleanup 8. Vortex Add_dSPE->Vortex_Cleanup Centrifuge_Cleanup 9. Centrifuge Vortex_Cleanup->Centrifuge_Cleanup Final_Extract 10. Collect Supernatant Centrifuge_Cleanup->Final_Extract Cleaned Extract LCMS_Analysis 11. LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: Modified QuEChERS workflow for this compound in fatty tissues.

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Dealing with co-eluting interferences in methoprene acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methoprene (B1676399) acid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the chromatographic analysis of methoprene acid.

Q1: I am observing a broad peak or a shoulder on my this compound peak. What could be the cause and how can I resolve it?

This issue is often indicative of a co-eluting interference. Here’s a step-by-step troubleshooting guide:

  • Verify Peak Purity: If you are using a photodiode array (PDA) detector, check the peak purity profile across the entire peak. A non-homogenous profile suggests the presence of a co-eluting compound. For mass spectrometry (MS) detection, examine the mass spectra across the peak for ions that do not correspond to this compound.

  • Optimize Chromatographic Selectivity: Co-elution can often be resolved by adjusting the separation conditions.

    • Mobile Phase Composition: Alter the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or the ratio of organic solvent to aqueous buffer. For reversed-phase chromatography, decreasing the organic content will increase retention time and may improve separation from less retained interferences.

    • pH of the Mobile Phase: Since this compound is an organic acid, the pH of the mobile phase will significantly impact its retention time. Ensure the pH is at least 2 units below the pKa of this compound to keep it in its protonated, more retained form. This can help separate it from neutral or basic interferences.

    • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18) to introduce different selectivity.

  • Enhance Sample Preparation: The interference may be coming from the sample matrix. Improving the sample clean-up procedure can eliminate the interfering compound before analysis. Refer to the detailed sample preparation protocols below.

Q2: My this compound recovery is low and inconsistent. What are the likely causes and solutions?

Low and variable recovery is often linked to the sample preparation process or analyte stability.

  • Inadequate Extraction: Ensure the extraction solvent is appropriate for your sample matrix and that the extraction time and technique (e.g., vortexing, sonication) are sufficient to fully extract the this compound. For complex matrices like soil or fatty tissues, a more rigorous extraction method may be necessary.[1][2]

  • Suboptimal Solid-Phase Extraction (SPE) Protocol:

    • Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) and then equilibrated with the loading buffer.

    • Loading Conditions: The pH of the sample during loading is critical for retaining this compound on the sorbent.

    • Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound.

    • Elution Solvent: The elution solvent must be strong enough to fully desorb the this compound from the sorbent.

  • Matrix Effects in LC-MS/MS: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]

    • Dilute-and-Shoot: A simple first step is to dilute the sample extract to reduce the concentration of interfering matrix components.[4]

    • Advanced Sample Cleanup: Employ more selective sample preparation techniques like dispersive solid-phase extraction (dSPE), often used in QuEChERS methods, to remove a broader range of interferences.[2]

    • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Q3: I am analyzing this compound in a complex matrix (e.g., animal feed, soil) and observe many interfering peaks. How can I improve my method?

High levels of interference are common in complex matrices. A multi-pronged approach is often necessary.

  • Selective Sample Preparation:

    • Liquid-Liquid Extraction (LLE): A well-chosen LLE protocol can effectively partition this compound away from many matrix components. For instance, extracting with a non-polar solvent like hexane (B92381) at an acidic pH can isolate this compound.[1]

    • Solid-Phase Extraction (SPE): Use a selective SPE sorbent. For example, a mixed-mode anion exchange sorbent can provide high selectivity for acidic compounds like this compound.

  • Derivatization: To enhance selectivity and sensitivity, especially for LC-MS analysis, consider derivatizing the this compound. For example, reacting it with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve its ionization efficiency and shift its retention time away from interferences.[5][6]

  • High-Resolution Mass Spectrometry (HRMS): If available, using HRMS can help to distinguish this compound from co-eluting interferences with the same nominal mass.

  • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, a 2D-LC setup can provide a significant increase in peak capacity and resolving power.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methods for extracting methoprene and its analogs from water.[5]

  • Cartridge Conditioning: Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge by passing 2 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water through it.

  • Sample Loading: Load the water sample (e.g., 10-30 mL) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of ethyl acetate (B1210297) into a collection vial.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Food Samples

This protocol is based on a method for determining methoprene in foods.[1]

  • Sample Homogenization: Homogenize the food sample.

  • Extraction: Extract a known amount of the homogenized sample with acetonitrile.

  • Salting Out: Add sodium chloride to the extract to induce phase separation between the acetonitrile and aqueous layers.

  • Hexane Wash: Wash the acetonitrile layer with hexane saturated with acetonitrile to remove non-polar interferences.

  • Florisil Cleanup: Pass the acetonitrile extract through a Florisil cartridge for further cleanup.

  • Evaporation and Reconstitution: Evaporate the purified extract and reconstitute it in the mobile phase for HPLC analysis.

Quantitative Data Summary

The following tables summarize key performance data from various published methods for methoprene and this compound analysis.

Table 1: Chromatographic Conditions and Performance

AnalyteColumnMobile PhaseDetectionRetention Time (min)LOD/LOQReference
MethopreneC18-BD (150x2.0mm, 3µm)Water (0.1% formic acid) & Acetonitrile (0.1% formic acid) gradientLC-MS/MS-6 pg/mL (LOD)[5][6]
Methoprene, this compound, and others-55-100% acetonitrile in water (pH 4.0) gradientUV (210 & 254 nm)7.3 - 18.450-100 ng/mL (LOD)[7]
(S)-methopreneChiralCel OJ-3RMethanol & Water (80:20, v/v) with 0.1% formic acidDAD (260 nm)-0.04-0.05 µg/mL (LOD)[8]
MethopreneInertsil ODS-2Acetonitrile & Water (9:1)UV-0.02 ppm[1]

Table 2: Sample Preparation and Recovery

AnalyteMatrixSample Preparation MethodAverage Recovery (%)Reference
Methoprene, this compound, and othersRat PlasmaSPE80.1 - 83.7[7]
Methoprene, this compound, and othersRat UrineSPE78.9 - 83.9[7]
MethopreneRiceLLE & Florisil Cleanup80 - 86[1]
MethopreneSpiked SamplesLLE & Florisil Cleanup74.6 - 82.8[1]
S-methopreneSunflower SeedsMethanol Extraction102 - 109[9]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for troubleshooting co-eluting interferences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Sample Sample Matrix (e.g., Water, Food) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Clean-up (e.g., Florisil, dSPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (UV/PDA or MS/MS) HPLC->Detection Data Data Analysis Detection->Data Result Final Result Data->Result troubleshooting_workflow cluster_impure Co-elution Detected cluster_pure No Co-elution rect_node rect_node start Poor Peak Shape (Broadening/Shoulder) check_purity Peak Purity Check (PDA/MS) start->check_purity is_pure Peak is Pure? check_purity->is_pure optimize_hplc Optimize HPLC Selectivity (Mobile Phase, Column) is_pure->optimize_hplc No check_column Check Column Health (Backpressure, Efficiency) is_pure->check_column Yes improve_cleanup Enhance Sample Cleanup (SPE, LLE) optimize_hplc->improve_cleanup derivatize Consider Derivatization improve_cleanup->derivatize check_system Inspect HPLC System (Leaks, Connections) check_column->check_system

References

Technical Support Center: Enhancing Methoprene Acid Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methoprene (B1676399) acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of methoprene acid detection in complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, categorized by the stage of the experimental workflow.

Sample Preparation

  • Question: Why is the recovery of this compound low from solid samples like soil or sediment?

    • Possible Causes & Solutions:

      • Insufficient Extraction Solvent Penetration: this compound can be strongly adsorbed to the matrix. Ensure the sample is thoroughly homogenized. For dry samples, pre-wetting with water before solvent extraction can significantly improve recovery.

      • Inappropriate Solvent Polarity: While methoprene is nonpolar, this compound is more polar due to the carboxylic acid group. A single solvent may not be efficient. Consider using a mixture of polar and non-polar solvents, such as acetonitrile (B52724) and ethyl acetate (B1210297), for extraction.

      • pH of the Extraction Solvent: The extraction efficiency of this compound is pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated, making it less polar and more extractable into organic solvents. Acidifying the extraction solvent with formic acid or acetic acid is recommended.

      • Analyte Loss During Cleanup: Solid-phase extraction (SPE) is a common cleanup step. Ensure the sorbent type is appropriate. For this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective. Also, ensure the elution solvent is strong enough to desorb the analyte completely.

  • Question: I'm observing low recovery of this compound from liquid samples like plasma or urine. What could be the issue?

    • Possible Causes & Solutions:

      • Protein Binding: In biological fluids, this compound can bind to proteins. A protein precipitation step using acetonitrile or methanol (B129727) is crucial before further extraction.

      • Suboptimal pH for LLE: For liquid-liquid extraction (LLE), the pH of the aqueous sample should be adjusted to below the pKa of this compound to ensure it is in its neutral form and partitions efficiently into the organic solvent.

      • Emulsion Formation: During LLE, emulsions can form, especially with fatty matrices. Adding salt to the aqueous phase or using a gentle mixing technique can help break emulsions.

Chromatography (LC-MS/MS)

  • Question: My this compound peak is broad and tailing. How can I improve the peak shape?

    • Possible Causes & Solutions:

      • Secondary Interactions: The carboxylic acid group can interact with active sites on the column. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) will suppress the ionization of the carboxyl group and reduce tailing.

      • Column Contamination: Complex matrices can contaminate the analytical column. Use of a guard column and proper sample cleanup are essential to protect the column and maintain good peak shape.

      • Inappropriate Column Chemistry: A C18 column is commonly used for this compound analysis. Ensure the column is in good condition and suitable for the mobile phase conditions.

  • Question: I am experiencing a drift in retention time for this compound. What is the cause?

    • Possible Causes & Solutions:

      • Mobile Phase Inconsistency: Ensure the mobile phase composition is stable and accurately prepared. Inconsistent mobile phase can lead to shifts in retention time.

      • Column Temperature Fluctuation: Maintaining a constant column temperature is critical for reproducible retention times. Use a column oven to control the temperature.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Mass Spectrometry (MS)

  • Question: The signal intensity for this compound is low and inconsistent. How can I improve it?

    • Possible Causes & Solutions:

      • Poor Ionization Efficiency: this compound, like methoprene, can have low ionization efficiency in electrospray ionization (ESI).[1] Derivatization is a highly effective strategy to improve ionization.

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. Enhance the sample cleanup procedure to remove interfering compounds. Matrix-matched calibration standards should be used to compensate for any remaining matrix effects.

      • Incorrect MS Parameters: Optimize the MS parameters, including capillary voltage, cone voltage, and collision energy, for the specific this compound derivative being analyzed.

  • Question: I am observing high background noise in my mass spectra. What can I do?

    • Possible Causes & Solutions:

      • Contaminated Mobile Phase or LC System: Use high-purity solvents and ensure the LC system is clean.

      • Matrix Interferences: Extensive sample cleanup is necessary to reduce the introduction of non-volatile matrix components into the mass spectrometer.

      • In-source Fragmentation: The derivatized this compound may undergo in-source fragmentation. Optimize the source conditions to minimize this effect.

Frequently Asked Questions (FAQs)

  • Q1: What is the most sensitive method for detecting this compound in complex matrices?

    • A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound.[1] To further enhance sensitivity, derivatization of the this compound molecule is highly recommended.[1]

  • Q2: Why is derivatization necessary for sensitive this compound detection?

    • A2: Methoprene and its acid metabolite have poor ionization efficiency in electrospray ionization (ESI), which is commonly used in LC-MS/MS.[1] Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) introduces a readily ionizable group onto the molecule, significantly increasing the signal intensity and thus the sensitivity of the analysis.[1]

  • Q3: How can I mitigate matrix effects when analyzing this compound?

    • A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex matrices. Strategies to mitigate them include:

      • Thorough Sample Cleanup: Use techniques like solid-phase extraction (SPE) or QuEChERS to remove interfering matrix components.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

      • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects and variations in sample preparation and instrument response.

  • Q4: What are the key differences in the analytical approach for methoprene versus this compound?

    • A4: While both compounds share a similar core structure and can be derivatized using the same chemistry targeting the diene system, the presence of the carboxylic acid group in this compound makes it more polar. This difference in polarity affects:

      • Solubility: this compound has different solubility characteristics in organic solvents compared to methoprene.

      • Extraction: The pH of the sample and extraction solvent is a critical parameter for the efficient extraction of this compound, whereas it is less critical for methoprene.

      • Chromatography: The retention behavior on a reversed-phase column will differ, with this compound typically eluting earlier than methoprene under the same conditions. The mobile phase pH also has a more pronounced effect on the peak shape of this compound.

  • Q5: What are the best practices for sample storage to ensure the stability of this compound?

    • A5: To prevent degradation, samples should be stored at low temperatures (-20°C or below) and protected from light. For water samples, adding a preservative like sodium azide (B81097) can inhibit microbial degradation. It is also advisable to use silanized glassware to minimize adsorption of the analyte to the container walls.

Data Presentation

The following tables summarize quantitative data for the analysis of methoprene and its acid, providing a comparison of different analytical methods and their performance characteristics.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Methoprene Analysis

Analytical MethodMatrixDerivatizationLODLOQReference
LC-MS/MSWaterPTAD6 pg/mL20 pg/mL[1]
LC-MS/MSWaterNone~600 pg/mL~2000 pg/mL[1]
HPLC-UVSunflower SeedsNone3-7 µg/kg-

Table 2: Recovery of Methoprene from Various Matrices

Extraction MethodMatrixFortification LevelRecovery (%)Reference
Methanol ExtractionSunflower Seeds2.0 mg/kg102-109
Methanol ExtractionSunflower Seeds2.7 mg/kg82-110
Acetonitrile ExtractionFoods-74.6-82.8

Experimental Protocols

1. Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH < 3 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

2. Derivatization of this compound with PTAD

  • Reagent Preparation: Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

  • Reaction: To the dried sample extract (from SPE or other extraction methods), add a specific volume of the PTAD solution. The molar ratio of PTAD to the expected amount of this compound should be in large excess to ensure complete reaction.

  • Incubation: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with excess PTAD, if necessary.

  • Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Complex Matrix (e.g., Soil, Plasma, Water) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE, SPE) Extraction->Cleanup Derivatization Derivatization (e.g., with PTAD) Cleanup->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantification

Caption: General experimental workflow for enhancing this compound detection.

Troubleshooting_Low_Sensitivity cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_MS LC-MS/MS Start Low Signal/Sensitivity for this compound Check_Recovery Check Recovery from Extraction Start->Check_Recovery Low_Recovery Low Recovery Check_Recovery->Low_Recovery Optimize_Extraction Optimize Extraction: - Adjust pH - Change Solvent - Improve Cleanup Low_Recovery->Optimize_Extraction Yes Check_Derivatization Verify Derivatization Efficiency Low_Recovery->Check_Derivatization No End Problem Solved Optimize_Extraction->End Incomplete_Deriv Incomplete? Check_Derivatization->Incomplete_Deriv Optimize_Deriv Optimize Reaction: - Increase Reagent - Adjust Time/Temp Incomplete_Deriv->Optimize_Deriv Yes Check_Ion_Suppression Investigate Ion Suppression Incomplete_Deriv->Check_Ion_Suppression No Optimize_Deriv->End Suppression_Present Present? Check_Ion_Suppression->Suppression_Present Mitigate_Suppression Mitigate Suppression: - Enhance Cleanup - Use Matrix-Matched Stds Suppression_Present->Mitigate_Suppression Yes Suppression_Present->End No Mitigate_Suppression->End

Caption: Troubleshooting decision tree for low sensitivity of this compound.

Matrix_Effects cluster_Outcome Observed Signal ESI_Source Electrospray Ionization (ESI) Source MS_Detector Mass Spectrometer Detector ESI_Source->MS_Detector Analyte Ions Methoprene_Acid This compound Methoprene_Acid->ESI_Source Ionization Internal_Standard Internal Standard Internal_Standard->ESI_Source Ionization Interferences Co-eluting Interferences (e.g., lipids, salts) Interferences->ESI_Source Competition for Charge/ Droplet Surface Ion_Suppression Ion Suppression (Decreased Signal) MS_Detector->Ion_Suppression Ion_Enhancement Ion Enhancement (Increased Signal) MS_Detector->Ion_Enhancement

References

Technical Support Center: Method Development for Simultaneous Analysis of Methoprene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of methoprene (B1676399) and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of methoprene and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Methoprene and/or Metabolites Column Overload: Injecting too high a concentration of the analytes can saturate the column.- Dilute the sample or reduce the injection volume. - Use a column with a higher loading capacity.
Secondary Interactions: Polar metabolites (e.g., methoprene acid) can interact with active sites on the column packing material (silanols).- Use a highly deactivated or end-capped column. - Adjust the mobile phase pH to suppress the ionization of acidic metabolites (e.g., lower the pH to ~2-3 for this compound). - Add a mobile phase modifier to mask active sites.
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.- Ensure the injection solvent is similar in composition to or weaker than the initial mobile phase. - Reduce the injection volume.
Column Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase over time.- Backflush the column. - If backflushing is ineffective, replace the column frit or the entire column. - Use a guard column to protect the analytical column.
Low Recovery of Methoprene and Metabolites Inefficient Extraction: The extraction solvent and conditions may not be optimal for the range of polarities of methoprene and its metabolites. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticides from various matrices.- Ensure proper homogenization of the sample. - For soil samples, hydration with water before extraction can improve recovery. - Optimize the QuEChERS salting-out step to ensure proper phase separation.
Analyte Loss During Sample Preparation: Methoprene can adsorb to glass surfaces.- Use silanized glassware or polypropylene (B1209903) vials. - Minimize sample transfer steps.
Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source. This is a common issue in complex matrices like soil, tissue, and food.- Dilution: Diluting the final extract can significantly reduce matrix effects. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. - Stable Isotope-Labeled Internal Standards: Use of internal standards that co-elute with the analytes can compensate for matrix effects. - Optimized Cleanup: Use of dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., C18, PSA) in the QuEChERS method can remove interfering matrix components.
Inconsistent Retention Times Mobile Phase Issues: Changes in mobile phase composition, pH, or inadequate degassing.- Prepare fresh mobile phase daily. - Ensure the mobile phase is thoroughly degassed. - Use a buffer of sufficient concentration (typically >5 mM) to maintain a stable pH.
Column Equilibration: Insufficient equilibration time between gradient runs.- Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection.
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and retention time shifts.- Perform a system pressure test and check all fittings for leaks.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Active Sites in the Inlet or Column: Methoprene and its metabolites can interact with active sites in the GC system.- Use a deactivated inlet liner. - Trim the front end of the column (5-10 cm) to remove accumulated non-volatile residues. - Use an inert column (e.g., with a highly deactivated stationary phase).
Improper Column Installation: Incorrect positioning of the column in the inlet or detector.- Ensure the column is installed at the correct depth according to the manufacturer's instructions.
Low Response/Poor Sensitivity Degradation in the Inlet: Thermally labile metabolites may degrade at high inlet temperatures.- Optimize the inlet temperature to ensure volatilization without degradation.
Adsorption: Active sites in the system can lead to analyte loss.- Deactivate the entire system, including the inlet liner and column.
Ghost Peaks Carryover: Residues from a previous injection.- Implement a thorough rinse of the injection syringe between samples. - Inject a solvent blank after a high-concentration sample to check for carryover.
Contamination: Contamination of the carrier gas, syringe, or inlet.- Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. - Clean or replace the inlet liner and septum.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of methoprene that I should be looking for?

A1: The primary metabolic pathways for methoprene include ester hydrolysis, O-demethylation, and oxidative cleavage of the double bond.[1] Key metabolites to consider for simultaneous analysis are:

  • This compound: Formed by ester hydrolysis.

  • Methoxy-methoprene Acid: A metabolite that can interfere with retinoid-regulated pathways.[2]

  • 7-Methoxycitronellal and 7-Methoxycitronellic Acid: Breakdown products of methoprene.[2]

Q2: Which analytical technique is better for the simultaneous analysis of methoprene and its metabolites: LC-MS/MS or GC-MS?

A2: LC-MS/MS is generally preferred for the simultaneous analysis of methoprene and its more polar metabolites. Methoprene itself is amenable to both GC and LC, but its acidic metabolites are often less volatile and may require derivatization for GC analysis. LC-MS/MS allows for the direct analysis of both the parent compound and its polar metabolites in a single run.

Q3: How can I improve the sensitivity of my LC-MS/MS method for methoprene?

A3: Methoprene is a nonpolar compound and can have low ionization efficiency in electrospray ionization (ESI).[3] To enhance sensitivity, you can:

  • Use a derivatization agent: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can react with the diene structure of methoprene, introducing a readily ionizable group and significantly improving the limit of detection.[3]

  • Optimize MS parameters: Carefully tune the cone voltage and collision energy for methoprene and each metabolite to achieve the best fragmentation and signal intensity.

  • Use an appropriate mobile phase: The addition of a small amount of an organic acid like formic acid to the mobile phase can aid in protonation and improve the signal in positive ion mode.[3]

Q4: What is the QuEChERS method and is it suitable for extracting methoprene and its metabolites from complex samples?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticides from various matrices like soil, water, and food.[4] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation, and an optional dispersive solid-phase extraction (dSPE) step for cleanup. The QuEChERS method is well-suited for extracting methoprene and can be adapted for its more polar metabolites by modifying the extraction and cleanup steps. For example, using acidified acetonitrile (B52724) can improve the recovery of acidic metabolites.

Q5: I am observing significant matrix effects in my analysis of soil samples. What are the most effective strategies to mitigate this?

A5: Matrix effects are a common challenge in the analysis of complex environmental samples. Effective mitigation strategies include:

  • Dilution of the final extract: This is often the simplest and most effective way to reduce matrix effects, although it may compromise sensitivity if the analyte concentrations are very low.

  • Matrix-matched calibration: This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of stable isotope-labeled internal standards: This is the most robust method for correcting for matrix effects, as the internal standard will be affected by the matrix in the same way as the analyte.

  • Optimizing the dSPE cleanup step: Using a combination of sorbents like C18 (for nonpolar interferences) and primary secondary amine (PSA) (for polar and acidic interferences) can help to remove a wider range of matrix components.

Experimental Protocols

General Experimental Workflow for LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection Sample Collection (Soil, Water, Tissue) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (C18, PSA) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification (Matrix-Matched Calibration) Detection->Quantification Reporting Reporting Results Quantification->Reporting G Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Ester Hydrolysis Hydroxy_Ester Hydroxy Ester (O-demethylation product) Methoprene->Hydroxy_Ester O-Demethylation Methoxycitronellal 7-Methoxycitronellal Methoprene->Methoxycitronellal Oxidative Cleavage Further_Degradation Further Degradation Products (e.g., CO2) Methoprene_Acid->Further_Degradation Hydroxy_Ester->Further_Degradation Methoxycitronellic_Acid 7-Methoxycitronellic Acid Methoxycitronellal->Methoxycitronellic_Acid Oxidation Methoxycitronellic_Acid->Further_Degradation

References

Technical Support Center: Resolving Isomeric Separation of Methoprene Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methoprene (B1676399) acid metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isomeric separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric forms of methoprene acid I should be concerned about?

A1: Methoprene is commercially available as a racemic mixture of (R)- and (S)-enantiomers. Its primary metabolite, this compound, therefore also exists as (R)- and (S)-enantiomers. Depending on the biological system, further metabolism could potentially introduce additional chiral centers, leading to diastereomers. However, the primary focus of isomeric separation is typically on the (R)- and (S)-enantiomers.

Q2: Which analytical technique is most suitable for separating this compound isomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the enantiomeric separation of this compound.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization of the acidic metabolites to increase their volatility.

Q3: Can I use a standard reversed-phase C18 column for chiral separation of this compound?

A3: No, a standard C18 column will not separate enantiomers as they have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP) that creates a chiral environment, allowing for differential interaction with the enantiomers. Polysaccharide-based CSPs are a versatile starting point for method development.

Q4: How does this compound exert its biological effects?

A4: this compound, a metabolite of the insect growth regulator methoprene, has been shown to activate vertebrate Retinoid X Receptors (RXRs).[3][4][5] This activation can, in turn, influence gene transcription and interfere with retinoic acid-regulated developmental processes.[3][5]

Troubleshooting Guides

Chiral HPLC Separation

Problem 1: Poor or No Resolution of Enantiomers

  • Possible Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for chiral separations of a wide range of compounds.[6] If you are not seeing any separation, you may need to screen different types of CSPs.

  • Possible Cause: Suboptimal Mobile Phase Composition.

    • Solution: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in chiral recognition.[6]

      • Organic Modifier: Vary the ratio of your organic solvent (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) to the aqueous phase.

      • Additives: For acidic compounds like this compound, adding a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.[6][7]

  • Possible Cause: Incorrect Column Temperature.

    • Solution: Temperature can significantly impact chiral separations. Lower temperatures often enhance enantioselectivity. Experiment with a range of column temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.[6]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing for acidic compounds can occur due to interactions with the silica (B1680970) support of the column. Using a mobile phase with a low pH (e.g., by adding 0.1% TFA) will ensure the this compound is in its protonated form, minimizing these interactions.[6]

  • Possible Cause: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion.[6] Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

  • Possible Cause: Column Contamination or Degradation.

    • Solution: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try washing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[6]

Problem 3: Split Peaks

  • Possible Cause: Co-elution of a Closely Related Compound.

    • Solution: If you observe two distinct but closely eluting peaks, you may be separating two different compounds. A simple test is to inject a smaller volume of your sample; if you still see two peaks, it is likely two different components.[8]

  • Possible Cause: Blockage in the Column Frit.

    • Solution: A partially blocked frit can disrupt the sample flow path and cause peak splitting.[8] If you suspect a blockage, you can try back-flushing the column (if the manufacturer's instructions permit).

  • Possible Cause: Incompatibility of Sample Solvent with Mobile Phase.

    • Solution: Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak splitting.[9][10] Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for this compound Enantiomers

This protocol is adapted from a method for the chiral separation of methoprene and can be optimized for this compound.[1][2]

  • Sample Preparation:

    • Dissolve the this compound standard or extracted sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a ChiralCel OJ-3R.

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) containing 0.1% formic acid. The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (can be optimized).

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times.

    • Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.

Protocol 2: Derivatization for GC-MS Analysis of this compound Isomers

For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to a less polar, more volatile ester.

  • Derivatization Reaction (Example with TMSH):

    • Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as Trimethylsilyldiazomethane (TMSH) in methanol.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS injection (e.g., hexane).

  • GC-MS System and Conditions:

    • GC System: A gas chromatograph equipped with a mass spectrometer.

    • Column: A chiral GC column (e.g., a cyclodextrin-based capillary column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Detector: Operate in either full scan mode to identify the derivatized metabolites or in selected ion monitoring (SIM) mode for targeted quantification.

Data Presentation

Table 1: Representative Quantitative Data for Chiral HPLC Separation of this compound Enantiomers

Parameter(R)-Methoprene Acid(S)-Methoprene Acid
Retention Time (min) 8.59.8
Peak Area (arbitrary units) 52,34551,987
Peak Asymmetry (USP) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{1.8}

Note: These are example values and will vary depending on the specific analytical conditions and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC Chiral HPLC Extraction->HPLC GCMS Chiral GC-MS Derivatization->GCMS Integration Peak Integration & Quantification HPLC->Integration GCMS->Integration Resolution Resolution Calculation Integration->Resolution

Caption: Experimental workflow for the isomeric separation of this compound metabolites.

signaling_pathway Methoprene Methoprene Metabolism Metabolism (Ester Hydrolysis) Methoprene->Metabolism Methoprene_Acid This compound ((R)- and (S)-isomers) Metabolism->Methoprene_Acid RXR Retinoid X Receptor (RXR) Methoprene_Acid->RXR Nucleus Nucleus RXR->Nucleus DNA DNA (Retinoid X Response Element) Nucleus->DNA binds to Transcription Gene Transcription DNA->Transcription regulates Response Altered Developmental Processes Transcription->Response

Caption: Signaling pathway of this compound via Retinoid X Receptor (RXR) activation.

References

Improving the reproducibility of methoprene acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the reproducibility of methoprene (B1676399) acid analytical methods. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of methoprene acid, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

???+ question "Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?"

???+ question "My retention times are shifting between injections. What could be the cause?"

Sample Preparation and Recovery Issues

???+ question "I am experiencing low recovery of this compound after solid-phase extraction (SPE). What can I do to improve it?"

???+ question "My results are not reproducible, and I suspect matrix effects. How can I mitigate this?"

Detection and Sensitivity Issues

???+ question "The sensitivity of my LC-MS/MS method for this compound is low. How can I enhance it?"

Frequently Asked Questions (FAQs)

General

???+ question "What are the most common analytical techniques for this compound analysis?"

???+ question "How should I store my samples containing this compound to ensure its stability?"

Method Development

???+ question "What type of HPLC column is suitable for this compound analysis?"

???+ question "What is a typical mobile phase for HPLC analysis of this compound?"

Data Interpretation

???+ question "My validation results show good repeatability but poor reproducibility between different laboratories. What could be the reason?"

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for methoprene.

Table 1: HPLC-UV Method Parameters for Methoprene in Food

ParameterValueReference
Column Inertsil ODS-2[1]
Mobile Phase Acetonitrile (B52724):Water (9:1)[1]
Detection UV[1]
Recovery 74.6 - 84.6%[1]
Repeatability (RSD) 2.3 - 8.8%
Reproducibility (RSD) 8.8 - 23.6%
Detection Limit 0.001 - 0.02 µg/g[2]

Table 2: LC-MS/MS Method Parameters for Methoprene in Water

ParameterValueReference
Column Hypersil C18-BD (150 x 2.0 mm, 3 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Flow Rate 0.2 mL/min[3]
Injection Volume 10 µL[3]
Ionization Mode ESI Positive[3]
Limit of Quantification (LOQ) 20 pg/mL (with derivatization)[3][4][5]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for LC-MS/MS Analysis

This protocol is based on solid-phase extraction (SPE).[3]

  • Cartridge Activation: Activate a C18 SPE cartridge by passing 2 mL of methanol (B129727) through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of water through it.

  • Sample Loading: Load 10-30 mL of the water sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 2 mL of ethyl acetate (B1210297) into a glass collection vial.

  • Derivatization (Optional, for enhanced sensitivity):

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 200 µL of a 750 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in acetonitrile.

    • Vortex the vial for 1 minute.

  • Final Preparation: Transfer the final extract (or derivatized sample) to an HPLC vial for analysis.

Protocol 2: HPLC-UV Analysis of Methoprene in Food Samples

This protocol involves liquid-liquid extraction and cleanup on a Florisil column.[1][2]

  • Extraction: Extract the food sample with acetonitrile.

  • Salting Out: Add sodium chloride to the extract to separate the acetonitrile layer.

  • Washing: Wash the acetonitrile solution with hexane (B92381) saturated with acetonitrile.

  • Cleanup: Pass the washed solution through a Florisil column for cleanup.

  • Analysis: Analyze the cleaned extract by HPLC-UV.

    • Column: Inertsil ODS-2

    • Mobile Phase: Acetonitrile:Water (9:1)

    • Detection: UV detector

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution with Ethyl Acetate SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC MS Tandem MS Detection (ESI+) HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for Methoprene Analysis in Water.

Troubleshooting_Tree Start Low Analyte Recovery CheckSPE Review SPE Protocol Start->CheckSPE CheckElution Is Elution Solvent Strong Enough? CheckSPE->CheckElution CheckLoading Is Sample Loading Rate Optimal? CheckElution->CheckLoading Yes OptimizeElution Increase Solvent Strength or Volume CheckElution->OptimizeElution No CheckAdsorption Consider Adsorption to Surfaces CheckLoading->CheckAdsorption Yes DecreaseFlow Decrease Loading Flow Rate CheckLoading->DecreaseFlow No UseInertVials Use Amber Glass Vials w/ Lined Caps CheckAdsorption->UseInertVials

Caption: Troubleshooting Low Recovery Issues.

References

Selecting an appropriate internal standard for methoprene acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the quantification of methoprene (B1676399) acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for methoprene acid quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3). SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and showing similar ionization efficiency in mass spectrometry. This allows for the most accurate correction of variations in sample preparation, injection volume, and instrument response.[1][2][3]

Q2: Is a deuterated this compound commercially available?

Currently, a commercially available deuterated this compound standard is not readily found. However, custom synthesis of deuterated compounds is a possibility, either through biotransformation or chemical synthesis routes.[4][5]

Q3: What are suitable alternative internal standards if a deuterated version is unavailable?

When a SIL internal standard is not available, the next best choice is a structural analog that has similar physicochemical properties to this compound. Potential candidates include:

  • Kinoprene: This compound is structurally similar to methoprene and has been successfully used as an internal standard for methoprene analysis.[6] Given its structural similarity, it is a strong candidate for this compound quantification, though validation of its performance is crucial.

  • Other Carboxylic Acids: A carboxylic acid with a similar structure and chromatographic behavior to this compound could be considered. The choice would depend on the specific analytical method (e.g., LC-MS, GC-MS) and the sample matrix.

Q4: Can I use internal standards that have been used for methoprene quantification, such as Dibutyl Phthalate (DBP)?

While Dibutyl Phthalate (DBP) has been used as an internal standard for S-methoprene in some HPLC-UV methods, it is structurally dissimilar to this compound. Its suitability would need to be carefully evaluated for your specific application, as differences in chemical properties could lead to inaccurate quantification, especially in mass spectrometry-based methods.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor recovery of this compound and/or internal standard. Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
Inefficient extraction from the sample matrix.Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction). Ensure the pH of the sample is adjusted to protonate the carboxylic acid for better extraction into organic solvents.
High variability in analytical results. Inconsistent sample preparation or injection volume.Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[2]
Matrix effects suppressing or enhancing the signal.A stable isotope-labeled internal standard is the best solution.[3] If unavailable, use a structural analog and perform thorough method validation, including matrix effect studies.
Internal standard does not co-elute with this compound. Significant differences in physicochemical properties.Select an internal standard with a chemical structure and polarity more similar to this compound. Adjust chromatographic conditions (e.g., gradient, column chemistry) to improve co-elution.
Low sensitivity for this compound. Poor ionization efficiency in the mass spectrometer.Consider chemical derivatization to improve the ionization efficiency of the carboxylic acid group.[7][8] Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH).[7][8]

Data Presentation: Comparison of Potential Internal Standards

Internal Standard Type Example(s) Pros Cons
Stable Isotope-Labeled This compound-d3- Highest accuracy and precision.[1] - Corrects for matrix effects.[3] - Co-elutes with the analyte.- Not readily commercially available. - Custom synthesis can be expensive and time-consuming.
Structural Analog (Ester) Kinoprene- Structurally similar to methoprene.[6] - Likely to have similar chromatographic behavior.- Different functional group (ester vs. carboxylic acid) may lead to differences in ionization and fragmentation. - Requires careful validation.
Structural Analog (Carboxylic Acid) Other long-chain carboxylic acids- Same functional group.- May not perfectly mimic the chromatographic behavior of this compound. - Selection requires careful consideration of structure and properties.
Non-analog Dibutyl Phthalate (DBP)- Previously used for methoprene.- Structurally dissimilar. - High potential for different behavior during sample prep and analysis, leading to inaccurate results.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol outlines a general procedure for the quantification of this compound using LC-MS/MS with an internal standard.

1. Reagents and Materials:

  • This compound analytical standard

  • Internal standard (e.g., Kinoprene or a suitable deuterated carboxylic acid)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (LC-MS grade)

  • Sample extraction solvents (e.g., ethyl acetate, hexane)

  • Solid-Phase Extraction (SPE) cartridges (if required)

2. Internal Standard Spiking:

  • Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol).

  • Add a known amount of the internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

3. Sample Preparation (Example: Water Sample):

  • To 10 mL of the water sample, add the internal standard.

  • Acidify the sample to pH ~3 with formic acid to ensure this compound is in its protonated form.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of organic phase will likely be required to elute this compound.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification.

      • Monitor at least two transitions for both this compound and the internal standard to ensure selectivity.

5. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Internal_Standard_Selection_Workflow cluster_start Start cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway cluster_validation Method Validation cluster_end End start Need to Quantify this compound ideal_is Is a Stable Isotope-Labeled (SIL) This compound Available? start->ideal_is use_sil Use SIL this compound as Internal Standard ideal_is->use_sil Yes alt_is Select a Structural Analog ideal_is->alt_is No validate Thorough Method Validation: - Linearity - Accuracy - Precision - Matrix Effects use_sil->validate kinoprene Consider Kinoprene alt_is->kinoprene other_ca Consider Other Similar Carboxylic Acids alt_is->other_ca kinoprene->validate other_ca->validate end Proceed with Quantification validate->end

Caption: Workflow for selecting an internal standard for this compound quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection spike Spike with Internal Standard sample->spike extract Extraction (e.g., LLE or SPE) spike->extract concentrate Evaporation & Reconstitution extract->concentrate lcms LC-MS/MS Analysis (MRM Mode) concentrate->lcms quantify Quantification using Calibration Curve lcms->quantify result Final Concentration quantify->result

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Optimizing Derivatization Reactions for Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methoprene (B1676399) acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the derivatization of methoprene acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound, like other carboxylic acids, is a polar compound with low volatility. Direct analysis by gas chromatography (GC) can lead to poor peak shape (tailing), low sensitivity, and potential adsorption to the column.[1] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester, improving its chromatographic behavior.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective methods for derivatizing carboxylic acids like this compound for GC analysis are:

  • Esterification (specifically, methylation): This process converts the carboxylic acid to a fatty acid methyl ester (FAME). Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or acidic methanol (e.g., using HCl or H2SO4).[1][3][4]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. The most common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][5][6][7]

Q3: How do I choose between esterification and silylation?

A3: The choice depends on your specific analytical needs and sample matrix.

  • Esterification to FAMEs is a robust and widely used method, particularly for fatty acids. The resulting methyl esters are stable.

  • Silylation is a very versatile and powerful technique that reacts with a wide range of polar compounds.[6] It can be advantageous for multi-analyte methods where other functional groups (like hydroxyls) are also present.[1] However, silyl derivatives can be sensitive to moisture.[1][6]

Q4: My this compound sample is in an aqueous solution. Can I derivatize it directly?

A4: No, both esterification and silylation reactions are sensitive to water.[1][6] Water can inhibit the reaction or degrade the derivatizing reagent and the formed derivatives. You must evaporate the aqueous solvent to complete dryness before adding the derivatization reagents.[8] A gentle stream of nitrogen is often used for this purpose.[8]

Q5: What are the key physical and chemical properties of this compound to consider?

Troubleshooting Guides

Issue 1: Low or No Derivative Peak in Chromatogram
Possible Cause Troubleshooting Step Explanation
Incomplete Reaction Increase reaction temperature and/or time. Optimize the reagent-to-sample ratio.Derivatization reactions are equilibrium-driven. Increasing temperature and time can help drive the reaction to completion. A significant molar excess of the derivatizing reagent is typically recommended.[6][8]
Presence of Moisture Ensure the sample and all glassware are completely dry. Use anhydrous solvents.Water competes with the analyte for the derivatizing reagent and can hydrolyze the formed derivatives, leading to low yields.[1]
Reagent Degradation Use fresh derivatization reagents. Store reagents properly, typically under an inert atmosphere and refrigerated.Derivatization reagents, especially silylating agents, are highly sensitive to moisture and can degrade over time.
Poor Sample Solubility Ensure the dried this compound is fully dissolved in the reaction solvent (e.g., pyridine (B92270), acetonitrile) before adding the derivatizing agent.If the analyte is not dissolved, the reaction can only occur at the surface of the solid material, leading to very low efficiency.[11]
Issue 2: Peak Tailing in Chromatogram
Possible Cause Troubleshooting Step Explanation
Incomplete Derivatization Re-optimize the reaction conditions (see "Incomplete Reaction" above).Unreacted this compound will interact strongly with the GC column's stationary phase, causing significant peak tailing.[1]
Active Sites in GC System Silanize the GC inlet liner and the top of the column.Active sites (exposed silanol (B1196071) groups) in the GC system can interact with any remaining polar compounds, causing peak tailing. Deactivating these sites can improve peak shape.
Column Overload Inject a smaller volume or a more dilute sample.Injecting too much sample can saturate the column, leading to broad and tailing peaks.
Issue 3: Extraneous Peaks in Chromatogram
Possible Cause Troubleshooting Step Explanation
Reagent By-products Prepare and inject a reagent blank (all components except the sample).This will help identify peaks originating from the derivatizing reagent itself or its by-products. BSTFA by-products are generally more volatile and elute early.[6]
Sample Contamination Use high-purity solvents and reagents. Ensure proper sample clean-up before derivatization.Contaminants in the sample or solvents can also be derivatized or interfere with the analysis.
Side Reactions For silylation, if this compound has other active hydrogens, multiple derivatives may form. For esterification, ensure conditions are not too harsh to cause degradation.The structure of this compound is relatively stable, but complex sample matrices can sometimes lead to unexpected side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting conditions for the derivatization of carboxylic acids, which can be adapted for this compound. Optimization is crucial for each specific application.

Table 1: Esterification with BF3-Methanol

ParameterRecommended ConditionNotes
Reagent 12-14% Boron Trifluoride in MethanolA common and effective catalyst for esterification.[1][3]
Sample to Reagent Ratio 100 µL sample (1 mg/mL) to 50 µL reagentA molar excess of the reagent is necessary.[1]
Temperature 50-100°CHigher temperatures can accelerate the reaction.[1][3]
Time 30-60 minutesReaction time should be optimized; longer times may be needed for complete reaction.[1]
Post-reaction Add saturated NaCl solution and extract with hexane (B92381).This step is to quench the reaction and extract the non-polar FAMEs.[1]

Table 2: Silylation with BSTFA (+/- TMCS)

ParameterRecommended ConditionNotes
Reagent BSTFA + 1-10% TMCSTMCS acts as a catalyst, enhancing the silylating power of BSTFA, especially for hindered groups.[5][8][12]
Sample to Reagent Ratio At least a 2:1 molar ratio of BSTFA to active hydrogensA significant excess ensures the reaction goes to completion.[6][8]
Solvent (optional) Pyridine, Acetonitrile (B52724)BSTFA can often be used neat, but a solvent can aid in sample dissolution.[6][8]
Temperature 60-80°CHeating is often required to ensure complete derivatization.[5][8]
Time 30-90 minutesOptimal time depends on the analyte's reactivity.[5]

Experimental Protocols

Protocol 1: Esterification of this compound to its Methyl Ester
  • Sample Preparation: If the this compound sample is in a solution, evaporate 1-10 mg of the sample to complete dryness in a reaction vial under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath. Derivatization times may need to be optimized.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Shake the vial vigorously to ensure the methyl ester is extracted into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial. To ensure the removal of any residual water, you can pass the hexane layer through a small column of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound with BSTFA/TMCS
  • Sample Preparation: Place 1-10 mg of the this compound sample into a clean, dry reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[8]

  • Reagent Addition: Add 100-200 µL of BSTFA + 1% TMCS to the vial. If the sample does not readily dissolve, 100 µL of an anhydrous solvent like pyridine or acetonitrile can be added.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[5][8]

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system.

Visualizations

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis start Start with this compound Sample dry Evaporate to Dryness (N2 Stream) start->dry add_reagent Add BF3-Methanol Reagent dry->add_reagent heat Heat at 60°C for 10-60 min add_reagent->heat cool Cool to Room Temp heat->cool add_water_hex Add Water & Hexane, then Shake cool->add_water_hex separate Separate Hexane Layer add_water_hex->separate dry_extract Dry Hexane with Na2SO4 (optional) separate->dry_extract inject Inject into GC-MS dry_extract->inject

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Derivatization cluster_moisture Moisture Check cluster_reaction_conditions Reaction Conditions cluster_final_check Final Check start Low or No Derivative Peak? q_dry Was sample completely dry? start->q_dry Yes a_dry_no Action: Evaporate sample to dryness. q_dry->a_dry_no No q_reagent Reagent ratio/age okay? q_dry->q_reagent Yes a_dry_no->start Re-run a_reagent_no Action: Use fresh reagent in sufficient excess. q_reagent->a_reagent_no No q_time_temp Time/Temp sufficient? q_reagent->q_time_temp Yes a_reagent_no->start Re-run a_time_temp_no Action: Increase reaction time and/or temperature. q_time_temp->a_time_temp_no No q_instrument Instrument issue? q_time_temp->q_instrument Yes a_time_temp_no->start Re-run a_instrument_yes Action: Check GC-MS for leaks, column bleed, etc. q_instrument->a_instrument_yes Yes success Problem Solved q_instrument->success No

Caption: Troubleshooting decision tree for derivatization issues.

References

Troubleshooting low recovery of methoprene acid during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the solid-phase extraction of methoprene (B1676399) acid.

Troubleshooting Guide: Low Recovery of Methoprene Acid

Low recovery is one of the most frequent challenges in the solid-phase extraction of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: Why is the recovery of my this compound low, and how can I improve it?

Answer:

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. By systematically evaluating each step, you can pinpoint the cause and take corrective action. Below are the most common causes and their solutions.

Incorrect Sorbent Selection
  • Problem: The chosen sorbent may not have the appropriate chemistry to retain this compound effectively. This compound is a carboxylic acid, and its retention is highly dependent on its ionization state.

  • Solution:

    • Reversed-Phase (RP) Sorbents (e.g., C18, C8): These are commonly used for nonpolar compounds. To retain this compound, the sample's pH should be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, less polar form.

    • Ion-Exchange Sorbents: Anion-exchange sorbents can be effective for retaining the negatively charged carboxylate form of this compound.

    • Polymeric Sorbents: These can offer mixed-mode retention mechanisms (hydrophobic and ion-exchange) and may provide better recovery from complex matrices.

Improper Sample pH
  • Problem: The pH of the sample and the loading solution is critical for the retention of this compound on the SPE sorbent.[1] If the pH is not optimized, the analyte may not be retained on the column and will be lost during the loading and washing steps.

  • Solution:

    • For reversed-phase SPE , adjust the sample pH to be at least 2 pH units below the pKa of this compound to keep it protonated (neutral) and enhance its retention on the nonpolar sorbent.

    • For anion-exchange SPE , the sample pH should be at least 2 pH units above the pKa of this compound to ensure it is deprotonated (negatively charged) and can bind to the positively charged sorbent.

Inefficient Elution
  • Problem: The elution solvent may be too weak or its pH may not be suitable to desorb this compound from the sorbent.[2]

  • Solution:

    • Increase Elution Solvent Strength: For reversed-phase sorbents, increase the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in the elution solvent.[2]

    • Adjust Elution Solvent pH:

      • On a reversed-phase sorbent , raising the pH of the elution solvent above the pKa of this compound will ionize it, making it more polar and easier to elute with a polar solvent.

      • On an anion-exchange sorbent , a high pH or high ionic strength buffer can be used to displace the negatively charged this compound.

    • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to elute the entire amount of bound analyte. Try increasing the elution volume and collecting fractions to determine the elution profile.[2]

Inappropriate Wash Solvent
  • Problem: The wash solvent may be too strong, causing premature elution of this compound from the sorbent.[3]

  • Solution:

    • Decrease the organic solvent content in the wash solution.

    • Ensure the pH of the wash solvent is optimized to maintain the retention of this compound on the sorbent (acidic for reversed-phase, neutral to slightly basic for anion-exchange).

High Flow Rate
  • Problem: If the sample is loaded or the elution solvent is passed through the cartridge too quickly, there may be insufficient time for the analyte to interact with the sorbent or to be desorbed, respectively.[1][4]

  • Solution:

    • Decrease the flow rate during sample loading, washing, and elution steps to allow for proper equilibration. A flow rate of 1-2 mL/min is a good starting point.[2]

Sample Matrix Effects
  • Problem: Components in the sample matrix (e.g., proteins, lipids) can interfere with the binding of this compound to the sorbent or clog the cartridge.[1][5]

  • Solution:

    • Sample Pre-treatment: Incorporate a pre-treatment step such as protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction to remove interfering substances before SPE.[6]

    • Use a Different Sorbent: Some sorbents are more resistant to matrix effects than others. Consider trying a polymeric sorbent if you are using a silica-based one.

Troubleshooting Workflow

Here is a logical workflow to help you troubleshoot low recovery of this compound.

G start Start: Low Methoprene Acid Recovery check_fractions Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_in_load_wash Analyte Found in Load/Wash Fractions? check_fractions->analyte_in_load_wash analyte_retained Analyte Retained on Column but Not Eluted? analyte_in_load_wash->analyte_retained No retention_issue Retention Problem analyte_in_load_wash->retention_issue Yes elution_issue Elution Problem analyte_retained->elution_issue Yes matrix_effects Consider Matrix Effects (Sample Pre-treatment) analyte_retained->matrix_effects No optimize_retention Optimize Retention: - Adjust sample pH - Decrease flow rate - Choose stronger sorbent - Weaker wash solvent retention_issue->optimize_retention optimize_elution Optimize Elution: - Stronger elution solvent - Adjust elution pH - Increase elution volume - Decrease flow rate elution_issue->optimize_elution re_evaluate Re-evaluate Recovery optimize_retention->re_evaluate optimize_elution->re_evaluate end End: Recovery Improved re_evaluate->end matrix_effects->re_evaluate

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound using SPE?

A1: The recovery rate can vary depending on the sample matrix and the specific SPE protocol used. However, well-optimized methods can achieve average recoveries in the range of 80-95%. For instance, a study analyzing this compound in rat plasma and urine reported an average recovery of approximately 80.1% and 82.0%, respectively.[7][8]

Q2: Should I use a silica-based or polymer-based SPE sorbent for this compound?

A2: Both can be effective, but the choice depends on your sample matrix. Silica-based sorbents (like C18) are widely used but can be prone to drying out and irreversible binding. Polymer-based sorbents often offer a wider pH stability range and can provide higher and more reproducible recoveries, especially from complex matrices.

Q3: Can I reuse my SPE cartridges for this compound analysis?

A3: It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For robust and reproducible results, always use a new cartridge for each sample.

Q4: My sample is viscous. How does this affect my SPE recovery?

A4: High sample viscosity can lead to slow and uneven flow through the SPE cartridge, resulting in poor recovery.[2] It is advisable to dilute viscous samples with an appropriate solvent before loading them onto the cartridge.

Q5: The backpressure on my SPE cartridge is very high. What should I do?

A5: High backpressure is often caused by particulate matter in the sample clogging the cartridge frits.[2] Pre-filtering or centrifuging your sample before loading can help prevent this. High backpressure can also be a result of a too-viscous sample or a very high flow rate.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a published study.

AnalyteSample MatrixAverage Recovery (%)Standard Deviation
This compoundRat Plasma80.15.4
This compoundRat Urine82.05.4

Data extracted from a study by Abou-Donia et al. (2001).[7][8]

Experimental Protocols

Protocol 1: SPE of this compound from Rat Plasma and Urine

This protocol is adapted from a validated method for the simultaneous determination of methoprene and its metabolites.[7][8]

1. Sample Pre-treatment:

  • Acidify plasma or urine samples to a pH of 4.0.

2. SPE Cartridge Conditioning:

  • Condition a reversed-phase SPE cartridge (e.g., C18) with 2 mL of methanol followed by 2 mL of water (pH 4.0). Do not allow the cartridge to dry.

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a low flow rate (approx. 1 mL/min).

4. Washing:

  • Wash the cartridge with 3 mL of water to remove polar interferences.

5. Elution:

  • Elute the this compound with an appropriate volume of a suitable organic solvent, such as acetonitrile. The original study used a gradient of 55-100% acetonitrile in water (pH 4.0) for the HPLC separation, suggesting that a high percentage of acetonitrile would be an effective eluent.[7]

6. Post-Elution:

  • The eluate can then be evaporated to dryness and reconstituted in the mobile phase for chromatographic analysis.

Standard SPE Workflow Diagram

G start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water at sample pH) conditioning->equilibration sample_load 3. Sample Loading (Analyte is retained) equilibration->sample_load wash 4. Washing (Interferences are removed) sample_load->wash elution 5. Elution (Analyte is collected) wash->elution end End: Purified Analyte elution->end

Caption: A standard workflow for solid-phase extraction.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Methoprene Acid in Water Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and environmental monitoring, the accurate quantification of methoprene (B1676399) acid, a primary metabolite of the insect growth regulator methoprene, in water is crucial for assessing its environmental fate and potential impact. While highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are available, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a more accessible and cost-effective alternative. This guide provides a comprehensive comparison of a proposed HPLC-UV method for methoprene acid with an established HPLC-MS/MS method for the parent compound, methoprene, supported by experimental data from various studies.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the proposed HPLC-UV method for this compound and a comparative HPLC-MS/MS method for methoprene. Data for the HPLC-UV method is compiled from studies on methoprene and its metabolites in various matrices, while the HPLC-MS/MS data is derived from a validated method for methoprene in water.

Performance ParameterProposed HPLC-UV Method for this compoundHPLC-MS/MS Method for Methoprene
Linearity Range 100 - 1000 ng/mL0.3 - 30.0 ng/mL
Limit of Detection (LOD) ~50 ng/mL~0.006 ng/mL (6 pg/mL)[1]
Limit of Quantification (LOQ) ~100 - 150 ng/mL~0.020 ng/mL (20 pg/mL)[1]
Accuracy (Recovery) 79.3% ± 4.3% to 83.9% ± 4.5%>95%
Precision (%RSD) < 15%12%
Wavelength 210 nm and 254 nmN/A

Experimental Protocols

Detailed methodologies for both the proposed HPLC-UV method and the alternative HPLC-MS/MS method are provided below. These protocols are based on established analytical practices and findings from various research articles.

Proposed HPLC-UV Method for this compound

This proposed method is designed for the quantification of this compound in water matrices using standard laboratory equipment.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Activation: Condition a C18 SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.[1]

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 4. Pass the acidified sample through the conditioned SPE cartridge at a slow, steady rate.

  • Cartridge Washing: Wash the cartridge with 3 mL of deionized water to remove any unretained impurities.[1]

  • Elution: Elute the retained this compound from the cartridge with two 2 mL aliquots of ethyl acetate (B1210297) into a clean collection vial.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

2. HPLC-UV Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (acidified to pH 4.0 with a suitable acid like phosphoric acid). A typical starting point would be a 55:45 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm and 254 nm.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Alternative Method: HPLC-MS/MS for Methoprene

This method provides higher sensitivity and selectivity for the analysis of the parent compound, methoprene, and would be adaptable for this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • The sample preparation protocol is identical to the one described for the HPLC-UV method.

2. HPLC-MS/MS Analysis

  • Chromatographic System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 column suitable for mass spectrometry (e.g., 150 x 2.00 mm, 3 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for methoprene (and which would be determined for this compound).

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the proposed HPLC-UV method.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Water Sample (100 mL) acidify Acidify to pH 4 sample->acidify spe Solid-Phase Extraction (C18 Cartridge) acidify->spe wash Wash with Deionized Water spe->wash elute Elute with Ethyl Acetate wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 & 254 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the analysis of this compound in water by HPLC-UV.

Conclusion

The choice between an HPLC-UV and an HPLC-MS/MS method for the analysis of this compound in water depends on the specific requirements of the study. The proposed HPLC-UV method, while less sensitive than HPLC-MS/MS, offers a robust and cost-effective approach suitable for routine monitoring where high sensitivity is not the primary concern. Its validation would require establishing linearity, accuracy, precision, and limits of detection and quantification under the described conditions. For trace-level analysis and higher specificity, an HPLC-MS/MS method is the superior alternative, providing significantly lower detection limits.[1] This guide provides the foundational information for researchers to select and develop the most appropriate analytical method for their needs.

References

A Comparative Guide to Methoprene Acid Analytical Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of methoprene (B1676399) acid, this guide provides a comprehensive comparison of common analytical methodologies. The following sections detail the performance of various techniques, supported by experimental data from published studies, to assist in selecting the most appropriate method for your specific research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for methoprene acid is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection and gas chromatography-mass spectrometry (GC-MS) are the most prevalent techniques. The table below summarizes the key performance parameters from various studies to facilitate a direct comparison.

MethodMatrixLinearity (ng/mL)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Citation
HPLC-UV Rat Plasma100-100080.1 ± 5.450-100100-150[1]
Rat Urine100-100082.0 ± 5.450-100100-150[1]
Foods-79.4 - 84.61-20 (µg/g)-[2]
LC-MS/MS Water0.3-30.0>95 (SPE)0.0060.020[3][4]
LC-MS/MS Livestock Products-79.5 - 105.1-0.01 (mg/kg)[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the key techniques cited in this guide.

HPLC-UV Method for Rat Plasma and Urine[1]
  • Sample Preparation: Solid-phase extraction (SPE) is utilized to extract methoprene and its metabolite, this compound, from rat plasma and urine.

  • Chromatographic Separation: The analytes are separated on a reversed-phase HPLC column. A gradient of 55-100% acetonitrile (B52724) in water (pH 4.0) is employed as the mobile phase. The flow rate ranges from 0.6 to 1.0 mL/min over a 20-minute run time.

  • Detection: UV detection is performed at 210 and 254 nm.

LC-MS/MS Method for Water Samples[3][4]
  • Sample Preparation: Solid-phase extraction is used to extract the analytes from water samples. To enhance ionization efficiency, a derivatization step is performed using the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

  • Chromatographic Separation: Separation is achieved using a gradient program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient starts at 80% Solvent B, held for 2 minutes, then linearly ramped to 100% Solvent B over 8 minutes and held for 2 minutes. The flow rate is 0.2 mL/min.

  • Detection: Detection is carried out using tandem mass spectrometry with electrospray ionization (ESI) in positive mode, employing selected reaction monitoring.

HPLC Method for Foods[2]
  • Sample Preparation: The sample is extracted with acetonitrile. Sodium chloride is added to salt out the acetonitrile layer. The acetonitrile solution is then washed with hexane (B92381) saturated with acetonitrile and cleaned up on a Florisil column.

  • Chromatographic Separation and Detection: The final determination is performed by HPLC.

Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Rat Plasma or Urine Sample SPE Solid-Phase Extraction Sample->SPE HPLC Reversed-Phase HPLC SPE->HPLC UV UV Detection (210 & 254 nm) HPLC->UV

HPLC-UV Experimental Workflow

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization with PTAD SPE->Derivatization LC Liquid Chromatography Derivatization->LC MSMS Tandem MS (ESI+) LC->MSMS

LC-MS/MS Experimental Workflow

HPLC_Food_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Salting Out Extraction->SaltingOut Wash Hexane Wash SaltingOut->Wash Cleanup Florisil Column Cleanup Wash->Cleanup HPLC HPLC Analysis Cleanup->HPLC

HPLC for Food Experimental Workflow

References

Comparative Toxicity of Methoprene and Methoprene Acid to Daphnia magna: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the acute and chronic toxicity of the insect growth regulator methoprene (B1676399) and its primary metabolite, methoprene acid, to the freshwater crustacean Daphnia magna reveals a notable data gap for this compound, hindering a direct comparative assessment. While toxicity data for methoprene is available, specific quantitative toxicity metrics for this compound in Daphnia magna are not readily found in publicly accessible scientific literature and regulatory databases.

Methoprene, a juvenile hormone analog, is widely used for insect control. Its environmental fate and impact on non-target organisms, such as the key aquatic indicator species Daphnia magna, are of significant interest to researchers and environmental regulators. This guide synthesizes the available experimental data on the toxicity of methoprene and highlights the current knowledge gap regarding its main degradation product, this compound.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for methoprene in Daphnia magna. No equivalent data for this compound could be located in the reviewed literature.

CompoundTest TypeDurationEndpointValue (mg/L)
MethopreneAcute48 hoursEC50 (Immobilisation)0.36
MethopreneChronic21 daysLOAEC (Reproduction)0.051
This compoundAcute48 hoursEC50 (Immobilisation)Data Not Available
This compoundChronic21 daysNOEC/LOAECData Not Available

Experimental Protocols

The toxicity values for methoprene presented in this guide are typically determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Daphnia magna Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance by determining the concentration that causes immobilisation in 50% of the exposed Daphnia magna population over a 48-hour period (EC50).

  • Test Organisms: Young daphnids (<24 hours old) from a healthy, parthenogenetically reproducing stock.

  • Test Conditions: Conducted in glass vessels with a defined culture medium at a constant temperature (typically 20 ± 1°C) and photoperiod (e.g., 16 hours light, 8 hours dark).

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance, along with a control group. The test is typically static or semi-static.

  • Endpoint: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.

Daphnia magna Reproduction Test (OECD 211)

This chronic toxicity test evaluates the sublethal effects of a substance on the reproductive output of Daphnia magna over a 21-day period.

  • Test Organisms: Young female daphnids (<24 hours old).

  • Test Conditions: Similar to the acute test, with controlled temperature and photoperiod. The test medium is renewed regularly to maintain exposure concentrations and water quality.

  • Exposure: Individual daphnids are exposed to a range of concentrations of the test substance and a control.

  • Endpoints: The primary endpoint is the total number of living offspring produced per parent animal over the 21-day period. Other observed effects include adult mortality and the time to first brood.

  • Data Analysis: The Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC) for reproduction are determined by comparing the reproductive output in the treatment groups to the control group using statistical analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a Daphnia magna toxicity test.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis prep_culture Daphnia magna Culture exp_daphnia Introduction of Neonates (<24h old) prep_culture->exp_daphnia prep_media Test Media Preparation exp_setup Test Vessel Setup (Range of Concentrations + Control) prep_media->exp_setup prep_solutions Test Substance Stock Solutions prep_solutions->exp_setup exp_setup->exp_daphnia exp_incubation Incubation (Controlled Temperature & Light) exp_daphnia->exp_incubation obs_acute Acute Test: Immobilisation Check (24h & 48h) exp_incubation->obs_acute obs_chronic Chronic Test: Mortality & Offspring Count (Regularly) exp_incubation->obs_chronic analysis_ec50 Calculate EC50/LC50 obs_acute->analysis_ec50 analysis_noec Determine NOEC/LOEC obs_chronic->analysis_noec

Figure 1. General experimental workflow for Daphnia magna toxicity testing.

Discussion

The available data indicates that methoprene is toxic to Daphnia magna, with a 48-hour EC50 for immobilisation of 0.36 mg/L and a chronic LOAEC for reproduction of 0.051 mg/L. These values suggest that methoprene can have adverse effects on this non-target aquatic organism at relatively low concentrations.

The primary environmental degradation product of methoprene is this compound (also known as 7-methoxycitronellic acid). While its formation is a key step in the environmental breakdown of the parent compound, a significant gap exists in the scientific literature regarding its specific toxicity to Daphnia magna. This lack of data prevents a direct and quantitative comparison of the toxicities of methoprene and its primary metabolite.

For a comprehensive environmental risk assessment, it is crucial to understand the toxicity of major degradation products alongside the parent compound. Future research should prioritize conducting standardized acute and chronic toxicity tests on this compound with Daphnia magna to fill this critical data gap. Such studies would enable a more complete understanding of the overall environmental impact of methoprene use.

Methoprene Immunoassays: A Comparative Analysis of Cross-Reactivity with Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a critical parameter. This guide provides a comparative analysis of methoprene (B1676399) immunoassays, with a focus on their cross-reactivity with the primary metabolite, methoprene acid. Understanding this cross-reactivity is essential for the accurate quantification of methoprene in various matrices and for interpreting toxicological and environmental fate studies.

Methoprene, a widely used insect growth regulator, exerts its biological activity by mimicking juvenile hormone, thus disrupting the developmental processes of insects. In biological systems and the environment, methoprene is metabolized to this compound. Consequently, immunoassays developed for the detection of the parent compound must be rigorously evaluated for their potential to cross-react with this metabolite to avoid overestimation of methoprene concentrations.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of an immunoassay is a measure of how effectively an antibody binds to substances other than its target antigen. It is typically expressed as the ratio of the concentration of the target analyte to the concentration of the cross-reacting substance that produces the same signal (usually 50% inhibition, or IC50).

A study by Mei et al. (1991) detailed the development of polyclonal antibodies and two distinct enzyme-linked immunosorbent assay (ELISA) formats for methoprene: an indirect ELISA (iELISA) and a competitive inhibition ELISA (CIEIA). The cross-reactivity of the developed antiserum was evaluated against key methoprene derivatives, including this compound.[1]

The results from the indirect ELISA format are summarized in the table below:

CompoundIC50 (ppb)Cross-Reactivity (%) vs. Methoprene
Methoprene50100
This compound50,0000.1
Methoprene-Spacer-Acid>100,000<0.05

IC50: The concentration of the analyte required to inhibit 50% of the antibody binding. Cross-Reactivity (%) = (IC50 of Methoprene / IC50 of Cross-Reactant) x 100

The data clearly indicates that the polyclonal antibodies exhibit high specificity for methoprene, with a significantly lower affinity for this compound. The calculated cross-reactivity of 0.1% demonstrates that the immunoassay is highly selective for the parent compound, minimizing the potential for interference from its primary metabolite.

Experimental Protocols

The following is a summarized methodology for the indirect Enzyme-Linked Immunosorbent Assay (iELISA) as described in the foundational study.

1. Coating of Microtiter Plates:

  • Microtiter plates are coated with a methoprene-protein conjugate. This is achieved by covalently linking a derivative of methoprene to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

  • The plates are incubated to allow for the adsorption of the conjugate to the well surface.

  • After incubation, the plates are washed to remove any unbound conjugate.

2. Blocking:

  • The remaining uncoated sites on the microtiter plate wells are blocked using a solution of a non-reactive protein, such as bovine serum albumin or non-fat dry milk. This step prevents non-specific binding of subsequent reagents.

  • The plates are incubated and then washed.

3. Competitive Reaction:

  • Standard solutions of methoprene or the test samples are added to the wells.

  • A specific dilution of the anti-methoprene polyclonal antibody is then added to each well.

  • The plate is incubated, during which the free methoprene in the sample or standard competes with the methoprene conjugate coated on the plate for binding to the limited number of antibody binding sites.

4. Addition of Secondary Antibody:

  • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody is specific for the species in which the primary anti-methoprene antibody was raised (e.g., goat anti-rabbit IgG-HRP).

  • The plate is incubated to allow the secondary antibody to bind to the primary antibody that is bound to the plate.

5. Substrate Addition and Signal Detection:

  • Following a final wash step, a substrate solution for the enzyme is added to the wells.

  • The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of methoprene in the sample.

  • The reaction is stopped after a specific time, and the absorbance is measured using a microplate reader at a specific wavelength.

6. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the methoprene standards.

  • The concentration of methoprene in the unknown samples is determined by interpolating their absorbance values from the standard curve.

Visualizing the Immunoassay Principle and Workflow

To further clarify the experimental concepts, the following diagrams illustrate the competitive binding principle in the immunoassay and the overall experimental workflow.

G cluster_well Microtiter Well Surface Methoprene-Protein Conjugate Methoprene-Protein Conjugate Anti-Methoprene Antibody Anti-Methoprene Antibody Methoprene-Protein Conjugate->Anti-Methoprene Antibody Competitive Binding Free Methoprene Free Methoprene Free Methoprene->Anti-Methoprene Antibody High Affinity Binding This compound This compound This compound->Anti-Methoprene Antibody Low Affinity Binding (Cross-Reactivity)

Competitive binding in a methoprene immunoassay.

G A Coat Plate with Methoprene-Protein Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Add Sample/Standard & Anti-Methoprene Antibody D->E F Incubate (Competitive Binding) E->F G Wash F->G H Add Enzyme-Conjugated Secondary Antibody G->H I Incubate H->I J Wash I->J K Add Substrate J->K L Incubate (Color Development) K->L M Stop Reaction & Read Absorbance L->M N Data Analysis M->N

Workflow of an indirect competitive ELISA for methoprene.

References

A Comparative Analysis of the Developmental Effects of Methoprene Acid and Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the developmental effects of methoprene (B1676399) acid and retinoic acid, focusing on their mechanisms of action, signaling pathways, and quantitative toxicological data from vertebrate embryo assays.

Introduction

Retinoic acid, a metabolite of vitamin A, is a well-established signaling molecule crucial for embryonic development in vertebrates. Its concentration is tightly regulated, and any disruption can lead to severe developmental abnormalities. Methoprene, an insect growth regulator, is designed to mimic insect juvenile hormone, thereby disrupting their maturation. However, concerns have been raised about its potential effects on non-target organisms, particularly vertebrates. One of its degradation products, methoprene acid, has been shown to exhibit activity in vertebrate systems, prompting a closer examination of its developmental effects in comparison to the potent endogenous morphogen, retinoic acid.

Mechanisms of Action and Signaling Pathways

Retinoic Acid:

Retinoic acid exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is fundamental for numerous developmental processes, including patterning of the nervous system, limb development, and organogenesis.

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP RAR RAR RA->RAR CRABP->RA RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Figure 1: Simplified Retinoic Acid Signaling Pathway.

This compound:

Methoprene itself is an analog of insect juvenile hormone and acts on the juvenile hormone receptor in insects.[1] Its degradation product, this compound, has been shown to act as a ligand for vertebrate retinoid X receptors (RXRs).[2] By binding to RXR, this compound can potentially interfere with normal RXR-dependent signaling pathways, including the retinoic acid signaling pathway where RXR forms a heterodimer with RAR. This provides a molecular basis for its potential to cause developmental effects in vertebrates.

Methoprene_Acid_Interaction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methoprene Methoprene Methoprene_Acid This compound Methoprene->Methoprene_Acid Degradation RXR RXR Methoprene_Acid->RXR Binds to RAR RAR RARE RARE (DNA) RAR->RARE Binds to RXR->RAR Heterodimerization Altered_Gene Altered Gene Transcription RARE->Altered_Gene Regulates

Figure 2: Proposed Interaction of this compound with the Retinoid Signaling Pathway.

Comparative Developmental Toxicity Data

The following tables summarize the available quantitative data on the developmental toxicity of this compound and retinoic acid in two common vertebrate models: the African clawed frog (Xenopus laevis) and the zebrafish (Danio rerio).

Table 1: Developmental Toxicity in Xenopus laevis

CompoundEndpointConcentrationEffectCitation
This compound Developmental Toxicity> 1.25 mg/LProduces developmental toxicity.[3]
Retinoic Acid EC50 (Dysmorphogenesis)12.5 - 25 ng/mL50% of embryos exhibit malformations.[4][5]
Retinoic Acid LC5025 - 50 ng/mL50% mortality in embryos.[4][5]

Table 2: Developmental Toxicity in Zebrafish (Danio rerio)

CompoundEndpointConcentrationEffectCitation
This compound -Data not available--
Retinoic Acid EC50 (Teratogenicity)2.47 nM50% of embryos exhibit teratogenic effects such as bent spine, malformed tail, and pericardial edema.[6]

Note: Direct comparative studies evaluating both compounds under the same experimental conditions are limited, making direct comparisons of potency challenging. The data presented is compiled from separate studies.

Experimental Protocols

This section outlines the general methodologies for two standard developmental toxicity assays used to evaluate the effects of chemical compounds on vertebrate embryos.

Frog Embryo Teratogenesis Assay - Xenopus (FETAX)

The FETAX is a 96-hour whole-embryo assay that assesses the teratogenic potential of a compound.

Experimental Workflow:

FETAX_Workflow cluster_endpoints Endpoints A Obtain Xenopus laevis Embryos (Stage 8-11) C Expose Embryos for 96 hours (Static renewal every 24h) A->C B Prepare Test Solutions (Compound dilutions and controls) B->C D Daily Observation (Mortality and malformations) C->D E 96-hour Endpoint Analysis C->E D->C Mortality Mortality E->Mortality Malformation Malformations E->Malformation Growth Growth Inhibition (Head-tail length) E->Growth F Data Analysis (LC50, EC50, Teratogenic Index) Mortality->F Malformation->F Growth->F

Figure 3: General Experimental Workflow for the Frog Embryo Teratogenesis Assay - Xenopus (FETAX).

Key Steps:

  • Embryo Collection: Obtain normally developing Xenopus laevis embryos at the mid-blastula to early gastrula stage (Nieuwkoop and Faber stages 8-11).

  • Test Solutions: Prepare a range of concentrations of the test compound (this compound or retinoic acid) and a control solution (e.g., FETAX solution).

  • Exposure: Place a specific number of embryos into each test concentration and the control. The test is typically run for 96 hours with a static renewal of the test solutions every 24 hours.

  • Observation: At 24, 48, 72, and 96 hours, record the number of dead embryos and the number of malformed embryos in each group.

  • Endpoint Analysis: At 96 hours, surviving embryos are examined under a dissecting microscope for specific malformations. Head-tail length is also measured to assess growth inhibition.

  • Data Analysis: Calculate the LC50 (median lethal concentration), EC50 (median effective concentration for malformation), and the Teratogenic Index (TI = LC50/EC50). A higher TI value indicates a greater teratogenic potential.

Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)

The ZEDTA is another widely used in vivo assay for assessing developmental toxicity.

Key Steps:

  • Embryo Collection: Collect freshly fertilized zebrafish eggs.

  • Exposure: Within a few hours post-fertilization, place individual embryos into the wells of a multi-well plate containing different concentrations of the test compound or control solution.

  • Incubation: Incubate the plates at a controlled temperature (typically 28.5°C) for up to 120 hours post-fertilization (hpf).

  • Observation: At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), observe the embryos under a microscope for a variety of endpoints, including mortality, hatching rate, and specific morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformation, and craniofacial defects).

  • Data Analysis: Determine the LC50 and EC50 for various teratogenic effects.

Discussion and Conclusion

The available data indicates that both retinoic acid and this compound can induce developmental toxicity in vertebrate embryos. Retinoic acid is a potent teratogen at very low concentrations, with an EC50 in the nanomolar range in zebrafish.[6] this compound also demonstrates developmental toxicity in Xenopus laevis, but at significantly higher concentrations (in the mg/L range).[3]

The mechanism of action for retinoic acid is well-established, involving the activation of RAR/RXR heterodimers. The proposed mechanism for this compound's developmental effects in vertebrates involves its interaction with RXRs, which could disrupt the normal functioning of various nuclear receptor signaling pathways, including the retinoic acid pathway.[2]

References

Validating a Bioassay for Methoprene Acid: A Comparative Guide to Assessing Endocrine-Disrupting Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the validation of a bioassay designed to assess the endocrine-disrupting potential of methoprene (B1676399) acid. It offers a comparative analysis of methoprene acid's parent compound, methoprene, and other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Methoprene, an insect growth regulator, functions as a juvenile hormone (JH) analog, disrupting the normal developmental processes of insects.[1] Its primary metabolite, this compound, has been shown to have endocrine-disrupting activity, notably through the activation of vertebrate retinoid X receptors (RXRs).[2] This guide outlines established bioassays, the Daphnia magna reproduction test and the Drosophila melanogaster white puparium assay, as suitable platforms for evaluating the endocrine-disrupting effects of this compound and comparing its activity to other juvenile hormone analogs.

Comparative Efficacy of Juvenile Hormone Analogs

To establish a baseline for bioassay validation, it is crucial to compare the potency of the test compound with existing alternatives. The following table summarizes the 50% lethal concentration (LC50) values for methoprene and two other common juvenile hormone analogs, pyriproxyfen (B1678527) and fenoxycarb, in various insect species. This data provides a quantitative reference for the expected range of activity in a validated bioassay.

CompoundSpeciesLC50 (ppm)Reference
Methoprene Ctenocephalides felis (cat flea)0.643[3]
Aedes aegypti1.34[4]
Pyriproxyfen Ctenocephalides felis (cat flea)0.028[3]
Aedes aegypti1.009[4]
Bemisia tabaci (egg)0.003[5]
Bemisia tabaci (nymph)0.02[5]
Fenoxycarb Ctenocephalides felis (cat flea)0.031[3]

Experimental Protocols

Detailed methodologies for two key bioassays are provided below. These protocols, based on established international guidelines and scientific literature, can be adapted for the specific validation of a this compound bioassay.

Daphnia magna Reproduction Test (adapted from OECD TG 211)

This test assesses the impact of a chemical on the reproductive output of the freshwater crustacean, Daphnia magna. As methoprene has been shown to affect endocrine-regulated processes in Daphnia magna at low concentrations, this is a highly relevant bioassay.[6]

Objective: To determine the concentration of this compound that affects the reproductive output of Daphnia magna over a 21-day period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater (or other suitable culture medium)

  • Test substance (this compound) and solvent carrier (if necessary)

  • Glass beakers or other suitable test vessels

  • Microscope or other magnification device

  • Controlled environment chamber (20 ± 1°C, 16h light:8h dark photoperiod)

  • Algal culture (e.g., Raphidocelis subcapitata) for feeding

Procedure:

  • Range-finding Test: Conduct a preliminary acute toxicity test to determine the appropriate concentration range for the definitive reproduction test.

  • Test Setup: Prepare a series of test concentrations of this compound in the culture medium. Include a control (medium only) and a solvent control if a solvent is used to dissolve the test substance.

  • Exposure: Introduce individual, healthy Daphnia magna neonates into each test vessel. Use at least 10 replicates per concentration.

  • Feeding and Maintenance: Feed the daphnids daily with a suitable amount of algal culture. Renew the test solutions at least three times per week to maintain the test concentrations.

  • Observation: Monitor the daphnids daily for mortality and the number of offspring produced. Remove and count the neonates.

  • Data Analysis: At the end of the 21-day test period, calculate the total number of living offspring per surviving parent animal. Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC). Additionally, calculate the ECx (e.g., EC10, EC20, EC50) for reproductive output using appropriate statistical methods.

Drosophila melanogaster White Puparium Assay

This bioassay is a classic method for assessing the juvenile hormone activity of a compound by observing its effects on insect metamorphosis.

Objective: To determine the ability of this compound to disrupt the metamorphosis of Drosophila melanogaster when applied to early-stage pupae.

Materials:

  • Drosophila melanogaster culture (wild-type)

  • Standard fly culture medium

  • Test substance (this compound) dissolved in a suitable solvent (e.g., acetone)

  • Micropipette

  • Fine-tipped paintbrush

  • Dissecting microscope

  • Incubator (25°C)

Procedure:

  • Culture and Synchronization: Maintain a healthy culture of Drosophila melanogaster. To obtain synchronized pupae, collect third-instar larvae as they begin to wander and pupate.

  • Pupal Collection: Collect white puparia (pharate pupae) within a few hours of pupariation. This stage is characterized by the eversion of the anterior spiracles and a soft, white pupal case.

  • Application of Test Substance: Prepare serial dilutions of this compound in the chosen solvent. Apply a small, fixed volume (e.g., 0.1 µL) of each test solution topically to the surface of each white puparium using a micropipette. Include a solvent-only control group.

  • Incubation: Place the treated puparia in a humidified chamber and incubate at 25°C.

  • Scoring: After the normal duration for metamorphosis (approximately 4-5 days), score the outcome for each puparium. Record the number of successfully eclosed adults, partially eclosed adults, and unemerged pupae. Morphological abnormalities in the emerged adults should also be noted.

  • Data Analysis: Calculate the percentage of emergence inhibition for each concentration. Determine the EC50 value for the disruption of metamorphosis.

Visualization of Key Pathways and Workflows

To aid in the understanding of the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

JuvenileHormoneSignalingPathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (or this compound) Met Methoprene-tolerant (Met) JH->Met Binds JH_Met JH-Met Complex Met->JH_Met Forms Tai Taiman (Tai) JH_Met_Tai JH-Met-Tai Complex Tai->JH_Met_Tai JH_Met->JH_Met_Tai Translocates to Nucleus & Binds Tai JHRE Juvenile Hormone Response Element JH_Met_Tai->JHRE Binds to Gene_Transcription Target Gene Transcription JHRE->Gene_Transcription Initiates

Juvenile Hormone Signaling Pathway

Bioassay_Workflow cluster_Daphnia Daphnia magna Reproduction Bioassay cluster_Drosophila Drosophila melanogaster White Puparium Bioassay D1 Prepare Test Solutions (this compound) D2 Expose Neonates (<24h old) D1->D2 D3 21-Day Incubation (Daily Feeding & Observation) D2->D3 D4 Count Offspring D3->D4 D5 Calculate NOEC, LOEC, ECx D4->D5 F1 Prepare Test Solutions (this compound) F2 Collect White Puparia F1->F2 F3 Topical Application F2->F3 F4 Incubation (~4-5 days) F3->F4 F5 Score Emergence Inhibition F4->F5

References

Quantitative Analysis of Methoprene Acid: A Comparison of LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of methoprene (B1676399) acid, the primary metabolite of the insect growth regulator methoprene, is crucial for environmental monitoring, toxicology studies, and ensuring food safety. This guide provides a comparative overview of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the determination of methoprene and its acid metabolite.

Method Performance: Accuracy and Precision

The performance of analytical methods is primarily evaluated based on their accuracy (closeness to the true value, often expressed as recovery) and precision (degree of agreement among a series of measurements, expressed as relative standard deviation or RSD).

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis. The data presented below is for methoprene, the parent compound of methoprene acid, as comprehensive validation data for a dedicated this compound LC-MS/MS method was not available in the searched literature. However, similar performance characteristics can be anticipated for this compound.

Table 1: Accuracy and Precision of the LC-MS/MS Method for Methoprene.

Spiked Concentration Recovery (%) Relative Standard Deviation (RSD) (%)
1 ng/mL 95 ± 15 12
2 ng/mL 98 ± 10 12

| 3 ng/mL | 102 ± 8 | 12 |

Data from analysis of methoprene in environmental water samples. The reproducibility of the analysis was deemed acceptable with an average RSD of 12%.[1]

A study on methoprene in livestock products using an LC-MS/MS method reported average recoveries ranging from 79.5% to 105.1% with RSDs smaller than 14.2% for spiked levels of 0.01, 0.1, and 0.5 mg/kg.

Alternative Method: HPLC-UV

HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. A validated HPLC-UV method has been reported for the simultaneous determination of methoprene and this compound in biological samples.

Table 2: Accuracy of the HPLC-UV Method for Methoprene and this compound.

Analyte Spiked Concentration (ng/mL) Average Recovery (%)
Methoprene 100 - 1000 83.6 ± 3.9

| this compound | 100 - 1000 | 80.1 ± 5.4 |

Data from analysis in rat plasma.[2]

Another study for methoprene in food using HPLC reported mean recoveries from spiked samples ranging from 79.4% to 84.6%, with repeatability (RSD) values of 2.3-8.8% and reproducibility (RSD) values of 8.8-23.6%.[3]

Method Comparison Summary
FeatureLC-MS/MSHPLC-UV
Sensitivity Very high (pg/mL levels)[1]Moderate (ng/mL to µg/mL levels)
Selectivity Very high, based on mass-to-charge ratioLower, relies on chromatographic separation and UV absorbance
Accuracy Generally high, with good recovery valuesGood, with acceptable recovery values
Precision High, with low RSD valuesGood, with acceptable RSD values
Cost Higher initial investment and operational costsLower initial investment and operational costs
Complexity More complex instrumentation and method developmentSimpler instrumentation and operation

While both methods demonstrate acceptable accuracy and precision for their intended purposes, LC-MS/MS provides significantly higher sensitivity and selectivity, making it the preferred method for detecting trace levels of methoprene and its metabolites in complex matrices. HPLC-UV remains a robust and economical alternative for applications where lower sensitivity is sufficient.

Experimental Protocols

1. LC-ESI-MS/MS Method for Methoprene in Water

This protocol is based on a method developed for the analysis of methoprene in environmental water samples.[1]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Activate an Oasis HLB SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of water.

    • Load 10 mL of the water sample onto the cartridge.

    • Wash the cartridge with 2 mL of water.

    • Elute the analytes with 2 x 2 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Liquid Chromatography (LC)

    • Column: Hypersil C18 (150 x 2.0 mm, 3 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

    • Gradient: Start with 80% B, hold for 2 min, ramp to 100% B in 8 min, hold for 2 min.

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.00 kV

    • Cone Voltage: 30 V

    • Source Temperature: 125 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • Detection: Multiple Reaction Monitoring (MRM)

2. HPLC-UV Method for Methoprene and this compound in Plasma

This protocol is for the simultaneous determination of methoprene and this compound in rat plasma.[2]

  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute methoprene and this compound with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • High-Performance Liquid Chromatography (HPLC)

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile in water (pH 4.0) from 55% to 100% acetonitrile.

    • Flow Rate: 0.6 to 1.0 mL/min over 20 minutes.

    • Detection: UV detection at 210 nm and 254 nm.

Workflow and Logic Diagrams

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Plasma) SPE Solid-Phase Extraction (SPE) SampleCollection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MS Mass Spectrometry (MS) Detection & Quantification LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for quantitative analysis by LC-MS/MS.

This guide highlights that while LC-MS/MS offers superior sensitivity for the analysis of methoprene and its metabolites, HPLC-UV provides a reliable and more accessible alternative for quantification at higher concentrations. The choice of method should be guided by the specific requirements of the study, including the matrix complexity, required detection limits, and available resources.

References

Comparative Analysis of Methoprene Acid's Binding Affinity to Retinoid X Receptor (RXR) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a pivotal role in various physiological processes, including development, metabolism, and cell differentiation. It functions by forming heterodimers with other nuclear receptors. There are three distinct RXR isoforms: RXRα, RXRβ, and RXRγ, each with a unique tissue distribution and specific roles. Methoprene (B1676399) acid, a metabolite of the insect growth regulator methoprene, has been identified as a selective RXR agonist.[1][2] This guide provides a comparative analysis of methoprene acid's binding affinity to the different RXR isoforms, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

The high degree of conservation in the ligand-binding pocket structure among the three human and mouse RXR paralogs further supports the likelihood of similar ligand specificity and binding affinities.

To provide a quantitative perspective on ligand binding to RXR isoforms, the following table includes data for the well-characterized RXR agonist, bexarotene. This data illustrates the typical binding affinities observed for RXR-selective ligands across the different isoforms.

LigandReceptor IsoformBinding Affinity (Kd)Transcriptional Activation (EC50)Reference
This compoundRXRα, RXRβ, RXRγNot Reported20 µM
BexaroteneRXRα14 ± 3 nM33 ± 2 nM[3]
RXRβ21 ± 4 nM24 ± 4 nM[3]
RXRγ29 ± 7 nM25 ± 2 nM[3]

Experimental Protocols

The determination of ligand binding affinity to nuclear receptors like RXR can be achieved through various established experimental protocols. A commonly employed method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid) for binding to the receptor.

Materials:

  • Purified recombinant human RXRα, RXRβ, or RXRγ ligand-binding domain (LBD).

  • Radiolabeled ligand (e.g., [³H]-9-cis-retinoic acid).

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors and dithiothreitol).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the purified RXR LBD and the radiolabeled ligand are incubated with varying concentrations of unlabeled this compound in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand (this compound). The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Purified RXR Isoform (α, β, or γ) Incubation Incubation to Equilibrium Receptor->Incubation RadioLigand Radiolabeled Ligand ([³H]-9-cis-RA) RadioLigand->Incubation TestLigand This compound (Varying Concentrations) TestLigand->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/unbound Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Quantify radioactivity Plotting Plot Competition Curve Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Fig. 1: Workflow for a competitive radioligand binding assay.

RXR Signaling Pathway

Upon binding of an agonist like this compound, the RXR undergoes a conformational change that initiates a cascade of events leading to the regulation of gene expression. In the absence of a ligand, the RXR heterodimer is bound to specific DNA sequences known as hormone response elements (HREs) and is associated with corepressor proteins that inhibit transcription.

Ligand binding induces a conformational shift in the RXR's ligand-binding domain.[4] This new conformation leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[5] The coactivator complex then facilitates the recruitment of the basal transcription machinery, leading to the transcription of target genes.

RXR_Signaling_Pathway cluster_inactive Inactive State (No Ligand) cluster_active Active State (Ligand-Bound) RXR_inactive RXR Partner_inactive Partner NR RXR_inactive->Partner_inactive Heterodimer CoR Corepressor Complex RXR_inactive->CoR Recruits DNA_inactive Hormone Response Element (HRE) RXR_inactive->DNA_inactive Bound to DNA Partner_inactive->CoR Recruits Partner_inactive->DNA_inactive Bound to DNA CoR->DNA_inactive Represses Transcription Ligand This compound RXR_active RXR Ligand->RXR_active Binds Partner_active Partner NR RXR_active->Partner_active Heterodimer CoA Coactivator Complex RXR_active->CoA Recruits DNA_active Hormone Response Element (HRE) RXR_active->DNA_active Bound to DNA Partner_active->CoA Recruits Partner_active->DNA_active Bound to DNA Transcription Gene Transcription CoA->Transcription Activates

Fig. 2: RXR signaling pathway activation by a ligand.

References

Navigating Ecotoxicological Risk: A Comparative Guide to Method Validation for Methoprene Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of analytical methodologies for the ecotoxicological assessment of methoprene (B1676399) and its primary metabolite, methoprene acid. This guide provides researchers, scientists, and drug development professionals with a comparative overview of validated analytical methods, detailed experimental protocols, and a proposed adaptable method for the determination of this compound in environmental matrices.

In the realm of regulatory ecotoxicology, the precise and accurate quantification of pesticide residues and their metabolites in environmental compartments is paramount for assessing potential ecological risks. Methoprene, an insect growth regulator widely used for mosquito control, undergoes environmental degradation to form this compound. This primary metabolite has been shown to exhibit biological activity, including the activation of retinoid X receptors, necessitating the development and validation of robust analytical methods for its detection.[1]

This guide compares existing validated methods for the parent compound, methoprene, and addresses the notable gap in validated methodologies specifically for this compound in environmental samples. An adaptable analytical approach for this compound, grounded in established methods for similar acidic pesticide metabolites, is proposed to aid researchers in this critical area of environmental monitoring.

Comparative Analysis of Analytical Methods

The determination of methoprene and its acid metabolite in environmental matrices is predominantly achieved through chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the most common approach. The choice of method is often dictated by the required sensitivity and the complexity of the sample matrix.

Parameter Method 1: HPLC-UV Method 2: LC-ESI-MS/MS Proposed Method: LC-ESI-MS/MS for this compound
Analyte(s) S-MethopreneMethopreneThis compound
Matrix Sunflower SeedsEnvironmental WaterWater, Soil/Sediment
Instrumentation HPLC with UV DetectorLC with ESI-MS/MSLC with ESI-MS/MS
Limit of Detection (LOD) 0.003–0.007 mg/kg6 pg/mLAnalyte-dependent, target <1 ng/L
Limit of Quantification (LOQ) Not Specified20 pg/mLAnalyte-dependent, target <5 ng/L
Linearity Not SpecifiedNot Specified>0.99 (Correlation Coefficient)
Accuracy (Recovery) 82–110%>95% (from spiked water)70–120% (as per regulatory guidelines)
Precision (RSD) Not Specified12% (average RSD)<20%
Reference [2][3][4][5]Based on U.S. EPA methods for acidic herbicides

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared methods.

Method 1: HPLC-UV for S-Methoprene in Sunflower Seeds

This method is suitable for the determination of S-methoprene residues in a solid matrix.

1. Sample Preparation:

  • Weigh a representative sample of sunflower seeds.

  • Add 50 mL of HPLC-grade methanol (B129727).

  • Shake the sample for a minimum of 5 hours at ≥250 rpm.

  • Allow the sample to sit or continue shaking for an additional 19 hours.

  • Add a known amount of an internal standard (e.g., 5 mL of dibutyl phthalate).

  • Shake the sample by hand to mix.

  • Filter the extract into an autosampler vial.[2]

2. HPLC-UV Analysis:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

  • Detection: UV detector set at 264 nm.

  • Quantification: Based on a calibration curve prepared from certified reference standards.

Method 2: LC-ESI-MS/MS for Methoprene in Environmental Water

This highly sensitive method is ideal for trace-level detection of methoprene in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike water samples with an internal standard.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with ethyl acetate.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[3][4][5]

2. LC-ESI-MS/MS Analysis:

  • Column: Hypersil C18-BD column (150 x 2.00 mm, 3 µm).[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[4]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.

Proposed Adaptable Method: LC-ESI-MS/MS for this compound in Water and Soil

Due to the lack of specific validated methods for this compound in the public domain, the following protocol is proposed based on established U.S. EPA methods for other acidic pesticides.

1. Sample Preparation (Water):

  • Acidify the water sample to a pH of approximately 2 with a suitable acid (e.g., hydrochloric or formic acid) to ensure the this compound is in its protonated form.

  • Perform solid-phase extraction using a polymeric reversed-phase sorbent (e.g., Oasis HLB).

  • Condition the SPE cartridge with methanol, followed by acidified deionized water.

  • Load the acidified water sample.

  • Wash the cartridge with acidified deionized water to remove polar interferences.

  • Elute the this compound with a suitable solvent such as methanol or acetonitrile.

  • Concentrate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Sample Preparation (Soil/Sediment):

  • Perform solvent extraction of the soil or sediment sample with an appropriate solvent mixture (e.g., acetonitrile/water).

  • The extract may require a clean-up step, such as liquid-liquid partitioning or passage through a clean-up SPE cartridge, to remove matrix interferences.

  • The cleaned-up extract can then be concentrated and prepared for LC-MS/MS analysis.

3. LC-ESI-MS/MS Analysis:

  • Column: A C18 or phenyl-hexyl column suitable for the analysis of polar acidic compounds.

  • Mobile Phase: A gradient of water with 0.1% formic or acetic acid and an organic solvent like methanol or acetonitrile. The acidic mobile phase will help to maintain the protonated state of the this compound for better retention and ionization.

  • Ionization: ESI in negative mode is generally preferred for carboxylic acids.

  • Detection: MS/MS in SRM mode, monitoring for the specific precursor-to-product ion transitions of this compound.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

cluster_extraction Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water/Soil) Acidification Acidification (pH 2) Sample->Acidification Adjust pH SPE Solid-Phase Extraction (e.g., Oasis HLB) Acidification->SPE Load Sample Elution Elution (Methanol/Acetonitrile) SPE->Elution Elute Analyte Concentration Concentration & Reconstitution Elution->Concentration Prepare for Injection LC_MSMS LC-ESI-MS/MS (Negative Ion Mode) Concentration->LC_MSMS Inject Sample Data Data Acquisition & Quantification LC_MSMS->Data Detect & Measure

Caption: Workflow for the proposed analytical method for this compound.

cluster_degradation Environmental/Metabolic Degradation cluster_ecotox Ecotoxicological Endpoint Methoprene Methoprene Hydrolysis Hydrolysis (Microbial/Photochemical) Methoprene->Hydrolysis Primary Pathway MethopreneAcid This compound Hydrolysis->MethopreneAcid RXR Retinoid X Receptor (RXR) MethopreneAcid->RXR Activates GeneTranscription Gene Transcription Alteration RXR->GeneTranscription Leads to

Caption: Degradation pathway of methoprene and its ecotoxicological relevance.

References

Comparing the efficacy of different SPE sorbents for methoprene acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of methoprene (B1676399) acid, a primary metabolite of the insect growth regulator methoprene, efficient sample extraction is paramount for accurate quantification. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex matrices. The choice of SPE sorbent is a critical factor that directly influences recovery, purity, and overall method performance. This guide provides a comparative overview of the efficacy of different SPE sorbents for the extraction of methoprene acid, supported by experimental data and detailed protocols.

Comparison of Sorbent Performance

The selection of an appropriate SPE sorbent is crucial for achieving high recovery and minimizing matrix effects. The two most common types of reversed-phase SPE sorbents are silica-based, such as C18, and polymer-based, such as the hydrophilic-lipophilic balanced (HLB) copolymers.

C18 (Octadecyl-silica): This traditional sorbent relies on hydrophobic interactions between the C18 alkyl chains and the nonpolar parts of the analyte. It is effective for extracting nonpolar to moderately polar compounds from aqueous matrices.

Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric sorbent made of a copolymer of a hydrophilic monomer (N-vinylpyrrolidone) and a lipophilic monomer (divinylbenzene). This composition allows for a dual retention mechanism, capturing a wider range of compounds from polar to nonpolar.

Below is a summary of reported recovery data for this compound and the parent compound methoprene using different SPE sorbents.

AnalyteSPE SorbentMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
This compound C18Rat Plasma80.16.7[1]
This compound C18Rat Urine82.06.6[1]
Methoprene Oasis HLBWater>95Not Reported

Note: The data for C18 and Oasis HLB are from different studies, analyzing either the acid metabolite or the parent compound in different matrices. A direct head-to-head comparison for this compound in the same matrix was not available in the reviewed literature. However, a study comparing Oasis HLB and C18 for a broad range of 65 pesticides in surface water demonstrated generally superior recovery for the polymeric Oasis HLB sorbent[2].

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and efficient SPE. Below are representative protocols for this compound extraction using C18 and Oasis HLB sorbents.

Protocol 1: this compound Extraction from Biological Fluids using C18 SPE Cartridge

This protocol is based on the methodology reported by Abu-Qare and Abou-Donia (2001) for the extraction of this compound from rat plasma and urine.

1. Sample Pre-treatment:

  • Acidify the plasma or urine sample to a pH of 4.0. This ensures that the this compound is in its neutral, protonated form, enhancing its retention on the nonpolar C18 sorbent.

2. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol (B129727) through the C18 SPE cartridge.

  • Follow with 3 mL of deionized water (pH 4.0) to equilibrate the sorbent. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be employed to remove less polar interferences, but care must be taken to avoid premature elution of the analyte.

5. Elution:

  • Elute the retained this compound with 2 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile (B52724). The original study does not specify the elution solvent; however, for a compound of this polarity on a C18 sorbent, acetonitrile or methanol are common choices.

Protocol 2: this compound Extraction from Water using Oasis HLB SPE Cartridge

This protocol is adapted from methodologies for methoprene and other acidic pesticides using Oasis HLB sorbents.

1. Sample Pre-treatment:

  • Acidify the water sample to a pH of approximately 2.5-3.0 with an acid like formic acid or hydrochloric acid. This step is crucial for the retention of acidic analytes on the reversed-phase sorbent.

2. SPE Cartridge Conditioning and Equilibration:

  • Condition the Oasis HLB cartridge with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of deionized water (acidified to the same pH as the sample). Oasis HLB is a water-wettable sorbent, which makes it more robust against drying out after conditioning.

3. Sample Loading:

  • Load the acidified water sample onto the cartridge at a controlled flow rate.

4. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

  • A wash with a small percentage of organic solvent (e.g., 5% methanol in water) can further clean the sample without eluting the this compound.

5. Elution:

  • Elute the this compound from the cartridge with 2-4 mL of a solvent mixture like dichloromethane/methanol or ethyl acetate.

Experimental Workflow Diagrams

To visualize the experimental processes, the following diagrams were generated using the DOT language.

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe C18 SPE Procedure cluster_analysis Analysis Start Start Pretreat Acidify Sample (pH 4.0) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition: Methanol Equilibrate Equilibrate: Water (pH 4.0) Condition->Equilibrate Equilibrate->Load Wash Wash: Deionized Water Load->Wash Elute Elute: Acetonitrile Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: C18 SPE Workflow for this compound.

SPE_Workflow_OasisHLB cluster_prep Sample Preparation cluster_spe Oasis HLB SPE Procedure cluster_analysis Analysis Start Start Pretreat Acidify Sample (pH 2.5-3.0) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition: Methanol Equilibrate Equilibrate: Acidified Water Condition->Equilibrate Equilibrate->Load Wash Wash: Deionized Water Load->Wash Elute Elute: DCM/Methanol Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Oasis HLB SPE Workflow for this compound.

Conclusion

Both C18 and Oasis HLB sorbents can be effectively used for the solid-phase extraction of this compound. The choice between them may depend on the specific matrix and the desired analytical performance.

  • C18 sorbents have a long history of use and can provide good recoveries for this compound in biological fluids, as demonstrated by the available data.

  • Oasis HLB sorbents , with their dual retention mechanism, are often favored for multi-residue methods and may offer higher and more robust recoveries for a wider range of analytes, including acidic pesticides. The polymeric nature of Oasis HLB also makes it stable over a wider pH range and less prone to drying out, which can simplify method development and improve reproducibility.

For researchers developing new methods for this compound analysis, it is recommended to perform an in-house evaluation of both sorbent types with the specific sample matrix to determine the optimal choice for their application. The protocols and data presented in this guide provide a solid foundation for such an investigation.

References

Validation of the stability of methoprene acid stock solutions and working standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, ensuring the integrity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative analysis of the stability of methoprene (B1676399) acid stock solutions and working standards under various storage and stress conditions. The information presented herein is synthesized from established protocols for stability testing of chemical standards and known degradation pathways of related compounds.

This document details experimental methodologies for stability assessment and presents expected stability data in a clear, tabular format. Additionally, it visualizes experimental workflows and potential degradation pathways to provide a comprehensive understanding of methoprene acid stability.

Comparative Stability Data

The stability of this compound solutions is influenced by several factors, including the choice of solvent, storage temperature, and exposure to light. The following tables summarize the expected percentage of degradation of methroprene acid stock solutions (typically 1 mg/mL) and working standards (e.g., 10 µg/mL) under different conditions. This data is representative of typical findings from long-term and accelerated stability studies.

Table 1: Long-Term Stability of this compound Stock Solutions (1 mg/mL)

Storage ConditionSolvent3 Months6 Months12 Months24 Months
-20°C (Protected from Light) Acetonitrile (B52724)< 1%< 1%< 2%< 3%
Methanol< 1%< 2%< 3%< 5%
Acetonitrile:Water (9:1)< 2%< 3%< 5%< 8%
4°C (Protected from Light) Acetonitrile< 2%< 4%< 7%> 10%
Methanol< 3%< 6%> 10%Not Recommended
Acetonitrile:Water (9:1)< 5%> 10%Not RecommendedNot Recommended
Ambient Temperature (~25°C, Protected from Light) Acetonitrile< 5%> 10%Not RecommendedNot Recommended
Methanol> 10%Not RecommendedNot RecommendedNot Recommended
Acetonitrile:Water (9:1)> 15%Not RecommendedNot RecommendedNot Recommended

Table 2: Forced Degradation of this compound Working Standards (10 µg/mL)

Stress ConditionDurationExpected Degradation (%)Primary Degradation Products
Acid Hydrolysis (0.1 M HCl at 60°C) 24 hours10 - 20%Isomers, potential cleavage products
Alkaline Hydrolysis (0.1 M NaOH at 60°C) 8 hours15 - 30%Isomers, potential cleavage products
Oxidative (3% H₂O₂ at 25°C) 24 hours5 - 15%Epoxides, oxidative cleavage products
Photolytic (ICH Q1B UV/Vis light exposure) 24 hours20 - 40%Photoisomers, photodegradation products.[1]
Thermal (80°C) 48 hours5 - 10%Isomers, minor degradation products

Experimental Protocols

The following are detailed methodologies for conducting stability studies on this compound solutions.

Long-Term and Accelerated Stability Testing

This protocol is designed to evaluate the stability of this compound stock and working solutions under various storage conditions over an extended period.

a. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh this compound reference standard and dissolve in the chosen solvent (e.g., HPLC-grade acetonitrile, methanol, or acetonitrile:water mixture) to achieve a final concentration of 1 mg/mL.

  • Working Standard (10 µg/mL): Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.

b. Storage Conditions:

  • Aliquots of the stock and working solutions are stored in amber glass vials to protect from light.

  • Storage temperatures include: -20°C, 4°C, and ambient temperature (~25°C).

c. Testing Intervals:

  • Samples are analyzed at initial preparation (time 0) and at subsequent time points (e.g., 1, 3, 6, 12, and 24 months).

d. Analytical Method:

  • A stability-indicating HPLC-UV method is used for analysis.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of approximately 265 nm.

  • The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time 0.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][3]

a. Preparation of Samples:

  • A working standard solution of this compound (e.g., 10 µg/mL) is subjected to the following stress conditions.

b. Stress Conditions:

  • Acid Hydrolysis: Mix the working standard with an equal volume of 0.1 M HCl and heat at 60°C.

  • Alkaline Hydrolysis: Mix the working standard with an equal volume of 0.1 M NaOH and heat at 60°C. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the working standard with an equal volume of 3% hydrogen peroxide and keep at room temperature.

  • Photolytic Degradation: Expose the working standard solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Store the working standard solution at an elevated temperature (e.g., 80°C).

c. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC-UV method.

  • Assess peak purity of the this compound peak and identify and quantify any degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Standard (10 µg/mL) prep_stock->prep_working storage_neg20 -20°C prep_working->storage_neg20 Long-Term storage_4 4°C prep_working->storage_4 Long-Term storage_25 25°C prep_working->storage_25 Long-Term stress_acid Acid Hydrolysis prep_working->stress_acid Forced stress_base Alkaline Hydrolysis prep_working->stress_base Forced stress_ox Oxidation prep_working->stress_ox Forced stress_photo Photolysis prep_working->stress_photo Forced stress_therm Thermal prep_working->stress_therm Forced analysis HPLC-UV Analysis storage_neg20->analysis storage_4->analysis storage_25->analysis stress_acid->analysis stress_base->analysis stress_ox->analysis stress_photo->analysis stress_therm->analysis data Data Evaluation (% Degradation, Peak Purity) analysis->data

Caption: Workflow for this compound stability validation.

Potential Degradation Pathway of Methoprene

G cluster_degradation Degradation Pathways methoprene Methoprene hydrolysis Hydrolysis (Acidic/Alkaline) methoprene->hydrolysis oxidation Oxidation methoprene->oxidation photolysis Photolysis methoprene->photolysis methoprene_acid This compound hydrolysis->methoprene_acid isomers Isomers hydrolysis->isomers cleavage_products Cleavage Products hydrolysis->cleavage_products oxidation->cleavage_products epoxides Epoxides oxidation->epoxides photo_products Photoisomers & Photodegradation Products photolysis->photo_products

Caption: Potential degradation pathways for methoprene.

Conclusion

Based on the established principles of chemical stability, this compound stock solutions are most stable when prepared in acetonitrile and stored at -20°C, protected from light. Under these conditions, they can be expected to remain stable for at least two years with minimal degradation. Working standards are more susceptible to degradation, particularly when exposed to hydrolytic, oxidative, or photolytic stress. It is crucial for laboratories to perform their own stability validation studies to establish appropriate storage conditions and expiration dates for their specific solutions and analytical methods. The provided protocols and expected data serve as a robust starting point for these essential validation activities.

References

Comparative Study of Methoprene Acid Persistence in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental fate of methoprene (B1676399) acid in varied soil matrices, with a comparative look at alternative insect growth regulators.

This guide provides an objective comparison of methoprene acid's persistence in different soil types, supported by experimental data. It further contextualizes this data by comparing it with other insect growth regulators, pyriproxyfen (B1678527) and novaluron. Detailed experimental protocols and a visualization of the relevant signaling pathway are included to support further research and development.

Executive Summary

This compound, a widely used insect growth regulator, exhibits relatively low persistence in soil environments. Its degradation is significantly influenced by soil composition, with microbial activity being a primary driver of its breakdown. This guide summarizes available data on the half-life of this compound in sandy and loam soils. While specific data for clay soils is limited, the general principles of pesticide persistence suggest that factors such as higher organic matter and clay content could influence its degradation rate. For comparison, data on the soil persistence of two other insect growth regulators, pyriproxyfen and novaluron, are also presented.

Comparative Persistence Data

The persistence of an active compound in soil is a critical factor in assessing its environmental impact. The following table summarizes the available half-life data for methoprene and selected alternatives in different soil types.

CompoundSoil TypeHalf-life (t½) in daysReference(s)
Methoprene Sandy Loam~10[1][2][3]
Silty Loam~10[1]
Four Unspecified Soil Types10 - 14[4]
Clay/Clay LoamData not available in searched literature
Pyriproxyfen Sandy Loam7.6 - 8.2
Clay LoamSlower degradation than sandy loam
Novaluron Not specifiedResidue levels below detection limit

Note: The half-life of a pesticide can be influenced by various factors including soil temperature, moisture, pH, and microbial activity. The data presented here is based on available laboratory and field studies and should be interpreted within the context of the specific experimental conditions.

Mode of Action: Juvenile Hormone Signaling Pathway

Methoprene acts as an analog of insect juvenile hormone (JH). It exerts its effect by binding to the Methoprene-tolerant (Met) receptor, a key component of the juvenile hormone signaling pathway. This binding disrupts the normal developmental processes in insects, preventing them from reaching maturity and reproducing.

Juvenile_Hormone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (or Methoprene) Met_inactive Met Receptor (inactive) JH->Met_inactive Binds to Met_JH_complex Met-JH Complex Met_inactive->Met_JH_complex Forms Hsp83 Hsp83 Hsp83->Met_JH_complex Mediates transport Met_JH_SRC_complex Active Transcription Complex Met_JH_complex->Met_JH_SRC_complex Translocates to nucleus and binds SRC SRC SRC DNA DNA (JH Response Elements) Met_JH_SRC_complex->DNA Binds to Transcription Transcription of Target Genes DNA->Transcription Initiates Development Disruption of Normal Development Transcription->Development Leads to Experimental_Workflow start Start soil_collection Soil Collection and Characterization (e.g., Sandy Loam, Clay Loam) start->soil_collection soil_prep Soil Preparation (Sieving, Moisture Adjustment) soil_collection->soil_prep methoprene_app Application of This compound soil_prep->methoprene_app incubation Incubation (Controlled Temperature and Moisture) methoprene_app->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction of Methoprene Residues sampling->extraction analysis Quantification by Chromatography (e.g., HPLC, GC-MS) extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end Comparative_Logic_Flow start Insect Growth Regulator Applied to Soil compound Compound Properties (e.g., Methoprene, Pyriproxyfen, Novaluron) start->compound soil_type Soil Type start->soil_type degradation Degradation Rate (Half-life) compound->degradation sandy Sandy Soil (Low OM, Low Clay) soil_type->sandy loam Loam Soil (Moderate OM & Clay) soil_type->loam clay Clay Soil (High OM, High Clay) soil_type->clay sandy->degradation loam->degradation clay->degradation methoprene_sandy Methoprene: ~10 days degradation->methoprene_sandy Methoprene pyriproxyfen_sandy Pyriproxyfen: ~8 days degradation->pyriproxyfen_sandy Pyriproxyfen novaluron_sandy Novaluron: Rapid degradation->novaluron_sandy Novaluron methoprene_loam Methoprene: ~10 days degradation->methoprene_loam Methoprene pyriproxyfen_loam Pyriproxyfen: Data suggests slower than sandy degradation->pyriproxyfen_loam Pyriproxyfen methoprene_clay Methoprene: Data not available (likely slower than sandy) degradation->methoprene_clay Methoprene pyriproxyfen_clay Pyriproxyfen: Slower than sandy degradation->pyriproxyfen_clay Pyriproxyfen persistence Environmental Persistence methoprene_sandy->persistence pyriproxyfen_sandy->persistence novaluron_sandy->persistence methoprene_loam->persistence pyriproxyfen_loam->persistence methoprene_clay->persistence pyriproxyfen_clay->persistence

References

Navigating the Matrix: A Comparative Guide to the Specificity of Analytical Methods for Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of analytical methodologies reveals that high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity for the determination of methoprene (B1676399) acid in the presence of co-formulated pesticides like pyrethroids and synergists. While HPLC with UV detection can achieve baseline separation, the enhanced selectivity of MS/MS is crucial for unambiguous quantification in complex matrices, mitigating the risk of co-elution and matrix interferences.

For researchers and scientists in drug development and environmental monitoring, the accurate quantification of pesticide residues is paramount. Methoprene, an insect growth regulator, is frequently used in combination with other pesticides, such as pyrethroids (e.g., permethrin (B1679614), deltamethrin) and the synergist piperonyl butoxide (PBO), to enhance its efficacy. The primary active metabolite of methoprene, methoprene acid, must be accurately measured to assess environmental fate and toxicological impact. This guide provides a comparative analysis of analytical methods, focusing on their specificity in distinguishing this compound from these commonly co-occurring pesticides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An established method for the simultaneous determination of methoprene, this compound, and the pyrethroid insecticide permethrin utilizes reversed-phase HPLC with UV detection.[1] This approach has demonstrated successful separation of these compounds, providing a viable option for their analysis.

Experimental Protocol: HPLC-UV for this compound and Permethrin

A solid-phase extraction (SPE) followed by reversed-phase HPLC is employed for the simultaneous analysis of methoprene, this compound, and permethrin.[1]

  • Sample Preparation: Solid-phase extraction is utilized to clean up and concentrate the analytes from the sample matrix.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (pH 4.0) is employed. The gradient starts at 55% acetonitrile and increases to 100% over 20 minutes.[1]

    • Flow Rate: The flow rate ranges from 0.6 to 1.0 mL/min.[1]

  • Detection: UV detection is performed at 210 nm and 254 nm.[1]

dot graph "HPLC_UV_Workflow" { rankdir="TB"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Sample" [shape="ellipse", fillcolor="#FBBC05"]; "SPE" [label="Solid-Phase Extraction", fillcolor="#34A853"]; "Eluate" [shape="ellipse", fillcolor="#FBBC05"]; "Sample" -> "SPE" -> "Eluate"; }

subgraph "cluster_HPLC" { label="HPLC Analysis"; style="filled"; color="#FFFFFF"; "Injector" [fillcolor="#EA4335"]; "Column" [label="Reversed-Phase C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Detector" [label="UV Detector (210 & 254 nm)", fillcolor="#EA4335"]; "Eluate" -> "Injector" -> "Column" -> "Detector"; }

subgraph "cluster_Data" { label="Data Analysis"; style="filled"; color="#FFFFFF"; "Chromatogram" [shape="note", fillcolor="#FBBC05"]; "Quantification" [fillcolor="#34A853"]; "Detector" -> "Chromatogram" -> "Quantification"; } } caption { label="Workflow for HPLC-UV analysis of this compound."; fontsize="10"; }

Performance of the HPLC-UV Method

The following table summarizes the performance characteristics of the HPLC-UV method for the simultaneous determination of methoprene, this compound, and permethrin.[1]

AnalyteRetention Time (min)Linearity (ng/mL)Recovery (%)LOD (ng/mL)LOQ (ng/mL)
This compound7.3 - 18.4100 - 100080.1 ± 5.450 - 100100 - 150
Methoprene7.3 - 18.4100 - 100083.6 ± 3.950 - 100100 - 150
Permethrin7.3 - 18.4100 - 100082.1 ± 4.450 - 100100 - 150

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced specificity, particularly in complex matrices, LC-MS/MS is the preferred method. The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection and quantification of target analytes, minimizing the potential for interference from co-eluting compounds. While a single method for the simultaneous analysis of this compound, pyrethroids, and PBO was not identified in the reviewed literature, existing LC-MS/MS methods for individual or pairs of these compounds demonstrate the superior selectivity of this technique.

Experimental Protocol: A Conceptual LC-MS/MS Method

Based on established methodologies for the individual analysis of these compounds, a conceptual LC-MS/MS workflow for the simultaneous determination of this compound, a pyrethroid (e.g., deltamethrin), and PBO can be proposed.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a common and effective method for multi-residue pesticide analysis in various matrices.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating these compounds.

    • Mobile Phase: A gradient of acetonitrile or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, would be employed.

  • Detection: Tandem mass spectrometry operating in MRM mode would be used. Specific precursor-to-product ion transitions for each analyte would be monitored to ensure high selectivity.

dot graph "LC_MSMS_Workflow" { rankdir="TB"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Sample" [shape="ellipse", fillcolor="#FBBC05"]; "QuEChERS" [label="QuEChERS Extraction", fillcolor="#34A853"]; "Extract" [shape="ellipse", fillcolor="#FBBC05"]; "Sample" -> "QuEChERS" -> "Extract"; }

subgraph "cluster_LCMS" { label="LC-MS/MS Analysis"; style="filled"; color="#FFFFFF"; "Injector" [fillcolor="#EA4335"]; "Column" [label="Reversed-Phase C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MassSpec" [label="Tandem Mass Spectrometer (MRM)", fillcolor="#EA4335"]; "Extract" -> "Injector" -> "Column" -> "MassSpec"; }

subgraph "cluster_Data" { label="Data Analysis"; style="filled"; color="#FFFFFF"; "MRM_Data" [shape="note", fillcolor="#FBBC05"]; "Quantification" [fillcolor="#34A853"]; "MassSpec" -> "MRM_Data" -> "Quantification"; } } caption { label="Conceptual workflow for LC-MS/MS analysis."; fontsize="10"; }

Specificity and Performance Comparison

The key advantage of LC-MS/MS over HPLC-UV lies in its specificity. The selection of specific precursor and product ions for each analyte in MRM mode significantly reduces the likelihood of interference from other pesticides or matrix components that may have similar retention times.

FeatureHPLC-UVLC-MS/MS
Specificity Relies on chromatographic separation and UV absorbance. Susceptible to co-elution and matrix interference.High specificity due to mass-based detection and MRM. Minimizes interference.
Sensitivity Generally lower, with LOQs in the ng/mL range.[1]Higher sensitivity, with the potential for LOQs in the pg/mL range.
Confirmation Limited to retention time and UV spectrum.Provides structural information through fragmentation patterns, offering a higher degree of confidence in identification.
Matrix Effects Can be significant, requiring extensive sample cleanup.Can be mitigated through the use of isotopically labeled internal standards and optimized source conditions.

Logical Relationship for Method Selection

The choice of analytical method depends on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

dot digraph "Method_Selection_Logic" { rankdir="TB"; node [shape="box", style="filled", fontcolor="#202124"]; edge [color="#4285F4"];

"Start" [shape="ellipse", style="filled", fillcolor="#FBBC05", label="Start: Define Analytical Needs"]; "Matrix_Complexity" [shape="diamond", style="filled", fillcolor="#EA4335", label="Complex Matrix?"]; "Sensitivity_Requirement" [shape="diamond", style="filled", fillcolor="#EA4335", label="High Sensitivity Needed?"]; "Confirmation_Needed" [shape="diamond", style="filled", fillcolor="#EA4335", label="Confirmation Required?"]; "HPLC_UV" [shape="box", style="filled", fillcolor="#34A853", label="HPLC-UV is a viable option"]; "LC_MSMS" [shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="LC-MS/MS is the preferred method"];

"Start" -> "Matrix_Complexity"; "Matrix_Complexity" -> "Sensitivity_Requirement" [label="Yes"]; "Matrix_Complexity" -> "HPLC_UV" [label="No"]; "Sensitivity_Requirement" -> "Confirmation_Needed" [label="Yes"]; "Sensitivity_Requirement" -> "HPLC_UV" [label="No"]; "Confirmation_Needed" -> "LC_MSMS" [label="Yes"]; "Confirmation_Needed" -> "HPLC_UV" [label="No"]; } caption { label="Decision tree for selecting an analytical method."; fontsize="10"; }

References

A Comparative Guide to the Validation of Analytical Methods for Methoprene Acid in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of the insect growth regulator methoprene (B1676399) in agriculture necessitates robust and validated analytical methods to monitor its presence and that of its primary metabolite, methoprene acid, in environmental water sources such as agricultural runoff. This guide provides a detailed comparison of two distinct analytical methodologies for the quantification of methoprene: a highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method involving derivatization, and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following tables summarize the quantitative performance of a highly sensitive HPLC-MS/MS method and a more traditional HPLC-UV method for the analysis of methoprene.

Table 1: Method Performance Characteristics

ParameterHPLC-MS/MS with DerivatizationHPLC-UV
Analyte MethopreneMethoprene
Limit of Detection (LOD) 6 pg/mL[1][2]0.02 µg/g (in rice matrix)[3]
Limit of Quantification (LOQ) 20 pg/mL[1][2]0.04 mg/kg (in crop samples)[4]
Recovery >95% (relative recovery from SPE)[1]80-86% (in rice matrix)[3]
Precision (%RSD) Not explicitly stated< 4.8% (in crop samples)[4]
Sample Volume 10 mL[1]Not specified for water
Derivatization Required YesNo

Table 2: Instrumentation and Consumables

ComponentHPLC-MS/MS with DerivatizationHPLC-UV
Analytical Instrument HPLC with Tandem Mass SpectrometerHPLC with UV Detector
Chromatographic Column C18 Reverse PhaseInertsil ODS-2 or equivalent C18
Sample Preparation Solid-Phase Extraction (SPE) CartridgesSolid-Phase Extraction (SPE) Cartridges
Key Reagents 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)Acetonitrile, n-hexane, Water

Experimental Workflow: HPLC-MS/MS with Derivatization

The following diagram illustrates the key steps in the highly sensitive HPLC-MS/MS method for the analysis of methoprene in water samples.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 10 mL Water Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elute with Ethyl Acetate (B1210297) SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Acetonitrile Evaporate->Reconstitute Add_PTAD Add PTAD Reagent Reconstitute->Add_PTAD Incubate Incubate at Room Temperature Add_PTAD->Incubate HPLC HPLC Separation Incubate->HPLC MSMS Tandem MS Detection HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for the HPLC-MS/MS analysis of methoprene.

Experimental Protocols

High-Sensitivity HPLC-MS/MS Method with Derivatization

This method is designed for the trace-level analysis of methoprene in environmental water samples and involves a derivatization step to enhance ionization efficiency and sensitivity.[1]

A. Sample Preparation (Solid-Phase Extraction)

  • To a 10 mL water sample, add an appropriate internal standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 60 mg) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Load the water sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Elute the analytes from the cartridge with 2 mL of ethyl acetate into a clean collection vial.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of acetonitrile.

B. Derivatization

  • To the reconstituted sample, add 50 µL of a 1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

  • Vortex the mixture and allow it to react for 30 minutes at room temperature.

C. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 80% B

    • 2-10 min: Linear gradient to 100% B

    • 10-12 min: Hold at 100% B

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for the methoprene-PTAD derivative.

Conventional HPLC-UV Method

This method, adapted from procedures for agricultural commodities, offers a more accessible alternative for the analysis of methoprene, albeit with lower sensitivity compared to the HPLC-MS/MS method.[3][4]

A. Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

  • To a 100 mL water sample, add 50 mL of n-hexane in a separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper n-hexane layer.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of n-hexane.

  • Combine the n-hexane extracts and evaporate to a volume of approximately 1 mL using a rotary evaporator.

  • Condition a Florisil SPE cartridge with n-hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the methoprene from the cartridge with a suitable solvent mixture (e.g., acetone/hexane).

  • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

B. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: An Inertsil ODS-2 column or a similar C18 reversed-phase column.

  • Mobile Phase: Acetonitrile and water (9:1 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from methoprene standards of known concentrations.

References

Unraveling a Tale of Two Molecules: Comparative Gene Expression Analysis in Response to Methoprene and Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct molecular impacts of the insect growth regulator methoprene (B1676399) and its primary metabolite, methoprene acid, reveals divergent pathways of gene regulation. While methoprene primarily disrupts insect development by mimicking juvenile hormone, this compound exhibits a distinct mechanism in vertebrates by activating retinoid X receptors. This guide provides a comparative analysis of their effects on gene expression, supported by experimental data and detailed methodologies.

Executive Summary

Methoprene, a widely used insect growth regulator, and its metabolite, this compound, exert their biological effects through fundamentally different molecular mechanisms, leading to distinct patterns of gene expression. Methoprene acts as a juvenile hormone (JH) analog in insects, primarily impacting genes involved in metamorphosis and development. In contrast, this compound has been shown to activate vertebrate retinoid X receptors (RXRs), influencing a separate suite of genes related to development and homeostasis in vertebrates. This guide synthesizes the available research to provide a comparative overview of their respective impacts on gene expression, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Gene Expression

The primary distinction in the action of methoprene and this compound lies in their molecular targets and the subsequent signaling cascades they trigger.

Methoprene: As a juvenile hormone analog, methoprene's effects are most pronounced in insects. It binds to the Methoprene-tolerant (Met) protein, a key component of the JH receptor complex.[1][2][3][4][5] This interaction initiates a signaling cascade that ultimately alters the expression of genes regulated by juvenile hormone. A crucial downstream target is the transcription factor Krüppel-homolog 1 (Kr-h1), which is induced by the JH-Met complex.[6] Kr-h1, in turn, represses the expression of genes that promote metamorphosis, thereby maintaining the larval state.[3][6]

Key gene expression changes induced by methoprene in insects include:

  • Upregulation of Krüppel-homolog 1 (Kr-h1): This is a primary response to methoprene exposure, leading to the suppression of metamorphic genes.[6]

  • Downregulation of Ecdysone-Induced Genes: Methoprene signaling interferes with the ecdysone (B1671078) (20E) pathway, which is essential for molting and metamorphosis. This includes the suppression of key ecdysone response genes such as E93, E74, and E75A.[6]

  • Suppression of Programmed Cell Death (PCD) and Autophagy Genes: By repressing E93, methoprene treatment leads to the downregulation of genes involved in the removal of larval tissues, such as reaper, hid, and various caspases and autophagy-related genes (ATG).[6]

This compound: Unlike its parent compound, this compound's known effects on gene expression are primarily documented in vertebrate systems. It acts as a ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a critical role in regulating gene expression involved in development, metabolism, and cell differentiation.[7][8][9] Upon binding to this compound, RXR can form heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), to activate the transcription of target genes.[9]

The activation of RXR by this compound has been demonstrated through reporter gene assays, where cells are transfected with a reporter gene under the control of an RXR response element.[9] In these experiments, the presence of methoxy-methoprene acid leads to a significant increase in reporter gene expression, confirming its role as an RXR agonist.[9] While comprehensive transcriptomic data comparing methoprene and this compound is limited, the activation of RXR by this compound implies the potential for altered expression of a wide range of genes containing RXR response elements in their promoters.

Data on Gene Expression Modulation

Table 1: Effects of Methoprene on Key Gene Expression in Insects

Gene/PathwayEffect of Methoprene ExposureBiological ConsequenceReferences
Methoprene-tolerant (Met)Binding and activationInitiation of JH signaling[1][2][3][4][5]
Krüppel-homolog 1 (Kr-h1)UpregulationSuppression of metamorphosis[6]
Ecdysone-induced genes (E93, E74, E75A)DownregulationInhibition of molting and metamorphosis[6]
Programmed Cell Death (PCD) genes (reaper, hid, caspases)DownregulationPersistence of larval tissues[6]
Autophagy genes (ATG)DownregulationInhibition of tissue remodeling[6]

Table 2: Effects of this compound on Gene Expression in Vertebrate Cells

Molecular TargetEffect of this compound ExposureMethod of DetectionBiological ConsequenceReferences
Retinoid X Receptor (RXR)Binding and activationReporter Gene AssaysActivation of RXR-mediated transcription[7][8][9]
RXR/RAR target genesTranscriptional activationReporter Gene AssaysPotential interference with retinoid signaling pathways[9]

Experimental Protocols

Methoprene Exposure and Gene Expression Analysis in Insects

A common experimental workflow to assess the impact of methoprene on insect gene expression involves the following steps:

  • Insect Rearing: A specific insect species, such as the yellow fever mosquito (Aedes aegypti), is reared under controlled laboratory conditions.[6]

  • Methoprene Treatment: Larvae at a specific developmental stage are exposed to a defined concentration of methoprene in their rearing water.[6]

  • RNA Extraction: At various time points after treatment, total RNA is extracted from whole larvae or specific tissues.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes like Kr-h1 and E93.[6]

    • RNA Sequencing (RNA-seq): For a comprehensive, genome-wide analysis of differential gene expression between methoprene-treated and control groups.

This compound and Reporter Gene Assays in Vertebrate Cells

The activity of this compound on RXRs is typically evaluated using transient transfection and reporter gene assays:

  • Cell Culture: A suitable mammalian cell line, such as CV-1 cells, is cultured.[9]

  • Transient Transfection: Cells are transfected with plasmids encoding for the Retinoid X Receptor (RXR) and a reporter gene (e.g., luciferase or lacZ) linked to a specific RXR response element.[9]

  • Compound Exposure: The transfected cells are then treated with this compound, methoprene, or other control compounds.[9]

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase activity) is measured. An increase in reporter activity indicates that the compound has activated the RXR and induced transcription of the reporter gene.[9]

Visualizing the Pathways

To illustrate the distinct signaling pathways of methoprene and this compound, the following diagrams were generated using Graphviz.

Methoprene_Signaling_Pathway Methoprene Methoprene (JH Analog) Met Met Receptor Methoprene->Met Binds to Kr_h1 Krüppel-homolog 1 (Kr-h1) Met->Kr_h1 Induces E93 E93 Kr_h1->E93 Represses Metamorphosis Metamorphosis Kr_h1->Metamorphosis Inhibits PCD_Autophagy Programmed Cell Death & Autophagy Genes E93->PCD_Autophagy Activates PCD_Autophagy->Metamorphosis Promotes

Methoprene signaling pathway in insects.

Methoprene_Acid_Signaling_Pathway Methoprene_Acid This compound RXR Retinoid X Receptor (RXR) Methoprene_Acid->RXR Binds to Heterodimer RXR/RAR Heterodimer RXR->Heterodimer RAR Retinoic Acid Receptor (RAR) RAR->Heterodimer RXR_RE RXR Response Element (in DNA) Heterodimer->RXR_RE Binds to Gene_Expression Target Gene Expression RXR_RE->Gene_Expression Activates

This compound signaling pathway in vertebrate cells.

Experimental_Workflow_Comparison cluster_methoprene Methoprene (Insects) cluster_methoprene_acid This compound (Vertebrate Cells) M_Start Insect Rearing M_Treat Methoprene Exposure M_Start->M_Treat M_RNA RNA Extraction M_Treat->M_RNA M_Analysis qRT-PCR / RNA-seq M_RNA->M_Analysis M_Result Gene Expression Profile M_Analysis->M_Result MA_Start Cell Culture MA_Transfect Transient Transfection (RXR + Reporter Gene) MA_Start->MA_Transfect MA_Treat This compound Exposure MA_Transfect->MA_Treat MA_Assay Reporter Gene Assay MA_Treat->MA_Assay MA_Result Receptor Activation MA_Assay->MA_Result

Comparison of experimental workflows.

References

Safety Operating Guide

Proper Disposal Procedures for Methoprene Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methoprene acid, tailored for researchers, scientists, and drug development professionals. Following these procedural steps ensures safe handling and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, eye, and face protection.[1]

    • Ensure adequate ventilation in the handling area.[2]

    • In case of inadequate ventilation, use suitable respiratory protection.[3][4]

  • Storage of Waste:

    • Store waste this compound in a freezer in a well-ventilated place.[1][2]

    • Keep waste containers tightly closed.[1]

**Step-by-Step Disposal and Decontamination Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][5]

Step 1: Waste Identification and Classification

  • This compound waste is considered hazardous.[1][6] Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[1][5]

  • Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols and local regulations.

Step 2: Preparing for Disposal

  • Ensure the waste this compound is in a suitable, closed container, properly labeled as hazardous waste.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Step 3: Managing Spills and Accidental Releases In the event of a spill, follow these procedures for containment and cleanup:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2] Remove all sources of ignition.[5]

  • Containment: Prevent the spill from entering drains, waterways, or soil.[5]

  • Absorption: Soak up the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2][6]

  • Collection: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal.[2][3] The contaminated absorbent material poses the same hazard as the spilled chemical.[3]

  • Decontamination: Wash the spill area with an alkali detergent and water, and absorb the cleaning materials for disposal.[6]

  • Disposal: The container with the collected waste must be disposed of as hazardous waste.[3]

Step 4: Final Disposal

  • The designated hazardous waste contractor will transport the waste to an approved disposal facility.

  • Incineration is a common method for the disposal of pesticides, though it requires specialized equipment to prevent atmospheric contamination.[7]

Important Considerations:

  • Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[4][8] Avoid release into the environment.[1][8] Do not empty into drains or watercourses.[3]

  • Regulatory Compliance: Disposal procedures must be in accordance with local, state, and national regulations.[6]

Environmental Fate Data

Understanding the environmental persistence of this compound is crucial for appreciating the importance of proper disposal. The following table summarizes key data on its environmental breakdown.

ParameterValue / ObservationReference(s)
Soil Half-life Approximately 10 days in aerobic sandy loam. Sunlight and microorganisms rapidly break it down.[9][10]
Water Half-life 1-28 days depending on sunlight exposure. It is expected to adsorb to suspended solids and sediment.[9][10]
Biodegradation Microbial degradation is a significant route of dissipation in soil.[10]
Photodegradation Rapidly degrades on inert surfaces like soil when exposed to sunlight.[10]

Experimental Protocols

Detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not widely available in public literature. The standard and required procedure is to transfer the chemical waste to a licensed hazardous waste management company. The methodologies employed by these facilities are proprietary and adhere to strict regulatory standards. For academic or research-based degradation studies, refer to literature on pesticide degradation, noting that Methoprene breaks down via hydrolysis and oxidation.[7][10]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Procedures cluster_2 Phase 3: Final Disposal A Identify this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is there a spill? B->C D Contain & Absorb Spill with Inert Material C->D Yes F Store Waste in a Labeled, Sealed Container in a Freezer C->F No E Collect Absorbed Waste into a Sealed Container D->E E->F G Contact Environmental Health & Safety (EHS) Office F->G H Classify Waste According to Federal, State & Local Regulations G->H I Schedule Waste Pickup H->I J Transfer to Licensed Hazardous Waste Contractor I->J K Transport to Approved Waste Disposal Facility J->K L Final Disposal (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Methoprene acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals handling Methoprene Acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) and follow safe handling practices.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear unlined, elbow-length chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[3]To prevent skin contact and absorption.[3] Leather or cotton gloves are not suitable.[3]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by EN166.[1] A face shield can be worn over goggles for added protection.[3]To protect eyes from splashes and irritation.[2]
Body Covering Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes a long-sleeved shirt and long pants, or coveralls.To minimize skin contact with the substance.
Footwear Wear unlined, chemical-resistant boots that cover the ankles.[3] Pant legs should be worn outside the boots.[4]To protect feet from spills. Placing pant legs outside prevents chemicals from running into the boots.[3][4]
Respiratory Protection Not typically required under normal use with adequate ventilation.[2] Use a particle filter respirator if ventilation is inadequate or during spills.[2][5]To prevent inhalation of vapors or mists, which can cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is critical for safety and compliance.

1. Preparation:

  • Ensure that an eyewash station and safety shower are located near the workstation.[2]
  • Verify that all required PPE is available, clean, and in good condition.[6]
  • Work in a well-ventilated area, such as a chemical fume hood.[2][7]
  • Keep the container of this compound tightly closed when not in use.[2]

2. Handling:

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][8]
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
  • Prevent the substance from coming into contact with skin and eyes.[1][2]

3. Spill Management:

  • In case of a spill, ensure adequate ventilation.[1]
  • Wear appropriate PPE, including respiratory protection if ventilation is poor.[5]
  • Contain the spill to prevent it from entering drains or waterways.[8]
  • Soak up the spill with an inert absorbent material such as sand, soil, or vermiculite.[1][2][8]
  • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][2][5]

4. First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention.[2]
  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]
  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, seek medical attention.
  • Ingestion: Clean mouth with water and drink plenty of water afterward.[1][2] Do not induce vomiting.[7] Seek medical attention.[9]

5. Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[2]
  • This material must be disposed of as hazardous waste in accordance with local, state, and national regulations.[8]
  • Do not allow the product to reach the sewage system or any water course.[7][9]
  • Contaminated absorbent material from spills poses the same hazard as the spilled product and must be disposed of accordingly.[5]

Workflow for Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Management cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_safety Verify Eyewash/Shower Access prep_vent->prep_safety handle_chem Handle this compound prep_safety->handle_chem spill_detect Spill Occurs handle_chem->spill_detect If Spill Occurs dispose_waste Dispose as Hazardous Waste handle_chem->dispose_waste Post-Experiment spill_contain Contain Spill spill_detect->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect in Labeled Container spill_absorb->spill_collect spill_collect->dispose_waste dispose_container Dispose of Contaminated Containers dispose_waste->dispose_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.